molecular formula C10H14O B1593598 3-Phenyl-1-butanol CAS No. 2722-36-3

3-Phenyl-1-butanol

Cat. No.: B1593598
CAS No.: 2722-36-3
M. Wt: 150.22 g/mol
InChI Key: SQGBBDFDRHDJCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Phenyl-1-butanol undergoes biotransformation to aldehydes by oxidation in the presence of Gluconobacteroxydans DSM 2343. It undergoes enantioselective transesterification reaction with vinyl acetate catalyzed by lipase isolated from Pseudomonas cepacia.>

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-phenylbutan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O/c1-9(7-8-11)10-5-3-2-4-6-10/h2-6,9,11H,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQGBBDFDRHDJCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCO)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00949945
Record name 3-Phenylbutan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00949945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2722-36-3
Record name γ-Methylbenzenepropanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2722-36-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Phenylbutan-1-ol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002722363
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Phenylbutan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00949945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-phenylbutan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.018.487
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Enantioselective Synthesis of (R)-3-phenyl-1-butanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

The enantioselective synthesis of chiral alcohols is a cornerstone of modern organic chemistry, particularly in the pharmaceutical industry, where the stereochemistry of a molecule is critical to its biological activity. (R)-3-phenyl-1-butanol is a valuable chiral building block used in the synthesis of various pharmaceutical agents and other fine chemicals. This technical guide provides an in-depth overview of the primary methodologies for its enantioselective synthesis, focusing on asymmetric hydrogenation, enzymatic reduction, and chiral auxiliary-based approaches. This document is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, comparative data, and workflow visualizations.

Asymmetric Hydrogenation

Asymmetric hydrogenation is a powerful and widely used method for the enantioselective reduction of prochiral ketones to chiral alcohols. The process typically employs a chiral metal catalyst, most notably Ruthenium-based complexes, to deliver hydrogen to one face of the carbonyl group preferentially. The reduction of 4-phenylbutan-2-one (benzylacetone) is the key step in producing (R)-3-phenyl-1-butanol via this route.

The Noyori asymmetric hydrogenation, which utilizes Ru(II)-BINAP complexes, is a prominent example of this technology.[1] The catalyst, featuring a C2-symmetric chiral phosphine ligand (BINAP), creates a chiral environment that effectively differentiates the enantiotopic faces of the ketone substrate.[1][2]

Data Presentation: Asymmetric Hydrogenation of 4-phenylbutan-2-one

Catalyst/LigandSubstrate/Catalyst RatioH₂ Pressure (atm)Temperature (°C)SolventYield (%)e.e. (%) (Configuration)Reference
RuBr₂--INVALID-LINK--10001050Methanol>9998 (R)[3]
RuCl₂[(R)-BINAP]100010023Ethanol9597 (R)[2]
{RuCl(p-cymene)[(R,R)-(S,S)-PhTRAP]}Cl2005080THF9295 (R)[4]

Note: Data presented is for the reduction of 4-phenylbutan-2-one or structurally similar ketones to the corresponding (R)-alcohol.

Experimental Protocol: Noyori-type Asymmetric Hydrogenation

This protocol is a representative example for the asymmetric hydrogenation of a ketone using a Ru-BINAP catalyst.[1][2]

Materials:

  • 4-phenylbutan-2-one (1.0 eq)

  • RuCl₂[(R)-BINAP] (0.001 eq)

  • Ethanol (degassed)

  • Hydrogen gas (H₂)

  • High-pressure autoclave reactor

Procedure:

  • In a nitrogen-filled glovebox, charge a glass liner with RuCl₂[(R)-BINAP] and 4-phenylbutan-2-one.

  • Add degassed ethanol to the liner.

  • Place the sealed glass liner inside a high-pressure autoclave.

  • Seal the autoclave, remove it from the glovebox, and purge the system several times with hydrogen gas.

  • Pressurize the reactor to the desired pressure (e.g., 100 atm) with hydrogen.

  • Heat the reaction to the specified temperature (e.g., 25-30 °C) and stir vigorously for the required duration (e.g., 12-24 hours).

  • After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas.

  • Concentrate the reaction mixture in vacuo to remove the solvent.

  • Purify the resulting crude oil by column chromatography on silica gel or distillation under reduced pressure to yield (R)-3-phenyl-1-butanol.

Visualization: Asymmetric Hydrogenation Catalytic Cycle

Noyori_Hydrogenation Catalytic Cycle for Noyori Asymmetric Hydrogenation Precatalyst RuCl₂[(R)-BINAP] (Precatalyst) ActiveCatalyst Active Ru-H Catalyst Precatalyst->ActiveCatalyst H₂ SubstrateComplex Ketone-Catalyst Complex ActiveCatalyst->SubstrateComplex Coordination ProductComplex Product-Catalyst Complex SubstrateComplex->ProductComplex H₂ Transfer (Stereoselective) ProductComplex->ActiveCatalyst Product Release Product (R)-3-phenyl-1-butanol ProductComplex->Product Ketone 4-phenylbutan-2-one Ketone->SubstrateComplex

Caption: Catalytic cycle of Ru-BINAP mediated asymmetric hydrogenation.

Enzymatic Reduction

Biocatalysis offers a green and highly selective alternative to traditional chemical methods. The enzymatic reduction of ketones using whole-cell biocatalysts (e.g., yeast, bacteria) or isolated ketoreductases (KREDs) can provide chiral alcohols with exceptionally high enantiomeric purity under mild reaction conditions.[5] These enzymes often rely on a nicotinamide cofactor (NADH or NADPH), which must be regenerated in situ, typically by using a sacrificial alcohol like isopropanol.[6]

Data Presentation: Enzymatic Reduction of 4-phenylbutan-2-one

BiocatalystCofactor RegenerationSubstrate Conc. (mM)Temperature (°C)pHYield (%)e.e. (%) (Configuration)Reference
Candida boidinii (whole cells)Glucose50307.095>99 (R)[7]
ADH-A from Rhodococcus ruberIsopropanol100307.592>99 (R)[8]
KRED (Codexis)Isopropanol75357.0>99>99.5 (R)[9]

Note: Data is based on reported reductions of benzylacetone or analogous aryl ketones.

Experimental Protocol: Whole-Cell Bioreduction

This protocol describes a typical procedure for the whole-cell reduction of a ketone.[7]

Materials:

  • Candida boidinii cells (e.g., lyophilized powder)

  • 4-phenylbutan-2-one (1.0 eq)

  • Phosphate buffer (e.g., 100 mM, pH 7.0)

  • Glucose (for cofactor regeneration, e.g., 1.5 eq)

  • Organic co-solvent (e.g., DMSO, if needed for substrate solubility)

Procedure:

  • Suspend the lyophilized Candida boidinii cells in the phosphate buffer in a sterile flask.

  • Add glucose to the cell suspension.

  • Dissolve the 4-phenylbutan-2-one in a minimal amount of DMSO and add it to the reaction mixture. The final concentration of the co-solvent should be kept low (e.g., <5% v/v) to avoid enzyme denaturation.

  • Seal the flask and place it in an orbital shaker at a controlled temperature (e.g., 30 °C) and agitation speed (e.g., 150-200 rpm).

  • Monitor the reaction progress using TLC or GC analysis.

  • Once the reaction is complete (typically 24-48 hours), centrifuge the mixture to pellet the cells.

  • Extract the supernatant with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the product via column chromatography to obtain enantiopure (R)-3-phenyl-1-butanol.

Visualization: Enzymatic Reduction Workflow

Enzymatic_Reduction_Workflow Workflow for Enzymatic Ketone Reduction cluster_reaction Bioreactor cluster_workup Downstream Processing Ketone 4-phenylbutan-2-one Enzyme KRED / Whole Cells Ketone->Enzyme Regen Cofactor Regeneration (e.g., Isopropanol -> Acetone) Enzyme->Regen NAD(P)+ Product (R)-3-phenyl-1-butanol Enzyme->Product Cofactor NAD(P)H Cofactor->Enzyme Centrifuge Cell Removal (Centrifugation) Product->Centrifuge Extract Solvent Extraction Centrifuge->Extract Purify Purification (Chromatography) Extract->Purify FinalProduct Pure (R)-Product Purify->FinalProduct

Caption: General workflow for the biocatalytic reduction of a ketone.

Chiral Auxiliary-Based Synthesis

The use of a chiral auxiliary is a classical strategy in asymmetric synthesis.[10] A prochiral molecule is temporarily attached to a chiral auxiliary, creating a chiral adduct. A subsequent diastereoselective reaction is performed, where the steric and electronic properties of the auxiliary direct the approach of a reagent to one of the two diastereotopic faces of the molecule. Finally, the auxiliary is cleaved to release the enantiomerically enriched product.

For the synthesis of (R)-3-phenyl-1-butanol, this could involve attaching a chiral auxiliary to a precursor like 3-phenylbutanoic acid, followed by a diastereoselective reduction of a derived ketone, and subsequent removal of the auxiliary. Evans' oxazolidinones are a well-known class of auxiliaries for such transformations.[11]

Data Presentation: Chiral Auxiliary-Mediated Reactions

Chiral AuxiliaryReaction TypeSubstrated.r.Yield (%)Configuration of ProductReference
Evans' OxazolidinoneAldol ReactionN-propionyl oxazolidinone>95:585syn-aldol[12]
(R,R)-PseudoephedrineAlkylationN-acyl pseudoephedrine amide>98:290(R)-α-alkyl acid[13]
8-PhenylmentholDiels-AlderAcrylate ester>90:1088Endo adduct[14]

Note: Data represents typical selectivities achieved with these auxiliaries in relevant transformations that establish stereocenters. A direct, optimized example for 3-phenyl-1-butanol synthesis via this multi-step route is less commonly cited than direct reduction methods.

Experimental Protocol: General Chiral Auxiliary Approach

This protocol outlines the general sequence for a chiral auxiliary-based synthesis.

Materials:

  • Prochiral substrate (e.g., 3-phenylbutanoic acid derivative)

  • Chiral auxiliary (e.g., (S)-4-benzyl-2-oxazolidinone)

  • Coupling agent (e.g., pivaloyl chloride)

  • Base (e.g., triethylamine, LDA)

  • Reducing agent (e.g., LiBH₄)

  • Reagents for auxiliary cleavage (e.g., LiOH, H₂O₂)

Procedure:

  • Acylation: Couple the 3-phenylbutanoic acid derivative to the chiral auxiliary to form the N-acyl oxazolidinone.

  • Diastereoselective Reduction: This step would typically be applied to a ketone. For this alcohol, a more likely route is the diastereoselective alkylation of an N-acetyl oxazolidinone with a benzyl halide, followed by reduction.

  • Auxiliary Cleavage: Once the desired stereocenter is set, cleave the chiral auxiliary. For an N-acyl oxazolidinone, this can be achieved by reductive cleavage (e.g., with LiBH₄) to directly yield the chiral alcohol, (R)-3-phenyl-1-butanol. The chiral auxiliary can often be recovered and reused.

  • Purification: Purify the final product by column chromatography.

Visualization: Chiral Auxiliary Logical Workflow

Chiral_Auxiliary_Workflow Logical Workflow for Chiral Auxiliary-Based Synthesis Start Prochiral Substrate (e.g., Acetic Acid Derivative) Coupling Step 1: Coupling Start->Coupling Auxiliary Chiral Auxiliary (e.g., Evans') Auxiliary->Coupling Adduct Chiral Adduct Coupling->Adduct Diastereoselective Step 2: Diastereoselective Rxn (e.g., Alkylation) Adduct->Diastereoselective Intermediate Diastereomerically Enriched Intermediate Diastereoselective->Intermediate Cleavage Step 3: Cleavage & Reduction Intermediate->Cleavage Product Enantiopure Product ((R)-3-phenyl-1-butanol) Cleavage->Product RecoveredAux Recovered Auxiliary Cleavage->RecoveredAux

Caption: General sequence for synthesis using a recoverable chiral auxiliary.

References

An In-depth Technical Guide to the Chemical and Physical Properties of 3-Phenyl-1-butanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Phenyl-1-butanol is an aromatic alcohol that holds interest in various chemical synthesis applications. Its structure, featuring a phenyl group and a primary alcohol, makes it a versatile building block for the synthesis of more complex molecules, including potential pharmaceutical intermediates and fragrance compounds. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its synthesis and characterization, and a summary of its known chemical reactivity.

Chemical and Physical Properties

The physicochemical properties of this compound are summarized in the tables below, providing a comprehensive dataset for researchers.

Table 1: General and Physical Properties of this compound
PropertyValueReference
Molecular Formula C₁₀H₁₄O[1][2]
Molecular Weight 150.22 g/mol [1][2]
Appearance Colorless liquid[3]
Boiling Point 239.7 °C at 760 mmHg[1]
138-140 °C at 33 mmHg[4][5][6]
Density 0.978 g/cm³[1]
0.972 g/mL at 25 °C[4][5][6]
Refractive Index (n²⁰/D) 1.52[1][4][5]
Flash Point 102.1 °C[1]
Solubility Slightly soluble in acetonitrile and chloroform.[1]
Table 2: Chemical and Spectroscopic Properties of this compound
PropertyValueReference
CAS Number 2722-36-3[1][2]
Canonical SMILES CC(CCO)C1=CC=CC=C1[1]
InChI Key SQGBBDFDRHDJCJ-UHFFFAOYSA-N[4][5]
¹H NMR Spectrum Available[7]
¹³C NMR Spectrum Available[8]
IR Spectrum Available[9]
Mass Spectrum Available[10]
pKa (Predicted) 15.04 ± 0.10[1]
LogP (Predicted) 2.17[1]
Hydrogen Bond Donor Count 1[1]
Hydrogen Bond Acceptor Count 1[1]

Experimental Protocols

Synthesis of this compound

One common method for the synthesis of this compound is the Friedel-Crafts alkylation of benzene with crotyl alcohol in the presence of a Lewis acid catalyst, such as aluminum chloride.[1]

Experimental Workflow for Synthesis

reagents Benzene, Crotyl Alcohol, Aluminum Chloride reaction_setup Reaction vessel with stirrer, thermometer, reflux condenser reagents->reaction_setup cooling Cool to 5°C (ice/salt bath) reaction_setup->cooling addition Add crotyl alcohol dropwise cooling->addition reaction Stir at <5°C addition->reaction quench Add conc. HCl reaction->quench workup Warm to RT, add water quench->workup extraction Extract with benzene workup->extraction washing Wash with NaHCO₃ (aq) and water extraction->washing drying Dry over MgSO₄ washing->drying evaporation Evaporate solvent drying->evaporation distillation Vacuum distill evaporation->distillation product This compound distillation->product

Caption: Synthesis of this compound.

Detailed Methodology:

  • Apparatus Setup: A reaction vessel is equipped with a mechanical stirrer, a thermometer, and a reflux condenser fitted with an addition funnel. The entire apparatus is flame-dried under a positive flow of dry nitrogen.[1]

  • Charging the Reactor: The reaction vessel is charged with 250 mL of benzene, followed by the rapid addition of 25 g of aluminum chloride.[1]

  • Cooling: The mixture is cooled to 5 °C with stirring using an ice/salt bath.[1]

  • Addition of Reactant: A solution of 7.2 g (0.1 mol) of crotyl alcohol in 45 mL of benzene is added dropwise from the addition funnel, ensuring the temperature is maintained below 5 °C.[1]

  • Reaction Quenching: After the addition is complete, 50 mL of concentrated hydrochloric acid is cautiously added to the reaction mixture.[1]

  • Work-up: The mixture is allowed to warm to room temperature, and then 50 mL of water is added. The organic layer is separated.[1]

  • Extraction: The aqueous layer is extracted with benzene. The combined organic layers are then washed sequentially with 10% aqueous sodium bicarbonate and water.[1]

  • Drying and Evaporation: The organic phase is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed by evaporation.[1]

  • Purification: The resulting crude product is purified by vacuum distillation to yield colorless this compound.[1]

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR Spectroscopy:

    • Sample Preparation: A small amount of this compound is dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

    • Typical Acquisition Parameters: A standard ¹H NMR spectrum is acquired on a 300 MHz or higher field spectrometer. Data is typically referenced to the residual solvent peak.

  • ¹³C NMR Spectroscopy:

    • Sample Preparation: A more concentrated solution of this compound in a deuterated solvent is prepared.

    • Typical Acquisition Parameters: A proton-decoupled ¹³C NMR spectrum is acquired. A larger number of scans is typically required compared to ¹H NMR.

Infrared (IR) Spectroscopy

  • Sample Preparation: As this compound is a liquid, a thin film can be prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).

  • Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer, typically over the range of 4000-400 cm⁻¹. A background spectrum of the clean salt plates is recorded first and subtracted from the sample spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)

  • Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

  • GC Conditions (Typical):

    • Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS).

    • Injector Temperature: 250 °C.

    • Oven Program: Start at a lower temperature (e.g., 50 °C), hold for a few minutes, then ramp to a higher temperature (e.g., 250 °C) at a rate of 10-20 °C/min.

  • MS Conditions (Typical):

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

Experimental Workflow for Characterization

cluster_sample Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Acquisition & Processing sample This compound dissolve_nmr Dissolve in CDCl₃ sample->dissolve_nmr thin_film_ir Prepare thin film sample->thin_film_ir dissolve_gcms Dilute in CH₂Cl₂ sample->dissolve_gcms nmr NMR Spectrometer dissolve_nmr->nmr ir FTIR Spectrometer thin_film_ir->ir gcms GC-MS dissolve_gcms->gcms nmr_data ¹H and ¹³C Spectra nmr->nmr_data ir_data IR Spectrum ir->ir_data gcms_data Chromatogram & Mass Spectrum gcms->gcms_data

Caption: Characterization of this compound.

Chemical Reactivity

This compound exhibits reactivity characteristic of a primary alcohol.

  • Oxidation: The primary alcohol functional group can be oxidized to the corresponding aldehyde, 3-phenylbutanal, or further to 3-phenylbutanoic acid, depending on the oxidizing agent and reaction conditions.[1] For example, oxidation to the aldehyde can be achieved using a nanoparticle-ferrite-palladium catalyst.[3]

  • Esterification: It can undergo esterification with carboxylic acids or their derivatives to form esters.

  • Transesterification: It has been shown to undergo enantioselective transesterification with vinyl acetate catalyzed by lipase from Pseudomonas cepacia.[3]

Logical Relationship of Reactivity

start This compound aldehyde 3-Phenylbutanal start->aldehyde Mild Oxidation ester Ester Derivative start->ester Esterification / Transesterification acid 3-Phenylbutanoic Acid aldehyde->acid Strong Oxidation

Caption: Chemical reactivity of this compound.

Biological Activity

Currently, there is limited publicly available information regarding the specific biological activity or signaling pathways associated with this compound. Its structural similarity to other phenylbutanols suggests potential for biological interactions, but this remains an area for future investigation.

Conclusion

This technical guide provides a detailed overview of the chemical and physical properties of this compound, along with established protocols for its synthesis and characterization. The compiled data and methodologies serve as a valuable resource for researchers and scientists working with this compound in various fields, from synthetic organic chemistry to materials science and potentially in the early stages of drug discovery. Further research into its biological activity could unveil novel applications for this versatile molecule.

References

3-phenyl-1-butanol CAS number and identifiers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 3-Phenyl-1-butanol

This technical guide provides a comprehensive overview of this compound, including its chemical identifiers, physicochemical properties, synthesis protocols, key chemical reactions, and safety information. The content is tailored for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Chemical Identifiers and Structure

This compound is an aromatic alcohol. Its core identifiers and structural representations are summarized below.

Identifier TypeValue
CAS Number 2722-36-3[1][2][3][4]
IUPAC Name 3-phenylbutan-1-ol[1]
Molecular Formula C₁₀H₁₄O[1][4][5]
Molecular Weight 150.22 g/mol [2][6]
Synonyms Benzenepropanol, γ-methyl-; 3-phenylbutan-1-ol[1][3][4]
EC Number 220-335-8[2][5]
InChI InChI=1S/C10H14O/c1-9(7-8-11)10-5-3-2-4-6-10/h2-6,9,11H,7-8H2,1H3[1][4][6]
InChIKey SQGBBDFDRHDJCJ-UHFFFAOYSA-N[1][4][6]
Canonical SMILES CC(CCO)C1=CC=CC=C1[5][6]
DSSTox Substance ID DTXSID00949945[5]
PubChem CID 94243
MDL Number MFCD00002932[2][6]

Physicochemical Properties

The physical and chemical properties of this compound are crucial for its handling, application in reactions, and purification.

PropertyValue
Appearance Clear colourless liquid[1]
Density 0.972 g/mL at 25 °C[6]
Boiling Point 138-140 °C at 33 mmHg[6]
Refractive Index (n20/D) 1.52[5][6]
Flash Point 102.1 °C
Vapor Pressure 0.0215 mmHg at 25 °C
Solubility Slightly soluble in Acetonitrile and Chloroform
LogP 2.17250
Storage Temperature Refrigerator
Hydrogen Bond Donor Count 1
Hydrogen Bond Acceptor Count 1
Rotatable Bond Count 3

Experimental Protocols

Detailed methodologies for the synthesis and key reactions of this compound are provided below.

Synthesis of this compound via Friedel-Crafts Alkylation

This protocol describes the synthesis of this compound from benzene and crotyl alcohol.

Materials and Equipment:

  • Reaction vessel with mechanical stirrer, thermometer, and reflux condenser with an addition funnel

  • Benzene

  • Aluminum chloride (AlCl₃)

  • Crotyl alcohol

  • Concentrated hydrochloric acid (HCl)

  • 10% Sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ice/salt bath

  • Vacuum distillation apparatus

Procedure:

  • Flame dry the reaction apparatus under a positive flow of dry nitrogen.

  • Charge the reaction vessel with 250 mL of benzene.

  • Add 25 g of aluminum chloride to the benzene.

  • Cool the mixture to 5°C with stirring using an ice/salt bath.

  • Prepare a solution of 7.2 g (0.1 mol) of crotyl alcohol in 45 mL of benzene.

  • Add the crotyl alcohol solution dropwise to the reaction vessel, maintaining the temperature below 5°C.

  • After the addition is complete, cautiously add 50 mL of concentrated hydrochloric acid.

  • Allow the mixture to warm to room temperature, then add 50 mL of water.

  • Separate the lower organic phase.

  • Extract the aqueous phase with benzene.

  • Combine all organic phases and wash with 10% aqueous sodium bicarbonate solution, followed by a water wash.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent.

  • Purify the resulting crude oil by vacuum distillation to yield colorless this compound.

G cluster_setup Apparatus Setup cluster_reaction Reaction cluster_workup Work-up & Purification setup1 Flame-dry reaction vessel under Nitrogen setup2 Charge vessel with Benzene (250 mL) setup1->setup2 setup3 Add Aluminum Chloride (25 g) setup2->setup3 setup4 Cool mixture to 5°C setup3->setup4 react1 Dropwise add Crotyl Alcohol in Benzene (7.2 g in 45 mL) (Maintain T < 5°C) setup4->react1 react2 Cautiously add conc. HCl (50 mL) react1->react2 react3 Warm to Room Temperature react2->react3 workup1 Add Water (50 mL) & Separate Organic Phase react3->workup1 workup2 Extract Aqueous Phase with Benzene workup1->workup2 workup3 Combine Organic Phases workup2->workup3 workup4 Wash with 10% NaHCO₃, then Water workup3->workup4 workup5 Dry with MgSO₄ & Filter workup4->workup5 workup6 Evaporate Solvent workup5->workup6 workup7 Vacuum Distill Crude Oil workup6->workup7 final_product Final Product: This compound workup7->final_product

Synthesis workflow for this compound.
Biotransformation to 3-Phenylbutanal via Oxidation

This compound can be oxidized to the corresponding aldehyde, 3-phenylbutanal, using the bacterium Gluconobacter oxydans DSM 2343.[1] This method offers a chemoselective route to the aldehyde under mild conditions.

Materials and Equipment:

  • Gluconobacter oxydans DSM 2343 culture

  • Growth medium (e.g., containing glycerol and yeast extract)

  • Bioreactor or shaker flask

  • Centrifuge

  • Ethyl acetate for extraction

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator

Procedure:

  • Cultivate Gluconobacter oxydans DSM 2343 in a suitable growth medium containing glycerol as the primary carbon source. Maintain the culture at approximately 28°C with an initial pH of around 4.5.[3]

  • After a sufficient growth period (e.g., 24 hours), introduce this compound directly into the culture medium to a final concentration of approximately 5 g/L.[3]

  • Continue incubation under the same conditions, monitoring the reaction progress via techniques like GC or TLC. The maximum yield of aldehyde is typically achieved within the first few hours.[3]

  • Once the reaction is complete, stop the biotransformation and harvest the mixture.

  • Centrifuge the reaction mixture (e.g., at 15,000 x g for 10 minutes) to pellet the bacterial cells.[3]

  • Extract the resulting supernatant with ethyl acetate.

  • Combine the organic extracts and dry them over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure using a rotary evaporator to yield the crude 3-phenylbutanal, which can be further purified if necessary.

G cluster_culture Cell Culture cluster_biotransformation Biotransformation cluster_extraction Product Extraction culture1 Cultivate Gluconobacter oxydans (Glycerol medium, pH 4.5, 28°C) reaction1 Add this compound to culture (5 g/L) culture1->reaction1 reaction2 Incubate and monitor conversion to aldehyde reaction1->reaction2 extract1 Centrifuge to remove cells reaction2->extract1 extract2 Extract supernatant with Ethyl Acetate extract1->extract2 extract3 Dry organic phase (Na₂SO₄) extract2->extract3 extract4 Evaporate solvent extract3->extract4 final_product Final Product: 3-Phenylbutanal extract4->final_product

Biotransformation workflow for this compound.
Enantioselective Transesterification

This compound undergoes an enantioselective transesterification reaction with vinyl acetate, a process catalyzed by lipase isolated from Pseudomonas cepacia.[1] This reaction is valuable for the kinetic resolution of racemic this compound.

General Protocol Outline:

  • Enzyme Preparation : The lipase (e.g., from Pseudomonas cepacia) is typically used in an immobilized form to facilitate recovery and reuse.

  • Reaction Setup : Racemic this compound and an acyl donor (vinyl acetate) are dissolved in a suitable organic solvent (e.g., hexane, toluene).

  • Initiation : The immobilized lipase is added to the solution. The reaction is conducted at a controlled temperature (e.g., 30-50°C) with agitation.

  • Monitoring : The reaction is monitored over time to determine the conversion and enantiomeric excess of the remaining alcohol and the formed ester.

  • Termination and Work-up : The enzyme is filtered off. The solvent is removed, and the remaining substrate and product ester are separated, typically by column chromatography.

G cluster_reactants Reactants cluster_products Products of Kinetic Resolution reactant1 Racemic This compound catalyst Immobilized Lipase (from P. cepacia) reactant1->catalyst reactant2 Vinyl Acetate (Acyl Donor) reactant2->catalyst product1 Enantioenriched This compound (one enantiomer) catalyst->product1 product2 Enantioenriched Ester (other enantiomer) catalyst->product2

Logical relationship in lipase-catalyzed transesterification.

Biological Activity

Currently, there is limited specific information in publicly accessible literature regarding the pharmacological or biological activities of this compound itself. Research has focused more on its chemical transformations.

However, related short-chain aromatic alcohols and other butanol isomers have been investigated. For instance, 3-methyl-1-butanol (isoamyl alcohol), a structural isomer, has been identified as a volatile organic compound produced by some Bacillus species and exhibits anti-cyanobacterial and phytotoxic properties.[7] It is important to note that these findings for related compounds cannot be directly extrapolated to this compound without specific experimental validation.

Spectral Data

The structural elucidation of this compound is supported by various spectroscopic methods. The following spectral data are available in chemical databases:

  • Nuclear Magnetic Resonance (NMR) : ¹H NMR and ¹³C NMR spectra are available and are fundamental for confirming the carbon-hydrogen framework of the molecule.

  • Mass Spectrometry (MS) : Electron ionization mass spectra, often coupled with Gas Chromatography (GC-MS), are available to determine the molecular weight and fragmentation pattern, which aids in identification.

  • Infrared (IR) Spectroscopy : IR spectra provide information about the functional groups present, notably the characteristic O-H stretch of the alcohol group.

Safety and Handling

Proper safety precautions are essential when handling this compound.

  • General Handling : Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Avoid contact with skin and eyes, and do not breathe vapors or mist. Wash hands thoroughly after handling.

  • Storage : Store in a cool, dry, and well-ventilated place. Keep the container tightly closed and store away from strong oxidizing agents. The recommended storage temperature is in a refrigerator.

  • Fire Safety : The flash point is above 100°C. Use appropriate extinguishing media such as water spray, dry chemical, carbon dioxide, or foam.

  • Spills : In case of a spill, absorb with an inert material (e.g., sand, vermiculite) and place it in a suitable container for disposal. Avoid runoff into waterways.

References

structural isomers of 3-phenyl-1-butanol

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Structural Isomers of 3-Phenyl-1-Butanol for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the , compounds with the molecular formula C10H14O. It is intended for researchers, scientists, and professionals in drug development who are interested in the synthesis, characterization, and potential biological applications of these phenylbutanol isomers. This document details the physicochemical properties, spectroscopic data, and synthesis protocols for several key isomers. Furthermore, it explores the limited available information on their biological activities and discusses the general importance of isomerism in pharmacological contexts.

Introduction to Phenylbutanol Isomers

Structural isomers are molecules that share the same molecular formula but have different structural arrangements of atoms. This seemingly subtle difference can lead to significant variations in their physical, chemical, and biological properties. The phenylbutanol isomers, with their combination of a phenyl group and a hydroxyl moiety, are of particular interest in medicinal chemistry and materials science. The presence of these functional groups suggests potential for various intermolecular interactions, including hydrogen bonding and π-π stacking, which can influence their supramolecular structure and biological activity. While data on the specific biological activities of many phenylbutanol isomers is sparse, their structural motifs are found in numerous pharmacologically active compounds, indicating their potential as building blocks in drug discovery.

Identified Structural Isomers of Phenylbutanol

Several exist, primarily differing in the positions of the phenyl and hydroxyl groups on the butane chain. The most commonly cited isomers in the literature are presented below.

G Structural Isomers of this compound cluster_0 Primary Alcohols cluster_1 Secondary Alcohols cluster_2 Tertiary Alcohols This compound This compound 4-Phenyl-1-butanol 4-Phenyl-1-butanol 2-Phenyl-1-butanol 2-Phenyl-1-butanol 2-Methyl-3-phenyl-1-propanol 2-Methyl-3-phenyl-1-propanol 1-Phenyl-2-butanol 1-Phenyl-2-butanol 4-Phenyl-2-butanol 4-Phenyl-2-butanol 1-Phenyl-1-butanol 1-Phenyl-1-butanol 2-Phenyl-2-butanol 2-Phenyl-2-butanol 2-Methyl-1-phenyl-2-propanol 2-Methyl-1-phenyl-2-propanol Isomers Isomers Isomers->this compound Isomers->4-Phenyl-1-butanol Isomers->2-Phenyl-1-butanol Isomers->2-Methyl-3-phenyl-1-propanol Isomers->1-Phenyl-2-butanol Isomers->4-Phenyl-2-butanol Isomers->1-Phenyl-1-butanol Isomers->2-Phenyl-2-butanol Isomers->2-Methyl-1-phenyl-2-propanol G General Synthesis Workflow Start Start Reaction_Setup Reaction Setup (Inert Atmosphere, Temperature Control) Start->Reaction_Setup Reagent_Addition Slow Addition of Reagents Reaction_Setup->Reagent_Addition Reaction_Monitoring Monitor Progress (TLC, GC) Reagent_Addition->Reaction_Monitoring Workup Aqueous Workup and Quenching Reaction_Monitoring->Workup Extraction Extraction with Organic Solvent Workup->Extraction Drying Drying of Organic Phase Extraction->Drying Purification Purification (Distillation, Chromatography) Drying->Purification Characterization Spectroscopic Characterization (NMR, IR, MS) Purification->Characterization End End Characterization->End G Hypothetical Signaling Pathway Interaction Phenylbutanol_Isomer Phenylbutanol Isomer Receptor Cell Surface Receptor (e.g., GPCR) Phenylbutanol_Isomer->Receptor Binds/Activates Second_Messenger Second Messenger (e.g., cAMP, Ca2+) Receptor->Second_Messenger Generates Kinase_Cascade Kinase Cascade (e.g., MAPK pathway) Second_Messenger->Kinase_Cascade Activates Transcription_Factor Transcription Factor Activation Kinase_Cascade->Transcription_Factor Phosphorylates Cellular_Response Cellular Response (e.g., Proliferation, Apoptosis) Transcription_Factor->Cellular_Response Regulates Gene Expression

literature review on 3-phenyl-1-butanol synthesis methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive review of the primary synthetic methodologies for 3-phenyl-1-butanol. The following sections detail various synthetic pathways, complete with experimental protocols and quantitative data to facilitate comparison and replication.

Core Synthesis Methodologies

Several key strategies have been successfully employed for the synthesis of this compound. These methods, summarized below, offer different advantages concerning starting material availability, reaction conditions, and overall yield.

MethodStarting Material(s)Key Reagents/CatalystsReported Yield
Friedel-Crafts AlkylationBenzene, Crotyl alcoholAluminum chloride, Hydrochloric acid~54%
Reduction of Carboxylic Acid EsterMethyl 3-phenylbutyrateLithium aluminum hydrideHigh
Reduction of Aldehyde3-PhenylbutyraldehydeNot specifiedNot specified
Hydrolysis of a Nitrile & Reduction3-PhenylbutanenitrileH3O+, Lithium aluminum hydrideNot specified
Catalytic Hydrogenation(E)-3-Phenylbut-2-en-1-olNot specifiedNot specified
Grignard Reaction1-Bromo-1-phenylethane, Ethylene oxideMagnesiumPlausible

Reaction Pathways and Logical Workflows

The following diagrams illustrate the chemical transformations for the key synthesis methods of this compound.

cluster_0 Friedel-Crafts Alkylation benzene Benzene intermediate_fc Carbocation Intermediate benzene->intermediate_fc crotyl_alcohol Crotyl Alcohol crotyl_alcohol->intermediate_fc AlCl3, HCl product_fc This compound intermediate_fc->product_fc

Caption: Friedel-Crafts Alkylation Pathway.

cluster_1 Reduction Pathways ester Methyl 3-phenylbutyrate product_red This compound ester->product_red LiAlH4 aldehyde 3-Phenylbutyraldehyde aldehyde->product_red Reducing Agent

Caption: Reduction of Carbonyl Compounds.

cluster_2 Grignard Synthesis bromo 1-Bromo-1-phenylethane grignard 1-Phenylethylmagnesium bromide bromo->grignard Mg, Et2O alkoxide Alkoxide Intermediate grignard->alkoxide epoxide Ethylene Oxide epoxide->alkoxide product_g This compound alkoxide->product_g H3O+ workup

Caption: Plausible Grignard Synthesis Route.

Detailed Experimental Protocols

Method 1: Friedel-Crafts Alkylation of Benzene with Crotyl Alcohol

This method provides a direct route to this compound from readily available starting materials.

Procedure:

  • A reaction vessel equipped with a mechanical stirrer, thermometer, and a reflux condenser with an addition funnel is flame-dried under a positive pressure of dry nitrogen.

  • The vessel is charged with 250 mL of benzene, and 25 g of aluminum chloride is added rapidly.

  • The mixture is cooled to 5 °C in an ice/salt bath with continuous stirring.

  • A solution of 7.2 g (0.1 mol) of crotyl alcohol in 45 mL of benzene is added dropwise, maintaining the internal temperature below 5 °C.

  • Following the addition, 50 mL of concentrated hydrochloric acid is cautiously added.

  • The reaction mixture is allowed to warm to room temperature, after which 50 mL of water is added.

  • The organic phase is separated, and the aqueous phase is extracted with benzene.

  • The combined organic extracts are washed with 10% aqueous sodium bicarbonate solution and then with water.

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed by evaporation to yield a dark oil.

  • The crude product is purified by vacuum distillation to afford 8.2 g of colorless this compound.

Method 2: Reduction of 3-Phenylbutyric Acid and its Esters

The reduction of 3-phenylbutyric acid or its methyl ester is a common and high-yielding route to this compound.[1]

General Procedure:

While a specific detailed protocol for the reduction of the methyl ester was not found in the initial search, a general procedure using lithium aluminum hydride (LiAlH4) is standard for such transformations. The conversion of 3-phenylbutanenitrile to 3-phenylbutanoic acid, followed by reduction, is also a viable two-step approach.[2]

  • Ester/Acid Reduction: The methyl ester of 3-phenylbutyric acid is dissolved in a dry aprotic solvent, such as diethyl ether or tetrahydrofuran, under an inert atmosphere. A solution of lithium aluminum hydride is then added cautiously at a controlled temperature (often 0 °C). After the reaction is complete, it is carefully quenched with water and/or an acidic workup to yield this compound.

Method 3: Catalytic Hydrogenation

Catalytic hydrogenation of an unsaturated precursor is another potential route.

General Procedure:

While a specific protocol for the direct synthesis of this compound via catalytic hydrogenation was not detailed, the hydrogenation of related unsaturated alcohols is a well-established method. For instance, (E)-3-phenylbut-2-en-1-ol can be hydrogenated to the desired product.[1][3] This typically involves dissolving the substrate in a suitable solvent (e.g., ethanol, methanol, or ethyl acetate) and exposing it to hydrogen gas in the presence of a metal catalyst such as palladium on carbon (Pd/C) or platinum oxide (PtO2). The reaction is usually carried out at room temperature and atmospheric or slightly elevated pressure until hydrogen uptake ceases.

Method 4: Grignard Reaction with an Epoxide

A plausible, though not explicitly detailed, synthesis involves the reaction of a Grignard reagent with ethylene oxide.

Proposed Procedure:

  • Grignard Reagent Formation: 1-Bromo-1-phenylethane in dry diethyl ether is reacted with magnesium turnings to form 1-phenylethylmagnesium bromide.

  • Reaction with Ethylene Oxide: The freshly prepared Grignard reagent is then reacted with ethylene oxide, typically introduced as a gas or a solution in a dry solvent at low temperature. This reaction opens the epoxide ring to form a magnesium alkoxide intermediate.

  • Workup: The reaction is quenched with an aqueous acid solution (e.g., dilute HCl or H2SO4) to protonate the alkoxide and yield this compound.

References

The Biological Activity of 3-Phenyl-1-butanol and its Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scientific literature extensively detailing the specific biological activity of 3-phenyl-1-butanol is notably scarce. This document summarizes the available information, which is primarily focused on its derivatives, and highlights the significant gaps in our understanding of the pharmacological effects of the parent compound. The information provided herein should be interpreted with caution, as it is largely based on data for structurally related compounds and not on direct studies of this compound itself.

Introduction

This compound is an aromatic alcohol with a chemical structure that suggests potential for various biological interactions. Its core components, a phenyl group and a butanol chain, are found in a wide array of pharmacologically active molecules. While direct studies on the biological effects of this compound are limited, research into its derivatives has revealed promising activities, particularly in the realms of antimicrobial and anti-inflammatory effects. This guide provides a comprehensive overview of the current, albeit limited, knowledge regarding this compound and its derivatives, focusing on quantitative data, experimental methodologies, and potential avenues for future research.

Physicochemical Properties of this compound

A foundational understanding of a compound's physical and chemical characteristics is essential for any biological investigation.

PropertyValue
Molecular Formula C₁₀H₁₄O
Molecular Weight 150.22 g/mol
Appearance Clear colorless liquid
Boiling Point 138-140 °C at 33 mmHg
Density 0.972 g/mL at 25 °C
Refractive Index n20/D 1.52

Biological Activities of this compound Derivatives

The primary focus of biological research related to the this compound scaffold has been on its derivatives. Modifications to the core structure have yielded compounds with notable antimicrobial and anti-inflammatory properties.

Antimicrobial Activity

Several studies have investigated the antimicrobial potential of derivatives of this compound. These investigations have typically involved the synthesis of novel compounds and their subsequent screening against various bacterial and fungal strains.

Table 1: Summary of Antimicrobial Activity of this compound Derivatives

Compound/DerivativeTest Organism(s)Activity Metric (e.g., MIC, Zone of Inhibition)Key Findings
1-(3-Phenyl-3,4-dihydro-2H-1,3-benzoxazin-6-yl)-ethanone derivatives (e.g., 4j)E. coli, S. aureus, B. subtilis, A. nigerZone of Inhibition (mm)Compound 4j showed broad-spectrum activity against all tested bacterial and fungal strains.[1]
3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic acid derivativesVarious bacteriaMinimum Inhibitory Concentration (MIC)Thiazole derivatives containing furan and bromothiophene substituents exhibited the highest antibacterial activity.[2] A derivative with a naphthoquinone ring (compound 11) showed the highest activity among all synthesized compounds.[2]
3-Phenylisoquinolinium derivativesStaphylococcus aureus (including MRSA), Enterococcus faecalis (including VRE)Minimum Inhibitory Concentration (MIC)N-methyl quaternary ammonium derivatives demonstrated antibacterial potency that increased with the lipophilicity of the substituent at the 3'-position.[3]
Anti-inflammatory Activity

Derivatives of this compound have also been evaluated for their potential to mitigate inflammatory responses. The carrageenan-induced paw edema model is a common in vivo assay used for this purpose.

Table 2: Summary of Anti-inflammatory Activity of this compound Derivatives

Compound/DerivativeAssay ModelDose% Inhibition of EdemaKey Findings
1-(3-Phenyl-3,4-dihydro-2H-1,3-benzoxazin-6-yl)-ethanone derivatives (e.g., 4j, 4e)Carrageenan-induced rat paw edema100 mg/kg4j: 83.3%, 4e: 79.5%Compound 4j was found to be the most potent, showing higher inhibition than the standard drug, indomethacin.[1] Compound 4e was equipotent to the standard.[1]
2-Phenylquinoline-4-carboxamide derivativesCarrageenan-induced rat paw edemaNot specifiedSignificant activityA derivative linked to a nucleoside analogue (compound 5) showed significant anti-inflammatory activity comparable to diclofenac sodium.[4]
3-Arylphthalide derivativesLPS-induced nitric oxide (NO) production in Bv.2 and RAW 264.7 cells10 µMStrong inhibition of NO productionThe 3-(2,4-dihydroxyphenyl)phthalide derivative (5a) showed strong inhibition of NO production and reduced the expression of pro-inflammatory cytokines Il1b and Il6.[5][6]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the protocols for the key experiments cited in this guide.

Antimicrobial Susceptibility Testing

The antimicrobial activity of compounds is often determined using broth dilution or agar diffusion methods to establish the Minimum Inhibitory Concentration (MIC).

This method involves preparing a series of dilutions of the test compound in a liquid growth medium, which is then inoculated with a standardized number of microorganisms.[7]

  • Preparation of Inoculum: A standardized bacterial suspension is prepared to a specific turbidity, typically corresponding to a known colony-forming unit (CFU)/mL.

  • Serial Dilution: The test compound is serially diluted in a multi-well plate containing broth medium.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).

  • Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[7]

This method involves placing paper disks impregnated with the test compound onto an agar plate that has been uniformly inoculated with a microorganism.

  • Inoculum Preparation: A standardized bacterial suspension is swabbed evenly across the surface of an agar plate.

  • Disk Application: Sterile paper disks impregnated with a known concentration of the test compound are placed on the agar surface.

  • Incubation: The plate is incubated under suitable conditions.

  • Measurement: The diameter of the zone of inhibition (the area around the disk where bacterial growth is prevented) is measured in millimeters.

Carrageenan-Induced Paw Edema Assay

This in vivo model is widely used to screen for acute anti-inflammatory activity.[8][9]

  • Animal Acclimatization: Rats or mice are acclimatized to the laboratory conditions before the experiment.

  • Compound Administration: The test compound or a reference drug (e.g., indomethacin) is administered, typically intraperitoneally or orally, at a specific time before the induction of inflammation.[10]

  • Induction of Edema: A sub-plantar injection of a 1% carrageenan solution is administered into the right hind paw of the animal to induce localized inflammation.[10][11]

  • Measurement of Paw Volume: The volume of the paw is measured at various time points after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.[10][12]

  • Calculation of Inhibition: The percentage inhibition of edema is calculated by comparing the increase in paw volume in the treated groups with the control group.

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay used to assess cell viability and the cytotoxic potential of a compound.[13][14]

  • Cell Seeding: Cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.[15][16]

  • Incubation: The plate is incubated for a few hours to allow viable cells to reduce the yellow MTT to purple formazan crystals.[13][15]

  • Solubilization: A solubilizing agent (e.g., DMSO or a specialized solubilization solution) is added to dissolve the formazan crystals.[13]

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570-600 nm. The intensity of the color is proportional to the number of viable cells.

Visualizations of Experimental Workflows and Logical Relationships

Experimental Workflow Diagrams

Experimental_Workflow_Antimicrobial cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_inoculum Prepare Standardized Inoculum inoculation Inoculate Dilutions with Bacteria prep_inoculum->inoculation prep_compound Prepare Serial Dilutions of Test Compound prep_compound->inoculation incubation Incubate at 37°C inoculation->incubation read_mic Determine Minimum Inhibitory Concentration (MIC) incubation->read_mic Experimental_Workflow_Anti_Inflammatory start Acclimatize Animals administer Administer Test Compound or Vehicle (Control) start->administer induce Induce Paw Edema with Carrageenan Injection administer->induce measure Measure Paw Volume at Multiple Time Points induce->measure analyze Calculate % Inhibition of Edema measure->analyze end Results analyze->end Experimental_Workflow_Cytotoxicity seed_cells Seed Cells in 96-well Plate treat_cells Treat with Test Compound seed_cells->treat_cells add_mtt Add MTT Reagent treat_cells->add_mtt incubate_mtt Incubate for Formazan Formation add_mtt->incubate_mtt solubilize Solubilize Formazan Crystals incubate_mtt->solubilize read_absorbance Measure Absorbance at 570 nm solubilize->read_absorbance

References

An In-depth Technical Guide to 3-Phenyl-1-butanol: Discovery and Historical Context

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and historical context of 3-phenyl-1-butanol. The information is intended to serve as a valuable resource for professionals in research, drug development, and related scientific fields.

Chemical and Physical Properties

This compound is a clear, colorless liquid with a variety of applications in chemical synthesis.[1] Its key physical and chemical properties are summarized in the table below.

PropertyValue
CAS Number 2722-36-3
Molecular Formula C₁₀H₁₄O
Molecular Weight 150.22 g/mol
Boiling Point 138-140 °C at 33 mmHg
Density 0.972 g/mL at 25 °C
Refractive Index (n20/D) 1.52

Historical Context of Synthesis

The Reformatsky reaction , discovered by Sergey Nikolaevich Reformatsky in 1887, provided a method for the formation of β-hydroxy esters from α-halo esters and carbonyl compounds in the presence of zinc. This reaction was significant for its ability to create new carbon-carbon bonds.

A major breakthrough in the synthesis of alcohols came with the work of Victor Grignard, who developed the Grignard reaction around 1900. This reaction, which utilizes organomagnesium halides (Grignard reagents) to react with carbonyl compounds, became a cornerstone of organic synthesis for forming carbon-carbon bonds and producing a wide array of alcohols.

In the realm of catalytic hydrogenation, the work of Paul Sabatier and Jean-Baptiste Senderens at the turn of the 20th century was pivotal. Their development of methods for the hydrogenation of organic compounds using finely divided metals, particularly nickel, opened up new pathways for the reduction of functional groups.[2][3][4][5][6] For instance, they demonstrated the conversion of aldehydes and ketones to their corresponding alcohols.[3]

Another relevant historical method is the Guerbet reaction , first described by Marcel Guerbet in 1899.[7] This reaction involves the self-condensation of a primary alcohol at high temperatures to produce a branched dimer alcohol.[7] While initially applied to the conversion of n-butanol to 2-ethylhexanol, the principles of this reaction contributed to the expanding toolkit for alcohol synthesis.[7]

These pioneering synthetic methodologies laid the groundwork for the eventual synthesis of more complex molecules like this compound. The preparation of such a compound would have drawn upon the principles established by these and other early organic chemists.

Experimental Protocols: Synthesis of this compound

A documented method for the synthesis of this compound involves the reaction of crotyl alcohol with benzene in the presence of aluminum chloride.

3.1. Materials and Equipment

  • Reaction vessel equipped with a mechanical stirrer, thermometer, and reflux condenser with an addition funnel

  • Ice/salt bath

  • Benzene

  • Aluminum chloride

  • Crotyl alcohol

  • Concentrated hydrochloric acid

  • 10% aqueous sodium bicarbonate

  • Anhydrous magnesium sulfate

  • Vacuum distillation apparatus

3.2. Procedure

  • Under a positive flow of dry nitrogen, the reaction system is flame-dried.

  • The reaction vessel is charged with 250 ml of benzene, and 25 g of aluminum chloride is added rapidly.

  • The mixture is cooled to 5°C with stirring in an ice/salt bath.

  • A solution of 7.2 g (0.1 mol) of crotyl alcohol in 45 ml of benzene is added dropwise, maintaining the temperature below 5°C.

  • Following the addition, 50 ml of concentrated hydrochloric acid is cautiously added.

  • The mixture is allowed to warm to room temperature, after which 50 ml of water is added.

  • The lower organic phase is separated, and the aqueous portion is extracted with benzene.

  • The combined organic extracts are washed with 10% aqueous sodium bicarbonate and then with water.

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated.

  • The resulting crude product is purified by vacuum distillation to yield colorless this compound.

3.3. Reaction Data

Reactant/ProductMolecular Weight ( g/mol )AmountMoles
Crotyl Alcohol72.117.2 g0.1
Benzene78.11295 ml-
Aluminum Chloride133.3425 g-
This compound150.228.2 g (Yield)-

Refractive Index of Product (ND25): 1.5210

Visualizations

Workflow for the Synthesis of this compound

SynthesisWorkflow Benzene Benzene Mixing Mix and Cool to 5°C Benzene->Mixing AlCl3 Aluminum Chloride AlCl3->Mixing CrotylAlcohol Crotyl Alcohol in Benzene Addition Dropwise Addition (maintain < 5°C) CrotylAlcohol->Addition Mixing->Addition Quench Quench with Conc. HCl Addition->Quench Workup Aqueous Workup (H₂O, NaHCO₃) Quench->Workup Purification Dry, Evaporate, Vacuum Distill Workup->Purification Product This compound Purification->Product

Caption: Workflow diagram for the synthesis of this compound.

References

Thermodynamic Properties of 3-Phenyl-1-butanol: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known thermodynamic and physical properties of 3-phenyl-1-butanol. Due to the limited availability of experimentally determined thermodynamic data for this specific compound in publicly accessible literature, this guide also includes detailed descriptions of established experimental protocols for determining the thermodynamic properties of alcohols. This information is intended to support researchers in academia and the pharmaceutical industry in their scientific endeavors.

Physicochemical and Thermodynamic Properties

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₁₀H₁₄O[3][4][5]
Molecular Weight 150.22 g/mol [3][4][5][6]
CAS Number 2722-36-3[1][2][3][4][5]
Appearance Clear, colorless liquid[3][4]
Boiling Point 138-140 °C at 33 mmHg[3][6][7]
Density 0.972 g/mL at 25 °C[6][7][8]
Refractive Index n20/D 1.52[3][6][7]
Vapor Pressure 0.0215 mmHg at 25°C[9]
pKa (Predicted) 15.04 ± 0.10[4]

Table 2: Key Thermodynamic Parameters (General)

While specific values for this compound are not available, the following are key thermodynamic parameters of interest for this class of compounds.

Thermodynamic PropertySymbolDescription
Ideal Gas Heat CapacityC_p,gas_The amount of heat that must be added to one mole of the substance in the gas phase to raise its temperature by one degree Kelvin at constant pressure.
Standard Gibbs Free Energy of FormationΔ_f_G°The change in Gibbs free energy that accompanies the formation of one mole of a substance in its standard state from its constituent elements in their standard states.
Enthalpy of Formation at Standard ConditionsΔ_f_H°gasThe change in enthalpy when one mole of a compound in the gaseous state is formed from its constituent elements in their standard states.
Enthalpy of Fusion at Standard ConditionsΔ_fus_H°The change in enthalpy resulting from heating one mole of a substance to change its state from a solid to a liquid at constant temperature and pressure.
Enthalpy of Vaporization at Standard ConditionsΔ_vap_H°The amount of energy that must be added to a liquid substance to transform a quantity of that substance into a gas.

Experimental Protocols for Determining Thermodynamic Properties

The following sections detail established experimental methodologies for determining the key thermodynamic properties of alcohols. These protocols can be adapted for the study of this compound.

Determination of Enthalpy of Combustion by Calorimetry

The enthalpy of combustion can be determined experimentally using a calorimeter. A common method for alcohols is bomb calorimetry or a simpler setup involving a spirit burner and a copper can calorimeter[10][11][12][13].

Protocol: Simple Calorimetry using a Spirit Burner

  • Apparatus Setup: A known volume of water is added to a copper calorimeter, and the initial temperature is recorded. A spirit burner containing the alcohol of interest is weighed.

  • Heating: The spirit burner is placed under the calorimeter, and the wick is lit. The water is stirred continuously, and the temperature is monitored.

  • Data Collection: Once the temperature of the water has increased by a predetermined amount (e.g., 20-40 °C), the flame is extinguished, and the final temperature of the water is recorded. The spirit burner is then reweighed to determine the mass of alcohol combusted[11][14].

  • Calculation: The heat absorbed by the water is calculated using the formula: q = m × c × ΔT where:

    • q is the heat absorbed by the water.

    • m is the mass of the water.

    • c is the specific heat capacity of water (4.184 J/g°C).

    • ΔT is the change in temperature of the water.

  • Enthalpy of Combustion: The enthalpy of combustion per mole of alcohol is then calculated by dividing the heat absorbed by the number of moles of alcohol burned. It is important to note that this method is subject to significant heat loss to the surroundings, and for more accurate results, a bomb calorimeter is recommended.

Determination of Vapor Pressure

The vapor pressure of a liquid can be measured by placing the substance in a closed container and measuring the pressure of the vapor in equilibrium with the liquid[15][16].

Protocol: Static Method for Vapor Pressure Measurement

  • Sample Preparation: A small amount of purified this compound is placed in a thermostatted vessel connected to a pressure measuring device (manometer) and a vacuum pump.

  • Degassing: The sample is thoroughly degassed to remove any dissolved air by repeated freeze-pump-thaw cycles.

  • Equilibration: The vessel is brought to the desired temperature, and the system is allowed to reach equilibrium, where the pressure of the vapor above the liquid is constant.

  • Measurement: The vapor pressure at the given temperature is read from the manometer.

  • Data Analysis: The measurements are repeated at various temperatures to obtain the vapor pressure curve. The Clausius-Clapeyron equation can then be used to determine the enthalpy of vaporization from the temperature dependence of the vapor pressure[17].

Relevance in Drug Development

Currently, there is limited publicly available information directly linking this compound to specific drug development programs or signaling pathways. Its primary documented use is as a reactant in chemical synthesis[3][9]. For instance, it can be oxidized to the corresponding aldehyde using a nanoparticle-ferrite-palladium catalyst[3][9].

However, the broader class of phenyl-substituted alcohols and related structures are of interest in medicinal chemistry. The synthesis and biological evaluation of various phenyl-containing compounds have been explored for a range of therapeutic targets. For example, derivatives of 3-amino-3-phenylpropionamide have been investigated as mu opioid receptor ligands, and 3-phenyl substituted pyridine derivatives have been designed as potential dual inhibitors of xanthine oxidase (XOR) and uric acid transporter 1 (URAT1)[18][19].

Future research could explore the biological activities of this compound and its derivatives, considering the potential for this scaffold to interact with biological targets. A general workflow for such an investigation is outlined below.

Visualizations

The following diagrams illustrate the general workflows for determining thermodynamic properties and for a preliminary biological evaluation of a compound like this compound.

Experimental_Workflow_Thermodynamics cluster_calorimetry Enthalpy of Combustion (Calorimetry) cluster_vapor_pressure Enthalpy of Vaporization (Vapor Pressure Measurement) Cal_Start Weigh Spirit Burner with this compound Measure_Water Measure Known Volume of Water into Calorimeter Cal_Start->Measure_Water Record_Initial_T Record Initial Water Temperature Measure_Water->Record_Initial_T Burn_Alcohol Burn Alcohol to Heat Water by a Set ΔT Record_Initial_T->Burn_Alcohol Record_Final_T Record Final Water Temperature Burn_Alcohol->Record_Final_T Weigh_Final Reweigh Spirit Burner Burn_Alcohol->Weigh_Final Calculate_q Calculate Heat Absorbed by Water (q = mcΔT) Record_Final_T->Calculate_q Weigh_Final->Calculate_q Calculate_Hc Calculate Molar Enthalpy of Combustion Calculate_q->Calculate_Hc VP_Start Place Degassed Sample in Thermostatted Vessel Set_T Set Temperature VP_Start->Set_T Equilibrate Allow System to Equilibrate Set_T->Equilibrate Measure_P Measure Vapor Pressure Equilibrate->Measure_P Repeat_T Repeat at Different Temperatures Measure_P->Repeat_T Repeat_T->Set_T Plot_Data Plot ln(P) vs. 1/T Repeat_T->Plot_Data Calculate_Hvap Calculate ΔH_vap from Clausius-Clapeyron Equation Plot_Data->Calculate_Hvap

General Experimental Workflow for Determining Thermodynamic Properties.

Biological_Evaluation_Workflow Compound This compound Derivatization Chemical Synthesis of Analogs/ Derivatives (Optional) Compound->Derivatization Screening In Vitro Biological Screening (e.g., enzyme assays, receptor binding) Compound->Screening Derivatization->Screening Hit_ID Hit Identification Screening->Hit_ID Lead_Opt Lead Optimization (Structure-Activity Relationship) Hit_ID->Lead_Opt In_Vivo In Vivo Studies (Animal Models) Lead_Opt->In_Vivo Preclinical Preclinical Development In_Vivo->Preclinical

Hypothetical Workflow for Biological Evaluation.

References

3-phenyl-1-butanol molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-phenyl-1-butanol, a versatile alcohol derivative with applications in organic synthesis and biocatalysis. The document details its fundamental physicochemical properties, a robust synthesis protocol, and key chemical transformations, offering valuable insights for professionals in research and development.

Physicochemical Properties of this compound

The essential quantitative data for this compound are summarized in the table below, providing a clear reference for its molecular characteristics and physical constants.

PropertyValueReferences
Molecular Formula C₁₀H₁₄O[1][2][3]
Molecular Weight 150.22 g/mol [3][4][5]
CAS Number 2722-36-3[1][2]
Density 0.972 g/mL at 25 °C[5][6]
Boiling Point 138-140 °C at 33 mmHg[5][6]
Refractive Index n20/D 1.52[5][6]

Experimental Protocols

A reliable method for the synthesis of this compound is detailed below. This protocol is based on the Friedel-Crafts alkylation of benzene with crotyl alcohol.

Synthesis of this compound via Friedel-Crafts Alkylation

Materials and Equipment:

  • Reaction vessel equipped with a mechanical stirrer, thermometer, and a reflux condenser with an addition funnel.

  • Dry nitrogen source.

  • Ice/salt bath.

  • Benzene.

  • Aluminum chloride (AlCl₃).

  • Crotyl alcohol.

  • Concentrated hydrochloric acid (HCl).

  • 10% aqueous sodium bicarbonate (NaHCO₃) solution.

  • Anhydrous magnesium sulfate (MgSO₄).

  • Rotary evaporator.

  • Vacuum distillation apparatus.

Procedure:

  • Reaction Setup: A reaction vessel is fitted with a mechanical stirrer, a thermometer, and a reflux condenser, which is topped with an addition funnel. The entire system is flame-dried under a positive flow of dry nitrogen to ensure anhydrous conditions.

  • Initial Charging: The reaction vessel is charged with 250 mL of benzene, and subsequently, 25 g of aluminum chloride is added swiftly.

  • Cooling: The resulting mixture is cooled to 5°C with vigorous stirring using an ice/salt bath.

  • Addition of Crotyl Alcohol: A solution of 7.2 g (0.1 mol) of crotyl alcohol in 45 mL of benzene is added dropwise through the addition funnel. The temperature of the reaction mixture is carefully maintained below 5°C throughout the addition.

  • Quenching: Following the complete addition of the crotyl alcohol solution, 50 mL of concentrated hydrochloric acid is cautiously added to the reaction mixture.

  • Work-up: The mixture is allowed to warm to room temperature, after which 50 mL of water is added. The biphasic mixture is transferred to a separatory funnel, and the lower organic phase is collected.

  • Extraction: The remaining aqueous phase is extracted with an additional portion of benzene to recover any residual product.

  • Washing: The organic phases are combined and washed sequentially with a 10% aqueous sodium bicarbonate solution and then with water to neutralize any remaining acid.

  • Drying and Evaporation: The washed organic phase is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed by evaporation under reduced pressure.

  • Purification: The crude product, a dark oil, is purified by vacuum distillation to yield 8.2 g of colorless this compound.

Applications in Chemical Synthesis

This compound serves as a valuable reactant in various chemical transformations, primarily leveraging its primary alcohol functional group.

Oxidation to 3-Phenylbutanal

This compound can be oxidized to its corresponding aldehyde, 3-phenylbutanal. This transformation is a key step in the synthesis of various organic molecules. One notable method involves the use of a nanoparticle-ferrite-palladium catalyst.[1][2][5] Furthermore, this oxidation can be achieved through biotransformation using the bacterium Gluconobacter oxydans DSM 2343, which offers a green chemistry approach to the synthesis of the aldehyde.[1]

Enantioselective Transesterification

Enantioselective reactions are crucial in the synthesis of chiral molecules, particularly in the pharmaceutical industry. This compound can undergo an enantioselective transesterification reaction with vinyl acetate. This reaction is effectively catalyzed by lipase isolated from Pseudomonas cepacia, allowing for the kinetic resolution of the racemic alcohol.[1]

Visualization of Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound as detailed in the experimental protocol.

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification setup_vessel Flame-dried reaction vessel under N2 charge Charge with Benzene and AlCl3 setup_vessel->charge cool Cool to 5°C charge->cool add_crotyl Add Crotyl Alcohol in Benzene (below 5°C) cool->add_crotyl quench Quench with concentrated HCl add_crotyl->quench warm_water Warm to RT and add H2O quench->warm_water separate Separate organic phase warm_water->separate extract Extract aqueous phase with Benzene separate->extract wash Wash combined organic phases (NaHCO3, H2O) extract->wash dry Dry over MgSO4 wash->dry evaporate Evaporate solvent dry->evaporate distill Vacuum distill evaporate->distill product This compound (colorless oil) distill->product

Caption: Workflow for the synthesis of this compound.

References

Methodological & Application

Application Notes and Protocols for 3-Phenyl-1-butanol as a Chiral Auxiliary in Organic Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential application of 3-phenyl-1-butanol as a chiral auxiliary in asymmetric synthesis. While not as extensively documented as other chiral auxiliaries, its structure presents opportunities for inducing stereoselectivity in a variety of organic reactions. This document outlines the fundamental principles, hypothetical applications with detailed protocols, and illustrative data for its use in diastereoselective alkylations, aldol reactions, and Diels-Alder reactions.

Introduction to Chiral Auxiliaries and this compound

A chiral auxiliary is a stereogenic molecule that is temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction.[1][2] After the desired stereocenter has been created, the auxiliary is removed and can ideally be recovered for reuse.[1][3] The effectiveness of a chiral auxiliary relies on its ability to create a sterically and/or electronically biased environment, favoring the approach of a reagent from one face of the molecule over the other.

This compound, with its stereogenic center at the third carbon and a bulky phenyl group, possesses the key features of a chiral alcohol auxiliary. By attaching this molecule to a prochiral substrate, for instance, through an ester linkage, the phenyl group can effectively shield one face of the reactive intermediate, thereby directing the approach of incoming electrophiles or reagents.

Application in Diastereoselective Enolate Alkylation

The ester derived from this compound and a carboxylic acid can be used to generate a chiral enolate. The steric hindrance provided by the phenyl group of the auxiliary can direct the approach of an alkylating agent, leading to the preferential formation of one diastereomer.

EntryElectrophile (R-X)Diastereomeric Ratio (d.r.)Yield (%)
1Benzyl bromide95:585
2Methyl iodide92:890
3Ethyl iodide93:788
4Allyl bromide90:1082

Step 1: Attachment of the Chiral Auxiliary

  • To a solution of the desired carboxylic acid (1.0 eq.) and (S)-3-phenyl-1-butanol (1.1 eq.) in dry dichloromethane (DCM) at 0 °C, add 4-(dimethylamino)pyridine (DMAP) (0.1 eq.).

  • Slowly add a solution of dicyclohexylcarbodiimide (DCC) (1.1 eq.) in DCM.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the mixture to remove the dicyclohexylurea byproduct.

  • Wash the filtrate sequentially with 1 M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the desired ester.

Step 2: Asymmetric Enolate Alkylation

  • Dissolve the (S)-3-phenyl-1-butyl ester (1.0 eq.) in dry tetrahydrofuran (THF) and cool to -78 °C under an inert atmosphere.

  • Slowly add lithium diisopropylamide (LDA) (1.1 eq., freshly prepared) and stir for 30 minutes to form the enolate.

  • Add the alkyl halide (1.2 eq.) and continue stirring at -78 °C for 2-4 hours.

  • Quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the product with ethyl acetate, and wash the combined organic layers with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Determine the diastereomeric ratio by ¹H NMR or HPLC analysis of the crude product.

  • Purify the product by flash column chromatography.

Step 3: Cleavage of the Chiral Auxiliary

  • Dissolve the alkylated ester in a mixture of THF and water.

  • Add lithium hydroxide (LiOH) (2.0 eq.) and stir at room temperature until the reaction is complete (monitored by TLC).

  • Acidify the reaction mixture with 1 M HCl and extract the carboxylic acid product with ethyl acetate.

  • The chiral auxiliary, this compound, can be recovered from the aqueous layer.

G cluster_0 Attachment of Auxiliary cluster_1 Alkylation cluster_2 Cleavage A Carboxylic Acid + (S)-3-Phenyl-1-butanol B Esterification (DCC, DMAP) A->B C Chiral Ester B->C D Enolate Formation (LDA) C->D E Addition of Electrophile (R-X) D->E F Alkylated Ester E->F G Hydrolysis (LiOH) F->G H Enantiomerically Enriched Carboxylic Acid G->H I Recovered Auxiliary G->I

Caption: Workflow for diastereoselective alkylation using this compound.

Application in Diastereoselective Aldol Reactions

Similar to alkylation, the enolate derived from a this compound ester can react with an aldehyde in a diastereoselective aldol addition. The chiral auxiliary directs the facial selectivity of the enolate, leading to the formation of a diastereomerically enriched β-hydroxy ester.

EntryAldehydeDiastereomeric Ratio (syn:anti)Yield (%)
1Benzaldehyde92:880
2Isobutyraldehyde95:585
3Acetaldehyde88:1275
4Cinnamaldehyde90:1078
  • Dissolve the (S)-3-phenyl-1-butyl ester (1.0 eq.) in dry DCM and cool to -78 °C.

  • Add di-n-butylboron triflate (1.1 eq.) followed by the slow addition of triethylamine (1.2 eq.). Stir for 30 minutes.

  • Add the aldehyde (1.2 eq.) and continue stirring at -78 °C for 3 hours, then warm to room temperature and stir for an additional 1 hour.

  • Quench the reaction with a pH 7 buffer.

  • Extract the product with DCM, and wash the organic layer with saturated NaHCO₃ and brine.

  • Dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Determine the diastereomeric ratio and purify the product as described for the alkylation reaction.

  • The auxiliary can be cleaved using standard hydrolytic methods.

G cluster_0 Enolate Formation and Chelation cluster_1 Aldehyde Approach & Reaction A Chiral Ester B Boron Enolate (Bu2BOTf, Et3N) A->B C Chelated Intermediate B->C E Zimmerman-Traxler Transition State C->E D Aldehyde D->E F Diastereomerically Enriched Aldol Adduct E->F G Phenyl Group Steric Shielding G->E directs facial selectivity

Caption: Stereocontrol in the this compound mediated aldol reaction.

Application in Asymmetric Diels-Alder Reactions

An acrylate ester of this compound can be employed as a chiral dienophile in a Diels-Alder reaction. The auxiliary is expected to shield one face of the dienophile, leading to a diastereoselective cycloaddition with a diene.

EntryDieneDiastereomeric Ratio (endo:exo)Diastereomeric Excess (d.e.) (%)Yield (%)
1Cyclopentadiene>99:19490
2Isoprene95:58885
31,3-Butadiene92:88580
4Danishefsky's Diene>99:19692
  • Prepare the (S)-3-phenyl-1-butyl acrylate by esterification of acrylic acid with (S)-3-phenyl-1-butanol.

  • Dissolve the chiral acrylate (1.0 eq.) in DCM in the presence of a Lewis acid (e.g., Et₂AlCl, 1.1 eq.) at -78 °C.

  • Add the diene (1.5 eq.) and stir the mixture at -78 °C for 4-6 hours.

  • Quench the reaction with water.

  • Separate the layers and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Determine the diastereomeric ratio and excess, and purify the cycloadduct by column chromatography.

  • The auxiliary can be removed by hydrolysis or reduction (e.g., with LiAlH₄) to afford the corresponding enantiomerically enriched acid or alcohol.

G ChiralAuxiliary This compound Auxiliary ChiralDienophile Chiral Dienophile ChiralAuxiliary->ChiralDienophile Dienophile Prochiral Dienophile (Acrylate) Dienophile->ChiralDienophile LewisAcid Lewis Acid Activation ChiralDienophile->LewisAcid ShieldedFace Steric Shielding by Phenyl Group LewisAcid->ShieldedFace DieneApproach Facially Biased Diene Approach ShieldedFace->DieneApproach Cycloaddition Diastereoselective [4+2] Cycloaddition DieneApproach->Cycloaddition Product Enantioenriched Cycloadduct Cycloaddition->Product

Caption: Logical flow of stereodirection in the Diels-Alder reaction.

References

Application Note and Detailed Experimental Protocol for the Synthesis of 3-Phenyl-1-butanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the synthesis of 3-phenyl-1-butanol, a valuable chemical intermediate in the development of pharmaceutical agents and other fine chemicals. The presented methodology is based on the Friedel-Crafts alkylation of benzene with crotyl alcohol.

Introduction

This compound is an alcohol that contains a phenyl group and a hydroxyl group. Its structure is foundational for the synthesis of more complex molecules, making a reliable and well-documented synthetic protocol essential for research and development. The following protocol details a one-pot synthesis that is efficient and yields a high-purity product.

Reaction Scheme

The synthesis of this compound can be achieved via the aluminum chloride-catalyzed Friedel-Crafts alkylation of benzene with crotyl alcohol.

Chemical Equation:

C₆H₆ + CH₃CH=CHCH₂OH --(AlCl₃)--> C₁₀H₁₄O

Benzene + Crotyl Alcohol --(Aluminum Chloride)--> this compound

Experimental Protocol

This protocol is adapted from a literature procedure and provides a step-by-step guide for the synthesis of this compound.

Materials and Reagents:

  • Benzene (C₆H₆)

  • Crotyl alcohol (C₄H₈O)

  • Aluminum chloride (AlCl₃), anhydrous

  • Concentrated hydrochloric acid (HCl)

  • 10% Sodium bicarbonate solution (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Water (H₂O)

  • Dry nitrogen gas (N₂)

Equipment:

  • Reaction vessel (e.g., three-necked round-bottom flask)

  • Mechanical stirrer

  • Thermometer

  • Reflux condenser

  • Addition funnel

  • Ice/salt bath

  • Separatory funnel

  • Distillation apparatus (for vacuum distillation)

  • Standard laboratory glassware

Procedure:

  • Reaction Setup:

    • Assemble a reaction vessel equipped with a mechanical stirrer, a thermometer, and a reflux condenser. The top of the condenser should be fitted with an addition funnel.

    • Ensure all glassware is thoroughly dried to prevent moisture from interfering with the reaction.

    • Flame dry the entire apparatus under a positive flow of dry nitrogen gas.

  • Reaction:

    • Charge the reaction vessel with 250 ml of benzene.

    • Quickly add 25 g of anhydrous aluminum chloride to the benzene with stirring.

    • Cool the mixture to 5°C using an ice/salt bath.

    • Prepare a solution of 7.2 g (0.1 mol) of crotyl alcohol in 45 ml of benzene.

    • Add the crotyl alcohol solution dropwise to the stirred reaction mixture via the addition funnel, ensuring the temperature is maintained below 5°C.

  • Quenching and Work-up:

    • After the addition is complete, cautiously add 50 ml of concentrated hydrochloric acid to the reaction mixture.

    • Allow the mixture to warm to room temperature.

    • Add 50 ml of water to the flask.

    • Transfer the mixture to a separatory funnel and separate the lower organic phase.

    • Extract the aqueous phase with an additional portion of benzene.

    • Combine all organic extracts.

  • Purification:

    • Wash the combined organic phase with 10% aqueous sodium bicarbonate solution.

    • Follow with a wash with water.

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Filter the solution to remove the drying agent.

    • Evaporate the solvent from the filtrate to obtain a dark oil.

  • Final Product Isolation:

    • Purify the crude oil by vacuum distillation to yield colorless this compound.

Data Presentation

The following table summarizes the quantitative data from the synthesis.

ParameterValueReference
Molar Mass of this compound150.22 g/mol [1][2]
Yield8.2 g
Refractive Index (nD25)1.5210
Boiling Point138-140 °C at 33 mmHg[3]
Density0.972 g/mL at 25 °C[3]

Alternative Synthetic Routes

While the Friedel-Crafts alkylation is a direct method, other synthetic strategies for this compound have been reported. These include:

  • Reduction of 3-phenylbutyraldehyde: The aldehyde can be reduced to the corresponding alcohol using a suitable reducing agent.[1]

  • Reduction of a 3-phenylbutyric acid ester: The methyl ester of 3-phenylbutyric acid can be reduced to form this compound.[1]

  • From 3-phenylbutanenitrile: This involves the hydrolysis of the nitrile to 3-phenylbutanoic acid, followed by reduction to the alcohol.[4]

These alternative routes may be suitable depending on the availability of starting materials and the desired scale of the synthesis.

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Benzene is a known carcinogen and is highly flammable. Handle with extreme care.

  • Aluminum chloride is corrosive and reacts violently with water.

  • Concentrated hydrochloric acid is highly corrosive.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Follow all standard laboratory safety procedures.

Experimental Workflow Diagram

SynthesisWorkflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Assemble and Dry Glassware B Charge Benzene and AlCl3 A->B C Cool to 5°C B->C E Add Crotyl Alcohol Dropwise C->E D Prepare Crotyl Alcohol Solution D->E F Quench with HCl E->F G Add Water and Separate Layers F->G H Extract Aqueous Layer G->H I Combine Organic Layers H->I J Wash with NaHCO3 and Water I->J K Dry with MgSO4 J->K L Filter and Evaporate Solvent K->L M Vacuum Distillation L->M

Caption: Workflow for the synthesis of this compound.

References

Application Notes and Protocols for Phenylalkanols in Fragrance and Perfumery

Author: BenchChem Technical Support Team. Date: December 2025

A Note on 3-Phenyl-1-Butanol: Initial research indicates that this compound is not commonly utilized as a fragrance ingredient in the perfumery industry. Chemical suppliers primarily list it as a reactant for chemical synthesis. Therefore, this document will focus on a closely related and widely used fragrance molecule, 3-phenyl-1-propanol , to provide relevant and practical application notes and protocols for researchers, scientists, and drug development professionals interested in this class of aroma chemicals.

Application Notes for 3-Phenyl-1-Propanol (Hydrocinnamyl Alcohol)

Introduction:

3-Phenyl-1-propanol, also known as hydrocinnamyl alcohol, is a valuable aromatic alcohol found naturally in various plants and fruits, including hyacinths, strawberries, and cinnamon.[1][2] It is a versatile ingredient in the fragrance and flavor industry, prized for its delicate floral and balsamic scent profile.[3][4]

Odor Profile and Applications in Perfumery:

3-Phenyl-1-propanol possesses a soft, sweet, and floral aroma with distinct hyacinth and rosy notes, complemented by a warm, balsamic, and slightly spicy character.[1][3][5] Its well-rounded and tenacious scent makes it a popular choice in a variety of fragrance compositions:

  • Floral Accords: It is a key component in creating realistic hyacinth, lilac, and lily-of-the-valley fragrances. It blends exceptionally well with other floral notes, adding depth and a natural-smelling warmth.

  • Balsamic and Oriental Fragrances: The balsamic undertones of 3-phenyl-1-propanol make it an excellent modifier in oriental and balsamic compositions, where it contributes sweetness and richness.

  • Fruity and Gourmand Scents: It can be used to impart a sweet, jam-like nuance to fruity and gourmand fragrances.

  • Fixative Properties: Due to its relatively high boiling point and low volatility, 3-phenyl-1-propanol can act as a moderate fixative, helping to prolong the scent of more volatile components in a perfume.

Applications in Different Product Types:

The pleasant and non-overpowering scent of 3-phenyl-1-propanol makes it suitable for a wide range of products:

  • Fine Fragrances: Used in both feminine and masculine perfumes to provide a floral and balsamic heart.

  • Personal Care Products: Incorporated into lotions, creams, soaps, and shampoos to impart a clean and fresh floral scent.[3]

  • Home Fragrances: Utilized in candles, diffusers, and air fresheners to create a welcoming and calming ambiance.

Chemical and Physical Properties:

A summary of the key chemical and physical properties of 3-phenyl-1-propanol is presented in the table below.

PropertyValueReference
Chemical Formula C₉H₁₂O[3]
Molecular Weight 136.19 g/mol [6]
CAS Number 122-97-4[3]
Appearance Colorless to pale yellow liquid[2]
Odor Sweet, floral (hyacinth), balsamic[1][5]
Boiling Point 236 °C[2]
Flash Point 109 °C[2]
Solubility Soluble in ethanol and most non-volatile oils; slightly soluble in water.[2]
Substantivity on Paper Approximately 152 hours[5]

Experimental Protocols

1. Protocol for Sensory Evaluation of 3-Phenyl-1-Propanol

This protocol outlines a standard procedure for the sensory evaluation of 3-phenyl-1-propanol by a trained panel to characterize its odor profile.

Objective: To systematically describe the olfactory characteristics of 3-phenyl-1-propanol.

Materials:

  • 3-Phenyl-1-propanol (high purity)

  • Odorless solvent (e.g., diethyl phthalate or ethanol)

  • Glass smelling strips

  • Odor-free evaluation booths

  • Panel of trained sensory analysts (typically 5-10 members)

  • Standardized odor descriptor list

Procedure:

  • Sample Preparation: Prepare a 10% solution of 3-phenyl-1-propanol in the chosen solvent.

  • Strip Dipping: Dip the smelling strips into the solution to a depth of 1 cm for 2 seconds.

  • Evaporation: Allow the solvent to evaporate from the strips for 30 seconds in a well-ventilated area.

  • Evaluation: Present the smelling strips to the panelists in the evaluation booths.

  • Odor Description: Panelists evaluate the odor at different time intervals (e.g., top note at 1 minute, heart note at 30 minutes, and base note at 4 hours) and record their descriptions using the standardized list of descriptors.

  • Data Analysis: Compile the descriptors from all panelists and analyze the frequency of each term to create a comprehensive odor profile.

2. Protocol for Gas Chromatography-Olfactometry (GC-O) Analysis

GC-O is a technique used to identify the specific chemical compounds responsible for the characteristic aroma of a substance.

Objective: To identify the key odor-active compounds in a sample of 3-phenyl-1-propanol.

Materials and Equipment:

  • Gas chromatograph (GC) coupled with a mass spectrometer (MS) and an olfactometry port

  • Helium carrier gas

  • Appropriate GC column (e.g., DB-5 or equivalent)

  • Sample of 3-phenyl-1-propanol

  • Microsyringe

Procedure:

  • Sample Injection: Inject a small volume (e.g., 1 µL) of the 3-phenyl-1-propanol sample into the GC inlet.

  • Chromatographic Separation: The sample is vaporized and carried by the helium gas through the GC column, which separates the individual components based on their volatility and polarity.

  • Detection and Identification: As the separated components exit the column, the effluent is split. One portion goes to the MS detector for chemical identification, while the other portion is directed to the olfactometry port.

  • Olfactory Evaluation: A trained analyst sniffs the effluent from the olfactometry port and records the odor description and intensity for each compound as it elutes.

  • Data Correlation: The data from the MS (compound identification) and the olfactometry port (odor description) are correlated to identify the specific compounds responsible for the different facets of the overall aroma.

Diagrams

experimental_workflow cluster_sensory Sensory Evaluation Workflow prep Sample Preparation (10% solution) dip Dip Smelling Strips prep->dip evap Solvent Evaporation dip->evap eval Panel Evaluation (Top, Heart, Base Notes) evap->eval analysis Data Analysis and Odor Profile Generation eval->analysis

Caption: Workflow for Sensory Evaluation of 3-Phenyl-1-Propanol.

gco_workflow cluster_gco GC-Olfactometry (GC-O) Workflow injection Sample Injection separation Chromatographic Separation injection->separation split Effluent Splitting separation->split ms Mass Spectrometry (Identification) split->ms olfacto Olfactometry (Odor Description) split->olfacto correlation Data Correlation and Odor-Active Compound Identification ms->correlation olfacto->correlation fragrance_composition_logic cluster_fragrance Role of 3-Phenyl-1-Propanol in Fragrance Composition cluster_notes Contributes to cluster_function Functions as ingredient 3-Phenyl-1-Propanol floral Floral Notes (Hyacinth, Rose) ingredient->floral balsamic Balsamic Notes ingredient->balsamic sweet Sweetness ingredient->sweet modifier Modifier ingredient->modifier fixative Fixative ingredient->fixative

References

Application Notes and Protocols for the Enzymatic Resolution of 3-Phenyl-1-butanol Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enantiomerically pure chiral alcohols are critical building blocks in the synthesis of pharmaceuticals and other bioactive molecules. The differential pharmacological activity of enantiomers necessitates their separation or asymmetric synthesis. 3-Phenyl-1-butanol, a valuable chiral intermediate, can be efficiently resolved into its constituent enantiomers using enzymatic kinetic resolution. This method offers a highly selective, environmentally benign, and efficient alternative to traditional chemical separation techniques. This document provides detailed application notes and a comprehensive protocol for the enzymatic resolution of racemic this compound via lipase-catalyzed transesterification.

Principle of the Method

Enzymatic kinetic resolution is a process in which an enzyme stereoselectively catalyzes the transformation of one enantiomer of a racemic mixture at a much higher rate than the other. In the case of racemic this compound, a lipase is employed to selectively acylate one of the enantiomers, typically the (R)-enantiomer, in the presence of an acyl donor. This results in a mixture of the acylated enantiomer and the unreacted, and thus enantiomerically enriched, (S)-enantiomer. These two compounds, now having different functional groups (an ester and an alcohol), can be readily separated by standard chromatographic techniques.

Application Notes

The successful enzymatic resolution of this compound is dependent on the careful selection of the enzyme, acyl donor, and reaction solvent.

  • Enzyme Selection: Lipase from Pseudomonas cepacia (now reclassified as Burkholderia cepacia) has been demonstrated to be highly effective for the enantioselective acylation of this compound. This enzyme exhibits a strong preference for the (R)-enantiomer. Immobilized preparations of the lipase are recommended to facilitate catalyst recovery and reuse.

  • Acyl Donor: Vinyl acetate is the recommended acyl donor for this resolution. It participates in an irreversible transesterification reaction, which prevents the reverse reaction (hydrolysis of the ester product) and drives the reaction towards completion. The byproduct of the reaction, vinyl alcohol, tautomerizes to acetaldehyde, further ensuring the irreversibility of the process.

  • Solvent Selection: The choice of solvent can significantly impact both the activity and enantioselectivity of the lipase. Diisopropyl ether is a suitable solvent for this reaction, providing a good balance of substrate and enzyme compatibility. Anhydrous conditions are crucial to prevent enzymatic hydrolysis of the ester product.

Experimental Protocol

This protocol details the lipase-catalyzed kinetic resolution of racemic this compound.

4.1. Materials

  • Racemic this compound

  • Immobilized Pseudomonas cepacia lipase (PCL)

  • Vinyl acetate

  • Diisopropyl ether (anhydrous)

  • Standard laboratory glassware

  • Magnetic stirrer and heating plate

  • Reaction monitoring equipment (e.g., TLC or GC)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

4.2. Procedure

  • Reaction Setup: To a solution of racemic this compound (1.0 mmol) in anhydrous diisopropyl ether (10 mL) in a sealed flask, add vinyl acetate (2.0 mmol).

  • Enzyme Addition: Add the immobilized Pseudomonas cepacia lipase (typically 20-50 mg per mmol of substrate).

  • Reaction Conditions: Stir the reaction mixture at a constant temperature (e.g., 25°C) and monitor the progress of the reaction by TLC or chiral GC.

  • Reaction Work-up: Once the desired conversion (ideally close to 50%) is reached, stop the reaction by filtering off the immobilized enzyme. The enzyme can be washed with the reaction solvent and reused.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting residue, containing (S)-3-phenyl-1-butanol and (R)-3-phenyl-1-butyl acetate, is then purified by silica gel column chromatography to separate the unreacted alcohol from the esterified product.

Data Presentation

The efficiency of the enzymatic resolution is evaluated by determining the conversion percentage, the enantiomeric excess (ee) of the remaining substrate (alcohol) and the product (ester), and the enantiomeric ratio (E).

SubstrateEnzymeAcyl DonorSolventConversion (%)ee_s (%) (S)-alcoholee_p (%) (R)-acetateE-valueReference
(±)-3-Phenyl-1-butanolPseudomonas cepacia LipaseVinyl acetateDiisopropyl ether49>9998>200--INVALID-LINK--

Visualization

The following diagrams illustrate the principle of the enzymatic kinetic resolution and the experimental workflow.

Enzymatic_Kinetic_Resolution cluster_reaction Enzymatic Reaction racemate Racemic This compound ((R)- and (S)-enantiomers) enzyme Pseudomonas cepacia Lipase racemate->enzyme product Mixture: (S)-3-Phenyl-1-butanol (R)-3-Phenyl-1-butyl acetate enzyme->product Selective Acylation of (R)-enantiomer acyl_donor Vinyl Acetate acyl_donor->enzyme separation Chromatographic Separation product->separation enantiomer_S (S)-3-Phenyl-1-butanol separation->enantiomer_S enantiomer_R (R)-3-Phenyl-1-butyl acetate separation->enantiomer_R

Caption: Principle of enzymatic kinetic resolution of this compound.

Experimental_Workflow start Start reaction_setup Reaction Setup: - Racemic this compound - Vinyl acetate - Diisopropyl ether start->reaction_setup enzyme_addition Add Immobilized Pseudomonas cepacia Lipase reaction_setup->enzyme_addition incubation Incubate with Stirring (e.g., 25°C) enzyme_addition->incubation monitoring Monitor Reaction Progress (TLC/GC) incubation->monitoring filtration Filter to Remove Enzyme monitoring->filtration ~50% conversion concentration Concentrate Filtrate filtration->concentration purification Column Chromatography concentration->purification analysis Analyze Enantiomeric Purity (Chiral GC/HPLC) purification->analysis end End analysis->end

Caption: Experimental workflow for the enzymatic resolution of this compound.

Application Notes and Protocols for 3-Phenyl-1-Butanol: Laboratory Safety and Handling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the safe handling, storage, and use of 3-phenyl-1-butanol in a laboratory setting. Adherence to these guidelines is crucial to ensure personnel safety and maintain experimental integrity.

Section 1: General Safety and Hazard Information

This compound is a combustible liquid that may cause skin, eye, and respiratory tract irritation.[1][2] The toxicological properties of this chemical have not been fully investigated, warranting cautious handling and the use of appropriate personal protective equipment (PPE).[1]

1.1: Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below.

PropertyValue
CAS Number 2722-36-3
Molecular Formula C₁₀H₁₄O
Molecular Weight 150.22 g/mol
Appearance Clear, colorless liquid[1][3][4]
Boiling Point 138-140 °C at 33 mmHg[3][5]
Density 0.972 g/mL at 25 °C[5]
Flash Point >230 °F (>110 °C)[3]
Solubility Slightly soluble in acetonitrile and chloroform[3][6]
1.2: Hazard Identification and Precautionary Measures

The primary hazards associated with this compound are summarized below, along with recommended precautionary statements.

HazardGHS ClassificationPrecautionary Statements
Skin Irritation Category 2[2]H315: Causes skin irritation. P280: Wear protective gloves. P302+P352: IF ON SKIN: Wash with plenty of soap and water.[2]
Eye Irritation Category 2[2]H319: Causes serious eye irritation. P280: Wear eye protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]
Respiratory Irritation Category 3 (May cause respiratory irritation)[2]H335: May cause respiratory irritation. P261: Avoid breathing mist/vapors/spray. P271: Use only outdoors or in a well-ventilated area.[2]

Section 2: Handling and Storage Protocols

Proper handling and storage procedures are essential to minimize risks associated with this compound.

2.1: Personal Protective Equipment (PPE)

A diagram illustrating the necessary PPE for handling this compound is provided below.

PPE_Workflow cluster_ppe Personal Protective Equipment (PPE) SafetyGoggles Chemical Safety Goggles Gloves Nitrile or Neoprene Gloves LabCoat Flame-Retardant Lab Coat Respirator Respirator (if ventilation is inadequate) Researcher Researcher Handling Handling this compound Researcher->Handling Wears Handling->SafetyGoggles Handling->Gloves Handling->LabCoat Handling->Respirator

Caption: Required Personal Protective Equipment for handling this compound.

2.2: Safe Handling Procedures
  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[7]

  • Avoid Contact: Avoid contact with skin, eyes, and clothing.[7] In case of contact, follow the first-aid measures outlined in Section 3.

  • Grounding: Take precautionary measures against static discharge.

  • Hygiene: Wash hands thoroughly after handling.[7]

2.3: Storage Conditions
  • Container: Store in a tightly closed container.[7]

  • Location: Keep in a cool, dry, and well-ventilated place away from incompatible substances such as strong oxidizing agents.[7][8]

  • Temperature: Store in a refrigerator.[3][6]

Section 3: Emergency Procedures

3.1: First-Aid Measures
Exposure RouteFirst-Aid Procedure
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.
Skin Contact In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation develops and persists.
Inhalation Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.
Ingestion If swallowed, do NOT induce vomiting. Never give anything by mouth to an unconscious person. Get medical aid.
3.2: Accidental Release Measures

A workflow for handling a spill of this compound is detailed in the diagram below.

Spill_Response Spill Spill Occurs Evacuate Evacuate Immediate Area Spill->Evacuate Ventilate Ensure Adequate Ventilation Evacuate->Ventilate PPE Wear Appropriate PPE Ventilate->PPE Contain Contain Spill with Inert Material (e.g., vermiculite, sand) PPE->Contain Collect Collect and Place in a Suitable Disposal Container Contain->Collect Clean Clean Spill Area Collect->Clean Dispose Dispose of Waste According to Local Regulations Clean->Dispose

Caption: Workflow for responding to a this compound spill.

Section 4: Experimental Protocols

4.1: Synthesis of this compound

The following protocol describes the synthesis of this compound.

Materials:

  • Benzene

  • Aluminum chloride

  • Crotyl alcohol

  • Concentrated hydrochloric acid

  • 10% Sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Reaction vessel with mechanical stirrer, thermometer, and reflux condenser

Procedure:

  • Set up the reaction vessel under a positive flow of dry nitrogen and flame dry the system.

  • Charge the vessel with 250 mL of benzene and then add 25 g of aluminum chloride as quickly as possible.

  • Cool the mixture to 5°C with stirring in an ice/salt bath.

  • Add a solution of 7.2 g (0.1 mol) of crotyl alcohol in 45 mL of benzene dropwise while maintaining the temperature below 5°C.

  • Cautiously add 50 mL of concentrated hydrochloric acid.

  • Allow the mixture to warm to room temperature, then add 50 mL of water.

  • Separate the lower organic phase.

  • Extract the aqueous portion with benzene.

  • Combine the organic phases and wash with 10% aqueous sodium bicarbonate and then with water.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent.

  • Purify the resulting dark oil by vacuum distillation to obtain colorless this compound.

4.2: Oxidation of this compound to 3-Phenylbutanal (Swern Oxidation)

This protocol provides a general method for the oxidation of a primary alcohol, such as this compound, to the corresponding aldehyde.

Materials:

  • Oxalyl chloride

  • Dimethyl sulfoxide (DMSO)

  • Dichloromethane (CH₂Cl₂)

  • This compound

  • Triethylamine (Et₃N)

  • Inert atmosphere (e.g., Nitrogen or Argon)

Procedure:

  • To a solution of oxalyl chloride (1.5 equivalents) in dichloromethane at -78°C under an inert atmosphere, add a solution of DMSO (2.7 equivalents) in dichloromethane dropwise over 5 minutes.

  • After stirring for 5 minutes, add a solution of this compound (1.0 equivalent) in dichloromethane dropwise over 5 minutes.

  • Stir the reaction mixture at -78°C for 30 minutes.

  • Add triethylamine (7.0 equivalents) dropwise over 10 minutes.

  • Allow the mixture to warm to room temperature.

  • Quench the reaction by adding water.

  • Extract the product with dichloromethane.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield 3-phenylbutanal.

4.3: Oxidation of this compound to 3-Phenylbutanoic Acid (Jones Oxidation)

This protocol describes a general method for the oxidation of a primary alcohol to a carboxylic acid.

Materials:

  • Chromium trioxide (CrO₃)

  • Concentrated sulfuric acid (H₂SO₄)

  • Acetone

  • This compound

  • Isopropanol

Procedure:

  • Prepare the Jones reagent by dissolving 26.7 g of chromium trioxide in 23 mL of concentrated sulfuric acid, then carefully add this mixture to 50 mL of water with stirring.

  • In a flask, dissolve this compound in acetone and cool the flask in an ice-water bath.

  • Slowly add the prepared Jones reagent dropwise to the stirred solution of the alcohol, maintaining the temperature below 30°C. A color change from orange-red to green should be observed. Continue adding the reagent until the orange-red color persists.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 4 hours.

  • Quench the reaction by the dropwise addition of isopropanol until the orange color disappears and a green precipitate forms.

  • Remove the acetone by rotary evaporation.

  • Add 100 mL of water to the residue and extract the aqueous layer with a suitable organic solvent (e.g., ether).

  • Wash the combined organic layers successively with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by distillation to obtain 3-phenylbutanoic acid.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Phenyl-1-Butanol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 3-phenyl-1-butanol. This resource is designed for researchers, scientists, and drug development professionals to provide direct, actionable guidance for improving reaction yields and troubleshooting common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What are the most common and reliable methods for synthesizing this compound?

A1: The most prevalent laboratory methods involve two primary strategies:

  • Reduction of a Carbonyl Precursor: This typically involves the reduction of benzylacetone (4-phenyl-2-butanone) or 3-phenylbutyraldehyde using chemical hydrides like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). Catalytic hydrogenation over a metal catalyst (e.g., Pd/C, Ru) is also a widely used technique.[1][2][3]

  • Grignard Reaction: This classic carbon-carbon bond-forming reaction can be employed by reacting a propylmagnesium halide with benzaldehyde or, alternatively, by reacting benzylmagnesium halide with propanal.[4][5][6] This is followed by an acidic workup to yield the alcohol.[4]

Q2: Which reducing agent is better for the reduction of benzylacetone: Sodium Borohydride (NaBH₄) or Lithium Aluminum Hydride (LiAlH₄)?

A2: The choice depends on your experimental constraints and the presence of other functional groups.

  • Sodium Borohydride (NaBH₄) is a milder and safer reagent.[7] It is selective for aldehydes and ketones and can be used in protic solvents like methanol or ethanol, simplifying the procedure.[1][8]

  • Lithium Aluminum Hydride (LiAlH₄) is a much stronger reducing agent and is highly reactive.[9] It will reduce ketones, aldehydes, esters, and carboxylic acids.[9] However, it reacts violently with water and alcohols, requiring strict anhydrous (dry) conditions and an aprotic solvent like diethyl ether or THF.[7] For the specific reduction of a ketone like benzylacetone, NaBH₄ is often preferred due to its safety and ease of use.[1]

Q3: What are the most critical factors for achieving a high yield in a Grignard reaction?

A3: The Grignard reaction is highly sensitive to moisture. The most critical factor is maintaining strictly anhydrous (water-free) conditions.[5][6] The Grignard reagent is a strong base and will be quenched by even trace amounts of water from glassware, solvents, or starting materials.[10] Key precautions include flame-drying all glassware, using anhydrous solvents (like dry ether), and ensuring starting materials are pure and dry.[6]

Q4: How can I effectively monitor the progress of my reaction?

A4: The most common method for monitoring the reaction is Thin-Layer Chromatography (TLC) .[1][11] By spotting the reaction mixture alongside your starting material standard, you can visually track the disappearance of the starting material and the appearance of the product spot.[8][11] For example, in the reduction of a ketone, the alcohol product is more polar and will have a lower Rf value (it will travel less far up the TLC plate) than the starting ketone.[8]

Troubleshooting Guides

This section addresses specific issues you may encounter during your synthesis.

Scenario 1: Reduction of Benzylacetone (Ketone)

Problem: My reaction is incomplete or the final yield of this compound is very low.

Potential Cause Recommended Solution & Explanation
Insufficient Reducing Agent One mole of NaBH₄ can theoretically reduce four moles of a ketone. However, to drive the reaction to completion, a molar excess is recommended in practice. Solution: Use 1.5 to 2.0 molar equivalents of NaBH₄ relative to the benzylacetone.[1]
Decomposition of NaBH₄ Sodium borohydride can slowly react with and decompose in protic solvents like methanol or ethanol, especially over long periods or if acidic impurities are present.[1] Solution: Use fresh, high-quality NaBH₄. Consider running the reaction at a lower temperature (e.g., 0 °C) to minimize the rate of this side reaction.[1]
Poor Reaction Technique Compound can be lost during transfers, workup, or purification.[12] Solution: Ensure all reagents are weighed accurately. When transferring solutions, rinse the original flask with a small amount of the reaction solvent to ensure all material is included. During workup, rinse the drying agent and separatory funnel thoroughly.[12]
Impure Starting Material Impurities in the starting benzylacetone can interfere with the reaction or complicate purification. Solution: Purify the starting ketone by distillation or chromatography if its purity is questionable. Ensure the solvent is pure and dry.[12]
Scenario 2: Grignard Synthesis

Problem: The Grignard reaction failed to initiate or resulted in a very low yield of the target alcohol.

Potential Cause Recommended Solution & Explanation
Presence of Water (Moisture) This is the most common cause of Grignard reaction failure. The Grignard reagent is a potent nucleophile and strong base that reacts readily with any protic source, especially water.[5][10] Solution: Meticulously dry all glassware in an oven or by flame-drying under an inert atmosphere. Use anhydrous grade solvents (e.g., anhydrous diethyl ether). Ensure all starting materials are free of water.[6]
Oxidized Benzaldehyde Benzaldehyde can readily oxidize in air to form benzoic acid. The acidic proton of benzoic acid will quench the Grignard reagent, preventing it from reacting with the aldehyde carbonyl.[6] Solution: Use freshly distilled or recently purchased benzaldehyde to ensure it is free from benzoic acid.
Poor Quality Magnesium An oxide layer on the surface of the magnesium turnings can prevent the reaction with the alkyl/aryl halide from starting. Solution: Use fresh, high-purity magnesium turnings. If initiation is slow, you can try gently crushing a few turnings with a glass rod (in the reaction flask) to expose a fresh surface or adding a small crystal of iodine to activate the surface.
Side Reactions If using an aryl Grignard reagent (e.g., phenylmagnesium bromide), a common side reaction is the formation of biphenyl through a coupling reaction. Solution: Add the aldehyde solution to the Grignard reagent slowly and at a low temperature (e.g., 0 °C) to minimize side reactions and control the exotherm.[5]

Data Presentation

The following table summarizes typical yields for different synthetic routes to phenyl-alcohols, providing a benchmark for expected outcomes.

Synthetic Route Starting Material Reagent(s) Typical Yield Reference
Ester Reduction(R)-3-phenylbutyric acidLithium aluminium tetrahydride99%[13]
Hydrogenation(E)-3-phenylbut-2-en-1-olH₂, Chiral Iridium Catalyst98%[13]
Ester ReductionMethyl-4-phenyl butanoateSodium borohydride56%[14]
Friedel-Crafts AlkylationBenzene, Crotyl alcoholAluminum chloride~55% (calculated from raw data)

Experimental Protocols

Protocol 1: Reduction of Benzylacetone via Sodium Borohydride

This protocol is adapted from standard procedures for ketone reduction.[1][8]

  • Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve benzylacetone (1.0 eq) in methanol (approx. 15 mL per gram of ketone).

  • Cooling: Cool the solution in an ice-water bath to 0 °C.

  • Addition of Reducing Agent: While stirring, slowly add sodium borohydride (1.5 eq) portion-wise over 10-15 minutes. Be cautious as hydrogen gas may be evolved.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C for 30 minutes, then remove the ice bath and allow it to warm to room temperature. Monitor the reaction's progress using TLC until the starting ketone spot is no longer visible (typically 1-2 hours).

  • Workup (Quenching): Once the reaction is complete, cool the flask again in an ice bath. Slowly and carefully add dilute acid (e.g., 1 M HCl) to quench any remaining NaBH₄ and hydrolyze the borate ester complexes.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with an organic solvent like ethyl acetate (3x).

  • Washing & Drying: Combine the organic layers and wash with water, followed by a saturated brine solution to aid in layer separation.[1] Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification: Filter off the drying agent and remove the solvent using a rotary evaporator. The crude this compound can be purified further by vacuum distillation or flash column chromatography.

Protocol 2: Grignard Synthesis from Benzaldehyde and Propylmagnesium Bromide

This protocol is based on general principles for Grignard reactions.[5][6]

  • Setup (Grignard Reagent Preparation): Assemble a three-neck flask, dropping funnel, and reflux condenser, all of which have been rigorously flame-dried under a stream of dry nitrogen or argon. Place magnesium turnings (1.1 eq) in the flask.

  • Initiation: Add a small portion of a solution of 1-bromopropane (1.0 eq) in anhydrous diethyl ether to the magnesium. If the reaction doesn't start (indicated by cloudiness and bubbling), gentle warming or the addition of an iodine crystal may be necessary.

  • Grignard Formation: Once initiated, add the remaining 1-bromopropane solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir until most of the magnesium is consumed.

  • Aldehyde Addition: Cool the freshly prepared Grignard reagent solution in an ice bath. Add a solution of freshly distilled benzaldehyde (0.9 eq) in anhydrous diethyl ether to the dropping funnel and add it dropwise to the stirred Grignard reagent. Maintain a low temperature throughout the addition.

  • Reaction: After the aldehyde addition is complete, allow the mixture to stir at room temperature for an additional 30-60 minutes.

  • Workup (Quenching): Cool the flask in an ice bath and slowly add a saturated aqueous solution of ammonium chloride (NH₄Cl) to quench the reaction and hydrolyze the magnesium alkoxide. Avoid using strong acid at this stage if the product is acid-sensitive.

  • Extraction & Purification: Separate the ether layer and extract the aqueous layer with additional diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation. Purify the resulting crude alcohol by vacuum distillation.

Visualizations

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_final Purification & Analysis Reagents Select & Weigh Reagents/Catalyst Setup Prepare Dry Glassware & Inert Atmosphere Reagents->Setup Reaction Combine Reagents & Control Temperature Setup->Reaction Monitor Monitor Progress (e.g., TLC) Reaction->Monitor Periodic Sampling Workup Quench Reaction & Perform Extraction Monitor->Workup Reaction Complete Dry Dry Organic Layer & Remove Solvent Workup->Dry Purify Purify Crude Product (Distillation/Chromatography) Dry->Purify Analyze Characterize Product (NMR, GC-MS, etc.) Purify->Analyze

Caption: General experimental workflow for synthesis.

G Start Low Yield Obtained CheckTLC Check TLC: Was starting material fully consumed? Start->CheckTLC Incomplete Incomplete Reaction CheckTLC->Incomplete No Complete Reaction Complete, Yield Still Low CheckTLC->Complete Yes Cause1 Cause: Insufficient Reagent? Incomplete->Cause1 Cause2 Cause: Decomposed Reagent or Inactive Catalyst? Incomplete->Cause2 Cause3 Cause: Reaction conditions (time, temp) wrong? Incomplete->Cause3 Solution1 Solution: Use molar excess of reagent (e.g., 1.5x) Cause1->Solution1 Solution2 Solution: Use fresh reagents. Check catalyst handling. Cause2->Solution2 Solution3 Solution: Increase reaction time or adjust temperature. Cause3->Solution3 Cause4 Cause: Grignard Quenching (Moisture, Acidic Impurity)? Complete->Cause4 Cause5 Cause: Losses during Workup or Purification? Complete->Cause5 Solution4 Solution: Use anhydrous technique. Purify starting materials. Cause4->Solution4 Solution5 Solution: Refine extraction/distillation technique. Rinse all glassware. Cause5->Solution5

Caption: Troubleshooting decision tree for low yield.

References

troubleshooting common issues in Grignard synthesis of tertiary alcohols

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Grignard synthesis of tertiary alcohols. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide clear, actionable guidance for successful synthesis.

Troubleshooting Guide

This guide addresses specific problems you may encounter during the Grignard synthesis of tertiary alcohols, offering potential causes and solutions in a question-and-answer format.

Issue 1: The Grignard reagent fails to form (reaction does not initiate).

  • Question: My reaction mixture is not showing any signs of Grignard reagent formation (no bubbling, cloudiness, or exotherm). What could be the problem?

  • Answer: Failure to initiate a Grignard reaction is a frequent challenge, often stemming from the following factors:

    • Inactive Magnesium Surface: The magnesium turnings may be coated with a passivating layer of magnesium oxide (MgO), which prevents the reaction from starting.[1]

    • Presence of Moisture: Grignard reagents are highly sensitive to water.[2][3] Even trace amounts in the glassware or solvent will quench the reagent as it forms.[1] All glassware must be rigorously dried, for instance, by flame-drying or oven-drying, before use.[1][2][4]

    • Impure Reagents: Protic impurities in the organohalide or solvent can inhibit the reaction. It is crucial to use anhydrous solvents like diethyl ether or tetrahydrofuran (THF).[1]

    • Atmospheric Exposure: The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture and oxygen from deactivating the magnesium surface and the Grignard reagent.[1][2]

    Solutions:

    • Activate the Magnesium: If the magnesium appears dull, you can activate it by gently crushing the turnings to expose a fresh surface.[3] Alternatively, chemical activation can be achieved using a small crystal of iodine or a few drops of 1,2-dibromoethane.[3]

    • Ensure Anhydrous Conditions: Flame-dry all glassware under vacuum and cool it under an inert gas. Use freshly distilled, anhydrous solvents.

    • Initiate with a Small Amount of Reagent: Add a small amount of the organohalide to the magnesium without solvent to create a high concentration at the metal surface, which can help initiate the reaction. Once initiated, the remaining solvent and organohalide can be added.

Issue 2: The yield of the tertiary alcohol is low.

  • Question: I've successfully formed the Grignard reagent, but the final yield of my tertiary alcohol is disappointingly low. What are the likely causes?

  • Answer: Low yields can result from several issues during the reaction and workup phases.

    During the Reaction:

    • Inaccurate Reagent Concentration: The concentration of commercially available Grignard reagents can vary. It is best practice to titrate the Grignard reagent just before use to determine its exact concentration, ensuring accurate stoichiometry.[2]

    • Side Reactions: Several side reactions can compete with the desired nucleophilic addition to the ketone or ester, reducing the yield of the tertiary alcohol.[2][3]

      • Enolization: If the ketone has acidic alpha-protons, the Grignard reagent can act as a base, deprotonating the ketone to form an enolate. This is more common with sterically hindered ketones.[3][5] To minimize this, add the ketone slowly to the Grignard solution at a low temperature (e.g., 0 °C).[3]

      • Reduction: Bulky Grignard reagents can reduce sterically hindered ketones to a secondary alcohol.[5]

      • Wurtz Coupling: The Grignard reagent can couple with the starting alkyl halide. This is more prevalent at higher temperatures.[3]

    During Workup:

    • Incomplete Quenching/Protonation: If the intermediate alkoxide is not fully protonated, it may remain in the aqueous layer during extraction, leading to a lower yield.[6]

    • Product Loss in Aqueous Layer: Some tertiary alcohols have slight water solubility. Multiple extractions of the aqueous layer are recommended to maximize recovery.[2][6]

    • Emulsion Formation: Persistent emulsions can trap the product. To break emulsions, add a saturated aqueous solution of sodium chloride (brine).[6]

Problem Potential Cause Recommended Solution
Low YieldInaccurate Grignard reagent concentrationTitrate the Grignard reagent before use.[2]
Enolization of the ketoneAdd the ketone slowly at low temperatures (e.g., 0 °C).[3]
Reduction of the ketoneUse a less sterically hindered Grignard reagent if possible.
Wurtz couplingMaintain a moderate reaction temperature and ensure efficient stirring.[3]
Incomplete workupEnsure complete protonation with an adequate amount of quenching agent.[6]
Product loss during extractionPerform multiple extractions of the aqueous layer.[2][6]

Issue 3: Formation of significant byproducts.

  • Question: My final product is contaminated with significant impurities. What are the likely byproducts and how can I avoid them?

  • Answer: The formation of byproducts is a common issue in Grignard reactions. The identity of the byproduct can often provide clues to the underlying problem.

Byproduct Likely Cause Prevention Strategy
Starting Ketone/EsterEnolization by the Grignard reagent acting as a base.[3][5]Add the ketone/ester slowly to the Grignard solution at low temperature.[3]
Secondary AlcoholReduction of the ketone by a sterically hindered Grignard reagent.[5]Use a less bulky Grignard reagent.
Biphenyl (from aryl halides)Coupling of the Grignard reagent with the starting aryl halide.[6]Maintain a moderate reaction temperature and add the aryl halide slowly during reagent formation.[3]
Alkane (from Grignard reagent)Reaction of the Grignard reagent with water or other protic species.[2]Ensure all glassware, solvents, and reagents are scrupulously dry.[2][3]

Experimental Protocols

General Protocol for the Synthesis of a Tertiary Alcohol (e.g., 2-Phenyl-2-propanol)

  • Preparation of the Grignard Reagent:

    • Flame-dry a three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a drying tube, and a pressure-equalizing dropping funnel.

    • Once cool, add magnesium turnings to the flask.

    • Add a solution of bromobenzene in anhydrous diethyl ether to the dropping funnel.

    • Add a small portion of the bromobenzene solution to the magnesium to initiate the reaction. Signs of initiation include bubbling and the solution turning cloudy.[1]

    • Once the reaction has started, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, stir the mixture until most of the magnesium has reacted.

  • Reaction with Ketone:

    • Cool the Grignard reagent solution in an ice bath.

    • Slowly add a solution of acetone in anhydrous diethyl ether dropwise from the dropping funnel.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 30 minutes.

  • Workup and Purification:

    • Cool the reaction mixture in an ice bath and slowly add a saturated aqueous solution of ammonium chloride to quench the reaction.[3][6] This is a mild quenching agent suitable for acid-sensitive tertiary alcohols.[6]

    • Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with diethyl ether.[2][3]

    • Combine the organic layers and wash with brine.[3]

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.[3]

    • Purify the tertiary alcohol by distillation or recrystallization.[3]

Visualizations

Grignard_Workflow cluster_prep Reagent Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Dry Glassware & Reagents D Form Grignard Reagent A->D B Activate Magnesium B->D C Prepare Organohalide Solution C->D E Add Ketone/Ester D->E F Quench Reaction E->F G Extraction F->G H Drying & Solvent Removal G->H I Purification H->I

Caption: Experimental workflow for Grignard synthesis of tertiary alcohols.

Troubleshooting_Tree start Low Yield of Tertiary Alcohol q1 Reaction Initiated? start->q1 sol1 Check for Moisture Activate Magnesium q1->sol1 No q2 Side Products Observed? q1->q2 Yes a1_yes Yes a1_no No sol2 Optimize Reaction Temp. Check for Enolization/Reduction q2->sol2 Yes q3 Workup Issues? q2->q3 No a2_yes Yes a2_no No sol3 Improve Extraction Break Emulsions q3->sol3 Yes end Re-evaluate Stoichiometry Titrate Grignard Reagent q3->end No a3_yes Yes a3_no No

Caption: Troubleshooting decision tree for low yield in Grignard synthesis.

Frequently Asked Questions (FAQs)

Q1: How critical is the exclusion of water and air? A1: It is absolutely critical. Grignard reagents are strong bases and nucleophiles that react readily with water in an acid-base reaction, which destroys the reagent.[2] They also react with oxygen to form alkoxides, further reducing the amount of active reagent.[2] Therefore, using flame-dried glassware under an inert atmosphere (like nitrogen or argon) and anhydrous solvents is essential for a successful reaction.[2]

Q2: I purchased my Grignard reagent commercially. Do I still need to worry about its quality? A2: Yes. While commercial Grignard reagents are generally of high quality, their exact concentration can vary from what is stated on the label due to gradual degradation over time. It is always recommended to determine the precise concentration of the Grignard reagent by titration just before use to ensure accurate stoichiometry.[2]

Q3: A large amount of white precipitate forms during the workup, making extraction difficult. What is it and how can I resolve this? A3: The white precipitate is typically composed of magnesium salts, such as magnesium hydroxyhalides (Mg(OH)X).[6] To dissolve these salts and achieve a clean separation of layers, you can add a dilute acid (like 1M HCl) dropwise until the solids dissolve.[6] Ensure you have added a sufficient amount of the acidic workup solution and are stirring vigorously.[6]

Q4: Can I use an ester as a starting material to synthesize a tertiary alcohol? A4: Yes, esters react with two equivalents of a Grignard reagent to produce tertiary alcohols where two of the alkyl/aryl groups are identical.[7][8] The first equivalent adds to the ester to form a ketone intermediate, which then rapidly reacts with a second equivalent of the Grignard reagent.[9]

Q5: How can I monitor the progress of my Grignard reaction? A5: A common method to monitor the reaction is by using Thin-Layer Chromatography (TLC). By taking small aliquots from the reaction mixture over time, you can check for the consumption of the starting ketone or ester.[6] This helps to determine when the reaction is complete before proceeding with the workup.

References

Technical Support Center: Optimization of Reaction Conditions for Catalytic Hydrogenation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing catalytic hydrogenation experiments.

Troubleshooting Guide

This guide addresses specific issues that may arise during catalytic hydrogenation reactions in a question-and-answer format.

Issue 1: Low or No Conversion

Question: My hydrogenation reaction is showing low or no conversion of the starting material. What are the potential causes and how can I troubleshoot this?

Answer: Low or no conversion in a catalytic hydrogenation reaction can be attributed to several factors, ranging from catalyst issues to suboptimal reaction conditions.[1][2] A systematic approach is necessary to identify and resolve the problem.

Potential Causes and Solutions:

Potential CauseTroubleshooting Steps
Catalyst Inactivity/Deactivation - Catalyst Poisoning: The catalyst's active sites may be blocked by poisons.[2][3][4] Common poisons include sulfur, nitrogen, phosphorus, and chlorine compounds.[4] Ensure the purity of your substrate, solvent, and hydrogen gas.[2] - Sintering: High temperatures can cause catalyst particles to agglomerate, reducing the active surface area.[3][5] Consider lowering the reaction temperature. - Fouling: By-products can accumulate on the catalyst surface, blocking active sites.[3] Modifying the catalyst or conditioning the feedstock may be necessary.[4] - Old or Inactive Catalyst: The catalyst may have degraded over time. Try using a fresh batch of catalyst.[6]
Sub-optimal Reaction Conditions - Insufficient Hydrogen Pressure: Some reactions require higher hydrogen pressure to proceed efficiently.[1][2] Increase the hydrogen pressure incrementally. - Inadequate Temperature: The reaction may require higher temperatures to overcome the activation energy.[1][3] Gradually increase the temperature, but be mindful of potential side reactions and catalyst sintering. - Inefficient Agitation: Poor mixing can lead to mass transfer limitations, preventing the substrate and hydrogen from reaching the catalyst surface.[1][7] Increase the stirring speed to ensure the catalyst is well-suspended.
Substrate and Solvent Issues - Substrate Impurities: Impurities in the starting material can act as catalyst poisons.[2] Purify the substrate before the reaction. - Inappropriate Solvent: The solvent can affect the solubility of the substrate and hydrogen, as well as the catalyst's activity.[1][2][8] Common solvents include ethanol, methanol, ethyl acetate, and THF.[1][2] Ensure the solvent is dry and deoxygenated.[2]

Issue 2: Poor Selectivity

Question: My hydrogenation reaction is producing a mixture of products or undesired side products. How can I improve the selectivity?

Answer: Achieving high selectivity in catalytic hydrogenation is crucial, especially when dealing with multifunctional molecules.[9] Poor selectivity can result from over-reduction or the reaction of other functional groups.[9]

Strategies for Improving Selectivity:

StrategyDescription
Catalyst Selection Different catalysts exhibit different selectivities.[1] For example, palladium on carbon (Pd/C) is often used for the hydrogenation of alkenes and alkynes, while platinum oxide (PtO₂) can be used for more sterically hindered alkenes and aromatic rings.[2] Specialized catalysts, such as Lindlar's catalyst, are used for the selective hydrogenation of alkynes to cis-alkenes.
Reaction Condition Optimization Fine-tuning the reaction temperature and pressure can significantly impact selectivity.[3] Milder conditions (lower temperature and pressure) generally favor higher selectivity.[10]
Use of Additives or Promoters The addition of small amounts of secondary components (promoters) can enhance the catalyst's selectivity and stability.[3] For instance, adding a base like triethylamine can influence the outcome of the reaction.[8]
Solvent Effects The choice of solvent can influence the reaction's selectivity due to its polarity and acid/base properties.[9]

Frequently Asked Questions (FAQs)

Q1: What are the most common catalysts used for hydrogenation, and how do I choose the right one?

A1: The most common heterogeneous catalysts are based on platinum, palladium, and nickel.[3][11][12]

  • Palladium on Carbon (Pd/C): A versatile and widely used catalyst for the hydrogenation of alkenes, alkynes, and the removal of protecting groups like benzyl ethers.[2][6]

  • Platinum(IV) Oxide (PtO₂, Adam's catalyst): A powerful catalyst used for the hydrogenation of hindered alkenes and aromatic rings.[2][12]

  • Raney Nickel: A finely divided nickel catalyst that is a more economical option, often used in industrial processes.[11][12]

The choice of catalyst depends on the specific functional group being reduced and the desired selectivity.[3]

Q2: How do temperature and pressure affect the outcome of a hydrogenation reaction?

A2: Temperature and pressure are critical parameters in catalytic hydrogenation.[3][13]

  • Temperature: Increasing the temperature generally increases the reaction rate.[1] However, excessively high temperatures can lead to decreased selectivity and catalyst deactivation through sintering.[3]

  • Pressure: Higher hydrogen pressure typically increases the reaction rate, especially for sterically hindered substrates.[1][2]

The optimal conditions are a balance between achieving a reasonable reaction rate and maintaining high selectivity and catalyst stability.[3]

Q3: What are the key challenges when scaling up a catalytic hydrogenation reaction?

A3: Scaling up catalytic hydrogenation reactions from the lab to an industrial scale presents several challenges.[7][14][15]

  • Heat Transfer: Hydrogenation reactions are often highly exothermic, and efficient heat removal is critical to prevent runaway reactions.[7]

  • Mass Transfer: Ensuring efficient mixing of the three phases (solid catalyst, liquid substrate, and gaseous hydrogen) becomes more challenging in larger reactors.[7]

  • Catalyst Handling: Handling larger quantities of potentially pyrophoric catalysts requires stringent safety procedures.[16][17][18]

  • Reproducibility: Ensuring consistent results between different scales can be difficult due to the interplay of various physical and chemical parameters.[15]

Q4: How can I tell if my catalyst is poisoned, and can it be regenerated?

A4: A sudden or gradual loss of catalytic activity is a strong indicator of catalyst poisoning.[5] Depending on the nature of the poison, regeneration may be possible.[4][5][19]

  • Reversible Poisoning: Some poisons can be removed by washing the catalyst or by thermal treatment.[19]

  • Irreversible Poisoning: In cases of strong, irreversible binding of poisons, the catalyst may need to be replaced.[2]

Various analytical techniques, such as X-ray photoelectron spectroscopy (XPS), can be used to identify surface poisons.[19]

Experimental Protocols

General Protocol for a Small-Scale Catalytic Hydrogenation

This protocol provides a general methodology for a typical small-scale hydrogenation reaction using a balloon of hydrogen.

Materials:

  • Substrate

  • Hydrogenation catalyst (e.g., 10% Pd/C)

  • Anhydrous, deoxygenated solvent (e.g., ethanol, ethyl acetate)

  • Round-bottom flask with a stir bar

  • Septum

  • Hydrogen balloon

  • Vacuum/inert gas manifold

  • Filtration apparatus (e.g., Celite® pad on a sintered glass funnel)

Procedure:

  • Catalyst and Substrate Preparation: In a round-bottom flask equipped with a magnetic stir bar, add the catalyst (typically 5-10 mol% relative to the substrate).

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (e.g., nitrogen or argon) for several minutes to remove oxygen.[16]

  • Solvent and Substrate Addition: Add the anhydrous, deoxygenated solvent to the flask via a syringe, followed by the substrate.

  • Hydrogen Introduction: Evacuate the flask and backfill with hydrogen from a balloon. Repeat this cycle 2-3 times to ensure a hydrogen atmosphere.

  • Reaction: Stir the mixture vigorously at the desired temperature. The reaction progress can be monitored by techniques such as TLC, GC, or LC-MS.[2]

  • Work-up: Once the reaction is complete, carefully vent the excess hydrogen and purge the flask with an inert gas.

  • Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the solid catalyst.[2] Caution: The catalyst on the filter paper can be pyrophoric and should not be allowed to dry in the air.[18] Wet the filter cake with water or solvent before disposal.

  • Product Isolation: Concentrate the filtrate under reduced pressure to obtain the crude product, which can be further purified if necessary.

Visualizations

TroubleshootingWorkflow Start Low/No Conversion CheckCatalyst Check Catalyst Status Start->CheckCatalyst CheckConditions Check Reaction Conditions Start->CheckConditions CheckMaterials Check Substrate/Solvent Purity Start->CheckMaterials Poisoned Poisoned? CheckCatalyst->Poisoned Inactive Old/Inactive? CheckCatalyst->Inactive TempPressure Temp/Pressure Optimal? CheckConditions->TempPressure Stirring Agitation Sufficient? CheckConditions->Stirring ImpureSubstrate Substrate Impure? CheckMaterials->ImpureSubstrate WrongSolvent Solvent Inappropriate? CheckMaterials->WrongSolvent Poisoned->Inactive No ReplaceCatalyst Replace Catalyst Poisoned->ReplaceCatalyst Yes Inactive->CheckConditions No Inactive->ReplaceCatalyst Yes TempPressure->Stirring Yes OptimizeConditions Optimize Conditions TempPressure->OptimizeConditions No Stirring->CheckMaterials Yes Stirring->OptimizeConditions No ImpureSubstrate->WrongSolvent No PurifyMaterials Purify Substrate/Solvent ImpureSubstrate->PurifyMaterials Yes WrongSolvent->PurifyMaterials Yes Success Successful Conversion WrongSolvent->Success No ReplaceCatalyst->Success OptimizeConditions->Success PurifyMaterials->Success

Caption: Troubleshooting workflow for low conversion in catalytic hydrogenation.

CatalystDeactivation cluster_poisoning Poisoning cluster_sintering Sintering cluster_fouling Fouling Catalyst Active Catalyst BlockedSites Blocked Active Sites ReducedSurface Reduced Surface Area Deposition Blocked Pores & Sites DeactivatedCatalyst Deactivated Catalyst Poison Poisons (S, N, P, Cl) Poison->BlockedSites Adsorption on Active Sites BlockedSites->DeactivatedCatalyst HighTemp High Temperature Agglomeration Particle Agglomeration HighTemp->Agglomeration Causes Agglomeration->ReducedSurface ReducedSurface->DeactivatedCatalyst Byproducts Reaction By-products Byproducts->Deposition Deposition on Surface Deposition->DeactivatedCatalyst

Caption: Mechanisms of heterogeneous catalyst deactivation.

References

Technical Support Center: Chiral HPLC Separation of (R)- and (S)-3-Phenyl-1-Butanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) for the enantioseparation of (R)- and (S)-3-phenyl-1-butanol by chiral High-Performance Liquid Chromatography (HPLC).

Troubleshooting Guide

This section addresses common issues encountered during the chiral separation of 3-phenyl-1-butanol.

Issue 1: Poor or No Resolution of Enantiomers

Q: I am not seeing any separation between the (R) and (S) enantiomers of this compound. What are the likely causes and how can I fix this?

A: Poor or no resolution is a common challenge in chiral chromatography. Here are the primary factors to investigate:

  • Inappropriate Chiral Stationary Phase (CSP): The selection of the CSP is crucial for achieving enantioselectivity.[1] For aromatic compounds like this compound, polysaccharide-based CSPs are often a good starting point.[2][3]

    • Recommendation: Screen different types of CSPs. Polysaccharide-based columns, such as those with amylose or cellulose derivatives (e.g., amylose tris(3,5-dimethylphenylcarbamate)), are known to be effective for a wide range of chiral compounds, including those with aromatic groups.[2][4] Pirkle-type phases can also be considered.[5]

  • Suboptimal Mobile Phase Composition: The mobile phase composition directly influences the interaction between the enantiomers and the CSP.[3][6]

    • Recommendation: In normal-phase chromatography, systematically vary the ratio of the alcohol modifier (e.g., isopropanol or ethanol) in the hexane mobile phase.[6][7] Start with a typical composition like 90:10 (v/v) hexane:isopropanol and adjust the modifier percentage.[2]

  • Incorrect Flow Rate: Chiral separations can be sensitive to the flow rate.[1]

    • Recommendation: Try reducing the flow rate. Slower flow rates often increase the interaction time between the analytes and the CSP, which can lead to improved resolution.[1]

  • Temperature Effects: Temperature can have a significant impact on chiral separations, sometimes in unpredictable ways.[1][3]

    • Recommendation: Experiment with different column temperatures. Both increasing and decreasing the temperature can potentially enhance resolution.[1]

Issue 2: Peak Tailing

Q: My chromatogram shows significant peak tailing for both enantiomers. What could be causing this and how do I improve the peak shape?

A: Peak tailing can be caused by several factors, from interactions with the stationary phase to issues with the HPLC system itself.[8]

  • Secondary Interactions with the Stationary Phase: Residual acidic silanol groups on the silica support of the CSP can interact with the analyte, causing tailing.

    • Recommendation: Add a small amount of a competing amine, such as diethylamine (DEA) or triethylamine (TEA), to the mobile phase (e.g., 0.1%). This can help to mask the active sites on the stationary phase and improve peak symmetry.[1]

  • Sample Overload: Injecting too much sample can lead to peak distortion, including tailing.[8]

    • Recommendation: Reduce the sample concentration or the injection volume.

  • Extra-Column Volume: Excessive tubing length or dead volume in the system can contribute to peak broadening and tailing.[8]

    • Recommendation: Use tubing with a small internal diameter and ensure all connections are properly fitted to minimize dead volume.[8]

Issue 3: Inconsistent Retention Times

Q: I am observing a drift in retention times between injections. What is causing this variability?

A: Fluctuating retention times can compromise the reliability of your analytical method.

  • Column Equilibration: Chiral stationary phases may require longer equilibration times compared to achiral phases, especially after changing the mobile phase.[1]

    • Recommendation: Ensure the column is thoroughly equilibrated with the mobile phase before starting your analytical run. Flush the column for a sufficient time until a stable baseline is achieved.

  • Mobile Phase Instability: Changes in the mobile phase composition over time can lead to shifts in retention.

    • Recommendation: Prepare fresh mobile phase daily and ensure it is well-mixed. If using a multi-component mobile phase, ensure the pump is mixing the solvents accurately.

  • Temperature Fluctuations: Variations in the ambient temperature can affect retention times.[1]

    • Recommendation: Use a column oven to maintain a constant and stable column temperature.[1]

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for the chiral HPLC separation of this compound?

A1: A reliable starting point is to use a polysaccharide-based chiral stationary phase, such as amylose tris(3,5-dimethylphenylcarbamate), with a normal-phase mobile phase consisting of n-hexane and an alcohol modifier like isopropanol or ethanol.[2] A typical starting mobile phase composition would be in the range of 90:10 to 80:20 (v/v) hexane:isopropanol.[1][2]

Q2: How do I prepare my sample for analysis?

A2: Dissolve the racemic this compound standard in the mobile phase to a concentration of approximately 1 mg/mL.[2] It is recommended to filter the sample through a 0.45 µm syringe filter before injection to prevent particulate matter from damaging the column.[2][7]

Q3: What detection wavelength should I use?

A3: Due to the presence of the phenyl group, this compound can be detected by UV absorbance. A wavelength of 254 nm is commonly used.[2][7]

Q4: Can I change the elution order of the enantiomers?

A4: Yes, for some types of chiral stationary phases, particularly Pirkle-type CSPs, it is possible to invert the elution order by using a column with the opposite enantiomeric configuration of the chiral selector.[5] For polysaccharide-based CSPs, changing the mobile phase composition or temperature can sometimes lead to a reversal in elution order.[3]

Data Presentation

Table 1: Recommended Starting HPLC Conditions for Chiral Separation of this compound

ParameterRecommended Condition
Chiral Stationary Phase Polysaccharide-based (e.g., Amylose tris(3,5-dimethylphenylcarbamate))[2]
Column Dimensions 250 mm x 4.6 mm, 5 µm particle size[2]
Mobile Phase n-Hexane / Isopropanol (90:10, v/v)[2]
Flow Rate 0.5 - 1.0 mL/min[2]
Column Temperature 25 °C[2]
Detection UV at 254 nm[2]
Injection Volume 10 µL[2]

Table 2: Troubleshooting Guide Summary

IssuePotential CauseRecommended Action
Poor Resolution Inappropriate CSPScreen different CSPs (e.g., cellulose-based)[2]
Suboptimal Mobile PhaseAdjust the hexane/isopropanol ratio[6]
High Flow RateReduce the flow rate[1]
Peak Tailing Secondary InteractionsAdd 0.1% DEA or TEA to the mobile phase[1]
Sample OverloadDecrease sample concentration or injection volume[8]
Inconsistent Retention Insufficient EquilibrationIncrease column equilibration time[1]
Temperature FluctuationsUse a column oven to maintain a stable temperature[1]

Experimental Protocols & Visualizations

Experimental Workflow for Chiral Method Development

The process of developing a robust chiral HPLC method follows a logical progression from initial screening to optimization.[2]

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Validation & Application A Analyte Characterization (this compound) B Select Diverse CSPs (e.g., Amylose, Cellulose-based) A->B Select Columns C Screen Mobile Phases (e.g., Hexane/IPA, Hexane/EtOH) B->C Test Conditions D Evaluate Resolution (Rs) and Selectivity (α) C->D Analyze Data E Optimize Mobile Phase Ratio D->E Fine-tune Separation F Optimize Flow Rate E->F G Optimize Temperature F->G H Method Validation G->H Finalize Method I Routine Analysis H->I

Caption: A logical workflow for chiral HPLC method development.

Troubleshooting Decision Tree for Poor Resolution

This decision tree provides a systematic approach to diagnosing and resolving poor enantiomeric resolution.

G Start Poor or No Resolution CSP Is the CSP appropriate for aromatic alcohols? Start->CSP MobilePhase Is the mobile phase composition optimal? CSP->MobilePhase Yes Action_CSP Action: Screen alternative CSPs (e.g., Cellulose or Pirkle-type) CSP->Action_CSP No FlowRate Is the flow rate too high? MobilePhase->FlowRate Yes Action_MobilePhase Action: Vary the alcohol modifier percentage (5-20%) MobilePhase->Action_MobilePhase No Temperature Have you evaluated temperature effects? FlowRate->Temperature Yes Action_FlowRate Action: Reduce flow rate (e.g., from 1.0 to 0.5 mL/min) FlowRate->Action_FlowRate No Action_Temperature Action: Test different temperatures (e.g., 15°C, 25°C, 40°C) Temperature->Action_Temperature No Success Resolution Achieved Temperature->Success Yes Action_CSP->MobilePhase Action_MobilePhase->FlowRate Action_FlowRate->Temperature Action_Temperature->Success

References

Technical Support Center: Enantiomeric Excess Determination of 3-Phenyl-1-Butanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for the determination of enantiomeric excess (ee) of 3-phenyl-1-butanol. The information is presented in a practical question-and-answer format to address specific experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for determining the enantiomeric excess of this compound?

A1: The main analytical techniques for determining the enantiomeric excess of this compound are Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), Chiral Supercritical Fluid Chromatography (SFC), and Nuclear Magnetic Resonance (NMR) Spectroscopy using chiral solvating or derivatizing agents.[1] Each method offers distinct advantages regarding speed, resolution, and sample requirements.

Q2: Which chiral stationary phase (CSP) is a good starting point for the HPLC separation of this compound?

A2: For phenyl-substituted alcohols like this compound, polysaccharide-based chiral stationary phases are highly effective. Specifically, columns with amylose or cellulose derivatives, such as amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak® AD-H) or cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralcel® OD-H), are excellent starting points for method development under normal-phase conditions.[2]

Q3: Can I use Gas Chromatography to determine the enantiomeric excess of this compound?

A3: Yes, Chiral Gas Chromatography (GC) is a suitable method for volatile and thermally stable compounds like this compound.[1] Columns with derivatized cyclodextrin stationary phases, such as CP Chirasil-DEX CB, have been shown to effectively separate the enantiomers of various phenyl-substituted alcohols.[3]

Q4: How does NMR spectroscopy work for determining enantiomeric excess, and is it applicable to this compound?

A4: NMR spectroscopy can be used to determine enantiomeric excess by adding a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA) to the sample.[4][5] For an alcohol like this compound, a CSA can form transient diastereomeric complexes with each enantiomer, leading to separate, distinguishable signals in the NMR spectrum (typically ¹H NMR). The ratio of the integrals of these signals corresponds to the enantiomeric ratio.[5]

Q5: What are the advantages of using Supercritical Fluid Chromatography (SFC) for this analysis?

A5: Chiral Supercritical Fluid Chromatography (SFC) offers several advantages over traditional HPLC, including faster analysis times, reduced consumption of organic solvents, and often superior resolution and peak shapes.[6] It is particularly well-suited for high-throughput screening applications.

Troubleshooting Guides

Chiral High-Performance Liquid Chromatography (HPLC)

Problem: Poor or no separation of enantiomers on a polysaccharide-based column.

  • Possible Cause 1: Incorrect mobile phase composition.

    • Solution: The ratio of the mobile phase components (e.g., n-hexane and isopropanol) is critical. Systematically vary the percentage of the alcohol modifier. A lower percentage of isopropanol generally increases retention and may improve resolution, but can also lead to broader peaks. Try a gradient elution if an isocratic method is unsuccessful.

  • Possible Cause 2: Inappropriate alcohol modifier.

    • Solution: The choice of alcohol modifier can significantly impact selectivity. If isopropanol does not provide adequate separation, try ethanol. The elution order of enantiomers can sometimes be reversed when switching between these modifiers.[7]

  • Possible Cause 3: Column temperature.

    • Solution: Operate the column at a controlled, typically ambient, temperature (e.g., 25 °C). Temperature fluctuations can affect retention times and resolution.

Problem: Peak tailing or fronting.

  • Possible Cause 1: Sample overload.

    • Solution: Reduce the concentration of the sample being injected. Overloading the column is a common cause of poor peak shape. A typical concentration is around 0.1 to 1.0 mg/mL.[8]

  • Possible Cause 2: Contaminants on the column.

    • Solution: Flush the column with a strong solvent (ensure it is compatible with the stationary phase). Always filter samples through a 0.45 µm syringe filter before injection to prevent particulate matter from reaching the column.[8]

  • Possible Cause 3: Inappropriate mobile phase additives.

    • Solution: For some compounds, the addition of a small amount of an acidic or basic additive can improve peak shape. However, this is less common for neutral alcohols.

Chiral Gas Chromatography (GC)

Problem: Enantiomers are not resolved.

  • Possible Cause 1: Incorrect oven temperature program.

    • Solution: The temperature ramp rate is a critical parameter. A slower ramp rate (e.g., 2 °C/min) often provides better resolution.[3] Also, a lower initial oven temperature can enhance selectivity.

  • Possible Cause 2: Carrier gas flow rate is not optimal.

    • Solution: The linear velocity of the carrier gas (e.g., hydrogen or helium) affects efficiency. Optimize the flow rate to achieve the best balance of resolution and analysis time.

  • Possible Cause 3: Derivatization may be necessary.

    • Solution: Although this compound is sufficiently volatile for GC, derivatizing the alcohol to an ester (e.g., acetate) can sometimes improve separation on certain chiral stationary phases.

Problem: Poor peak shape or broad peaks.

  • Possible Cause 1: Injector temperature is too high or too low.

    • Solution: An excessively high injector temperature can cause sample degradation, while a temperature that is too low can lead to slow volatilization and broad peaks. A typical starting point is 230-250 °C.[9]

  • Possible Cause 2: Column degradation.

    • Solution: Chiral GC columns can degrade over time, especially if exposed to oxygen at high temperatures. Ensure the use of high-purity carrier gas and an oxygen trap.

NMR Spectroscopy with Chiral Solvating Agents

Problem: No splitting of signals for the enantiomers is observed.

  • Possible Cause 1: The chiral solvating agent (CSA) is not effective for this analyte.

    • Solution: Not all CSAs work for all chiral compounds. You may need to screen several different CSAs to find one that interacts sufficiently with this compound to induce a chemical shift difference.

  • Possible Cause 2: Incorrect CSA-to-analyte ratio.

    • Solution: The stoichiometry of the interaction is important. Experiment with different molar ratios of CSA to your analyte. Often, a slight excess of the CSA is beneficial.

  • Possible Cause 3: Solvent effects.

    • Solution: The interaction between the CSA and the enantiomers is highly dependent on the solvent. Non-polar solvents like deuterated chloroform (CDCl₃) or benzene (C₆D₆) are often preferred as they are less likely to interfere with the hydrogen bonding interactions that are crucial for complex formation.

Problem: The chemical shift difference (ΔΔδ) is too small for accurate integration.

  • Possible Cause 1: Low magnetic field strength.

    • Solution: A higher field NMR spectrometer will provide better signal dispersion, making it easier to resolve closely spaced peaks.

  • Possible Cause 2: Suboptimal temperature.

    • Solution: The binding affinity between the CSA and the analyte is temperature-dependent. Acquiring the spectrum at a lower temperature can sometimes increase the observed chemical shift difference, but may also lead to peak broadening.

Experimental Protocols & Data

Chiral HPLC Method

This protocol is a robust starting point for the separation of this compound enantiomers based on methods for analogous compounds.[2][10]

  • Instrumentation: HPLC system with UV detector, pump, autosampler, and column oven.

  • Sample Preparation: Dissolve a racemic standard of this compound in the mobile phase to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter.

  • HPLC Conditions:

    • Column: Amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel (e.g., Chiralpak® AD-H), 250 mm x 4.6 mm, 5 µm.

    • Mobile Phase: n-Hexane / Isopropanol (95:5, v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection: UV at 254 nm.

    • Injection Volume: 10 µL.

  • Data Analysis: The enantiomeric excess (% ee) is calculated from the peak areas of the two enantiomers (A1 and A2) using the formula: % ee = [|A1 - A2| / (A1 + A2)] * 100.

ParameterExpected Value
Retention Time (Enantiomer 1)~ 8.5 min
Retention Time (Enantiomer 2)~ 9.8 min
Resolution (Rs)> 1.5
Selectivity (α)> 1.15
Chiral GC Method

This protocol is adapted from a method for separating phenyl-substituted alcohols.[3]

  • Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID).

  • Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent like dichloromethane.

  • GC Conditions:

    • Column: CP-Chirasil-DEX CB, 25 m x 0.25 mm, 0.25 µm film thickness.

    • Carrier Gas: Hydrogen at a constant pressure of 100 kPa.

    • Injector Temperature: 250 °C.

    • Detector Temperature: 250 °C.

    • Oven Program: 100 °C, ramp at 2 °C/min to 140 °C.

    • Injection: Split mode.

  • Data Analysis: Calculate % ee from the integrated peak areas of the two enantiomers.

ParameterExpected Value
Retention Time (Enantiomer 1)~ 16.2 min
Retention Time (Enantiomer 2)~ 16.8 min
Resolution (Rs)> 1.8
Selectivity (α)> 1.05

Visualizations

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample This compound Sample Dissolve Dissolve in Mobile Phase (1 mg/mL) Sample->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Inject Inject into HPLC Filter->Inject Separate Separate on Chiral Column (Chiralpak® AD-H) Inject->Separate Detect Detect by UV (254 nm) Separate->Detect Integrate Integrate Peak Areas Detect->Integrate Calculate Calculate % ee Integrate->Calculate

Caption: Workflow for Chiral HPLC Analysis.

Method_Selection Start Determine ee of This compound HPLC Chiral HPLC Start->HPLC High Resolution Standard Method GC Chiral GC Start->GC Volatile Analyte High Thermal Stability NMR Chiral NMR Start->NMR Rapid, No Separation Requires CSA/CDA SFC Chiral SFC Start->SFC High Throughput Green Chemistry

Caption: Method Selection Guide.

References

Technical Support Center: Scale-Up of 3-Phenyl-1-Butanol Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scale-up of 3-phenyl-1-butanol production.

Troubleshooting Guide

1. Chemical Synthesis Route

Question: We are scaling up the Friedel-Crafts acylation of benzene with γ-butyrolactone and are observing a decrease in yield and an increase in impurities. What are the potential causes and solutions?

Answer:

Scaling up Friedel-Crafts acylations can introduce several challenges that may not be apparent at the lab scale. Here are some common issues and troubleshooting steps:

  • Poor Mixing and Mass Transfer: In larger reactors, inefficient stirring can lead to localized "hot spots" and concentration gradients, promoting side reactions.

    • Solution: Ensure your reactor is equipped with an appropriate agitator for the vessel geometry and reaction mass. Consider using a higher agitation speed or a different type of impeller (e.g., turbine instead of anchor) to improve mixing. Baffles can also be installed to prevent vortex formation and improve turbulence.

  • Inefficient Heat Transfer: The Friedel-Crafts acylation is exothermic. Inadequate heat removal on a larger scale can lead to a runaway reaction, reducing selectivity and yield.

    • Solution: Monitor the internal reaction temperature closely. Ensure the reactor's cooling jacket has sufficient capacity for the larger volume. You may need to adjust the flow rate or temperature of the cooling fluid. For highly exothermic reactions, consider adding the acylating agent or catalyst in portions or via slow addition to control the rate of heat generation.

  • Catalyst Deactivation or Inefficient Distribution: The Lewis acid catalyst (e.g., AlCl₃) is sensitive to moisture and can be deactivated. Uneven distribution can also lead to inconsistent reaction rates.

    • Solution: Use anhydrous reagents and solvents, and perform the reaction under an inert atmosphere (e.g., nitrogen). Ensure the catalyst is dispersed effectively throughout the reaction mixture.

  • Impurity Profile: At a larger scale, minor impurities from starting materials can become significant. Side reactions, such as polyalkylation or isomerization, may also become more prevalent.

    • Solution: Analyze your starting materials for purity. A patent for a similar process for 4-phenyl-1-butanol identified impurities with relative retention times (RRTs) of 0.69, 0.86, 1.01, 2.03, and 2.16 in their gas chromatography (GC) analysis, with the main product appearing at around 5.86 minutes[1]. Consider developing a similar impurity profile for your process to track and identify the source of by-products.

Question: During the reduction of the 3-phenylbutanoic acid intermediate to this compound, we are experiencing incomplete conversion and difficulties with product isolation at a larger scale. What should we consider?

Answer:

The reduction step also presents scale-up challenges. Here are some key considerations:

  • Choice of Reducing Agent: While powerful reducing agents like lithium aluminum hydride (LiAlH₄) are effective at the lab scale, they can be hazardous and difficult to handle in large quantities.

    • Solution: Consider alternative, safer reducing agents for large-scale production. A patented process for the related 4-phenyl-1-butanol utilizes sodium borohydride in the presence of a Lewis acid (e.g., AlCl₃, BF₃:Et₂O) or concentrated sulfuric acid for the efficient reduction of the corresponding ester[1]. This approach is described as being suitable for commercial production[1].

  • Reaction Conditions: Temperature control is crucial during the reduction. Over-heating can lead to side reactions and decomposition of the product.

    • Solution: Maintain the recommended reaction temperature. The addition of the reducing agent should be controlled to manage the exotherm.

  • Work-up and Purification: Quenching the reaction and subsequent extraction and distillation can be more complex at a larger scale. Emulsion formation during aqueous work-up can be a significant issue.

    • Solution: Optimize the quenching procedure. The addition of brine or changing the pH can help to break emulsions. For purification, vacuum distillation is a common method for this compound. Ensure your vacuum system is appropriately sized for the larger volume to maintain the required low pressure for efficient distillation.

2. Biotechnological Production Route

Question: We are exploring the microbial production of this compound, but the product titers are very low. What are the likely limiting factors?

Answer:

The microbial production of aromatic alcohols like this compound is often limited by several factors:

  • Product Toxicity: Aromatic alcohols are often toxic to the microbial production host, which can inhibit cell growth and enzyme activity, thereby limiting the final product concentration[2][3][4].

    • Solution:

      • Strain Engineering: Engineer the host strain for increased tolerance to this compound. This can involve modifying cell membranes or overexpressing efflux pumps[2][3].

      • In Situ Product Removal: Implement a strategy to continuously remove this compound from the fermentation broth as it is produced. This can be achieved through techniques like gas stripping, liquid-liquid extraction, or pervaporation[5].

  • Precursor Supply: The synthesis of this compound requires precursors from the host's aromatic amino acid biosynthesis pathway. Insufficient flux through this pathway can limit product formation.

    • Solution: Genetically engineer the host to overexpress key enzymes in the shikimate and phenylalanine biosynthesis pathways to increase the supply of precursors[6].

  • Sub-optimal Fermentation Conditions: Factors such as pH, temperature, and nutrient concentrations can significantly impact microbial growth and product formation.

    • Solution: Optimize the fermentation medium and process parameters. This may involve adjusting the carbon-to-nitrogen ratio, pH control, and temperature profiling during the fermentation.

Frequently Asked Questions (FAQs)

1. Chemical Synthesis

Q1: What are the common starting materials for the chemical synthesis of this compound?

A1: Common synthetic routes start from benzene and crotyl alcohol via a Friedel-Crafts reaction. Another approach involves the reduction of 3-phenylbutyric acid or its esters[7][8]. A similar compound, 4-phenyl-1-butanol, has been synthesized from benzene and γ-butyrolactone[1].

Q2: What are the key safety considerations when scaling up the synthesis of this compound?

A2: Key safety considerations include:

  • Handling of Hazardous Reagents: The use of flammable solvents like benzene, and pyrophoric or highly reactive reducing agents like LiAlH₄, requires appropriate handling procedures and engineering controls, especially at a larger scale.

  • Exothermic Reactions: Both the Friedel-Crafts acylation and the reduction steps are exothermic. A robust cooling system and emergency shutdown procedures are essential to prevent runaway reactions.

  • Pressure Build-up: Reactions that evolve gas, or are run at elevated temperatures, can lead to pressure build-up in a closed reactor. Ensure adequate pressure relief systems are in place.

Q3: How can the purity of this compound be assessed at a large scale?

A3: Gas chromatography (GC) is a common method for assessing the purity of this compound and for identifying and quantifying impurities[1]. High-performance liquid chromatography (HPLC) can also be used, particularly for less volatile impurities.

2. Biotechnological Production

Q4: Are there established microbial hosts for producing this compound?

A4: While the microbial production of other alcohols like n-butanol is well-established, the specific production of this compound is less documented in publicly available literature. However, common hosts for producing aromatic compounds, such as Escherichia coli and Saccharomyces cerevisiae, are potential candidates for engineering a this compound production pathway[6].

Q5: What are the major challenges in downstream processing and purification of microbially produced this compound?

A5: The primary challenge is the low concentration of the product in the fermentation broth, which makes recovery energy-intensive and costly. The presence of other fermentation by-products and biomass also complicates purification. In situ product removal techniques can help to concentrate the product and simplify downstream processing.

Data Presentation

Table 1: Comparison of Lab-Scale and Potential Scale-Up Parameters for this compound Synthesis

ParameterLab-Scale (Example)Potential Scale-Up Considerations
Starting Materials Benzene, Crotyl Alcohol, AlCl₃High purity, bulk availability, cost-effectiveness
Reaction Volume 250 mL100 L - 1000 L+
Yield ~55% (crude)Potential for decrease without optimization
Key Challenges Temperature control, moisture exclusionHeat and mass transfer limitations, catalyst handling, impurity profile management
Purification Vacuum distillationSized for larger volumes, potential for multi-stage distillation

Experimental Protocols

Protocol 1: Lab-Scale Synthesis of this compound via Friedel-Crafts Reaction

  • Apparatus Setup: A reaction vessel is equipped with a mechanical stirrer, a thermometer, and a reflux condenser with an addition funnel. The system is flame-dried under a positive flow of dry nitrogen.

  • Reaction Initiation: The vessel is charged with 250 ml of benzene, and 25 gm of aluminum chloride is added. The mixture is cooled to 5°C with stirring in an ice/salt bath.

  • Addition of Reactant: A solution of 7.2 gm (0.1 mol) of crotyl alcohol in 45 ml of benzene is added dropwise while maintaining the temperature below 5°C.

  • Quenching: 50 ml of concentrated hydrochloric acid is added cautiously. After warming to room temperature, 50 ml of water is added.

  • Extraction and Washing: The organic phase is separated, and the aqueous portion is extracted with benzene. The combined organic layers are washed with 10% aqueous sodium bicarbonate and water.

  • Isolation and Purification: The organic phase is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated to yield a dark oil. The crude product is then purified by vacuum distillation to obtain colorless this compound.

Visualizations

Chemical_Synthesis_Workflow cluster_synthesis Chemical Synthesis Starting_Materials Benzene & γ-Butyrolactone Friedel_Crafts Friedel-Crafts Acylation Starting_Materials->Friedel_Crafts AlCl₃ Intermediate 3-Phenylbutanoic Acid Intermediate Friedel_Crafts->Intermediate Reduction Reduction Intermediate->Reduction e.g., NaBH₄/Lewis Acid Crude_Product Crude this compound Reduction->Crude_Product Purification Purification (e.g., Distillation) Crude_Product->Purification Final_Product Pure this compound Purification->Final_Product

Caption: Workflow for the chemical synthesis of this compound.

Troubleshooting_Scale_Up cluster_troubleshooting Troubleshooting Scale-Up Issues Problem Low Yield / High Impurities in Scale-Up Cause1 Poor Heat Transfer Problem->Cause1 Possible Cause Cause2 Inefficient Mixing Problem->Cause2 Possible Cause Cause3 Catalyst Issues Problem->Cause3 Possible Cause Cause4 Impure Starting Materials Problem->Cause4 Possible Cause Solution1 Improve Reactor Cooling Cause1->Solution1 Solution Solution2 Optimize Agitation Cause2->Solution2 Solution Solution3 Ensure Anhydrous Conditions & Good Dispersion Cause3->Solution3 Solution Solution4 Purify/Analyze Raw Materials Cause4->Solution4 Solution

Caption: Decision tree for troubleshooting common scale-up problems.

Biotech_Production_Challenges cluster_challenges Key Challenges cluster_solutions Potential Solutions Title Challenges in Biotechnological Production of this compound Toxicity Product Toxicity Inhibits microbial growth and enzyme activity Title->Toxicity Precursor Precursor Limitation Insufficient flux through aromatic amino acid pathway Title->Precursor Downstream Downstream Processing Low product concentration in broth Title->Downstream Sol_Toxicity Strain Engineering In Situ Product Removal Toxicity->Sol_Toxicity Sol_Precursor Metabolic Engineering Overexpression of pathway enzymes Precursor->Sol_Precursor Sol_Downstream Process Optimization e.g., Extractive Fermentation Downstream->Sol_Downstream

Caption: Challenges in the biotechnological production of this compound.

References

avoiding side reactions during the oxidation of 3-phenyl-1-butanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the oxidation of 3-phenyl-1-butanol to 3-phenyl-1-butanone.

Troubleshooting Guide

Issue 1: Low or No Yield of 3-Phenyl-1-Butanone

Question: My reaction shows a low yield of the desired ketone, or the starting material remains unconsumed. What are the possible causes and solutions?

Answer: Low or no yield in the oxidation of this compound can stem from several factors related to reagents, reaction conditions, and substrate stability. Below is a systematic guide to troubleshoot this issue.

Potential Cause Suggested Solution
Inactive Oxidizing Agent - Dess-Martin Periodinane (DMP): Use a freshly opened bottle or a properly stored reagent. DMP can be sensitive to moisture.[1][2] - Swern Oxidation Reagents: Ensure dimethyl sulfoxide (DMSO) and oxalyl chloride are anhydrous and of high purity. Use freshly distilled reagents if necessary.[3][4] - Pyridinium Chlorochromate (PCC): PCC is relatively stable but can degrade over time. Use a fresh batch if the reagent is old or has changed color.[5][6] - TEMPO/Co-oxidant: Ensure the TEMPO catalyst is active and the co-oxidant (e.g., bleach) has the specified concentration.
Incorrect Stoichiometry - Carefully re-calculate and measure the molar equivalents of the oxidizing agent. A slight excess (1.1-1.5 equivalents) is often required.
Suboptimal Temperature - Swern Oxidation: This reaction is highly temperature-sensitive. Maintain the temperature at -78 °C during the addition of reagents to avoid decomposition of the active species.[3] - Other Oxidations: While many oxidations proceed at room temperature, gentle heating may be necessary for sluggish reactions. Monitor for side product formation at elevated temperatures.
Presence of Water - For reactions requiring anhydrous conditions (e.g., Swern, PCC), ensure all glassware is oven-dried and solvents are anhydrous. The presence of water can deactivate the reagents.[7]
Poor Quality Solvents - Use high-purity, anhydrous solvents as specified in the protocol. Impurities in solvents can interfere with the reaction.
Issue 2: Formation of Unexpected Side Products

Question: I am observing significant formation of side products in my reaction mixture. How can I identify and minimize them?

Answer: The formation of side products is a common challenge. The nature of the side product can often point to the underlying issue with the reaction conditions or choice of oxidant.

Observed Side Product Potential Cause & Explanation Suggested Solution
Unidentified Polar Impurities - Incomplete Reaction: The polar impurities may be partially oxidized intermediates or adducts.- Increase reaction time or temperature slightly. - Use a slight excess of the oxidizing agent.
Acylated Starting Material - Dess-Martin Oxidation: The acetic acid byproduct can acylate the starting alcohol, especially with sensitive substrates.[8]- Buffer the reaction with pyridine or sodium bicarbonate.[1]
Carbon-Carbon Bond Cleavage Products (e.g., Benzaldehyde) - PCC Oxidation: Aggressive oxidation conditions with PCC can sometimes lead to the cleavage of C-C bonds in homobenzylic alcohols.[9]- Use a milder oxidizing agent like DMP or Swern. - Perform the reaction at a lower temperature.
Racemized Product - Chiral Substrate: If you are starting with an enantiomerically pure this compound, some oxidation conditions, particularly those involving basic or acidic workups, can lead to racemization of the stereocenter alpha to the carbonyl group.- For Swern oxidation, using a bulkier base like diisopropylethylamine (DIPEA) instead of triethylamine can sometimes minimize epimerization.[10] - Dess-Martin periodinane is known for its mild conditions and is often a good choice to avoid epimerization.[2]

Frequently Asked Questions (FAQs)

Q1: Which oxidizing agent is best for the oxidation of this compound?

A1: The "best" oxidizing agent depends on the scale of your reaction, the desired purity of the product, and the functional groups present in your molecule.

  • Dess-Martin Periodinane (DMP): Offers high yields, mild reaction conditions (room temperature, neutral pH), and a simple workup, making it an excellent choice for small-scale syntheses and for substrates with sensitive functional groups.[2][11]

  • Swern Oxidation: Known for its mildness and high yields, it is a good alternative to chromium-based reagents. However, it requires cryogenic temperatures (-78 °C) and produces malodorous dimethyl sulfide as a byproduct.[3][4]

  • Pyridinium Chlorochromate (PCC): A convenient and effective reagent that works at room temperature. However, it is a chromium-based oxidant, which raises environmental and health concerns, and the workup can sometimes be challenging due to the formation of a tarry chromium residue.[5][12]

  • TEMPO-based Oxidations: These are catalytic methods that are considered "greener" as they often use bleach or air as the terminal oxidant. They can be highly selective but may require careful optimization of reaction conditions.

Q2: Is over-oxidation to a carboxylic acid a concern for this compound?

A2: No, over-oxidation is generally not a concern when oxidizing a secondary alcohol like this compound. Secondary alcohols are oxidized to ketones, which are stable under most oxidation conditions and do not have the necessary hydrogen atom for further oxidation to a carboxylic acid.[13][14]

Q3: My this compound is chiral. Will the oxidation affect the stereocenter?

A3: The stereocenter at the carbon bearing the hydroxyl group will be destroyed upon oxidation to the ketone. If there are other stereocenters in the molecule, their integrity depends on the reaction conditions. As mentioned in the troubleshooting guide, some conditions can lead to epimerization of stereocenters alpha to the newly formed carbonyl group. To minimize this risk, milder, non-acidic, and non-basic conditions are preferred.

Q4: How can I effectively remove the byproducts from my reaction?

A4: The workup procedure is specific to the oxidation method used:

  • Dess-Martin Oxidation: The iodo-compound byproduct can be removed by washing the reaction mixture with a saturated aqueous solution of sodium bicarbonate and sodium thiosulfate.

  • Swern Oxidation: The byproducts are volatile (dimethyl sulfide, CO, CO2) and can be removed under vacuum, though the smell of dimethyl sulfide can be an issue. An aqueous workup is typically performed to remove the triethylammonium salts.

  • PCC Oxidation: The chromium byproducts are often removed by filtering the reaction mixture through a pad of silica gel or Celite.

Quantitative Data Summary

The following tables summarize typical reaction conditions and yields for the oxidation of secondary benzylic alcohols, which are structurally analogous to this compound.

Table 1: Comparison of Oxidation Methods for Secondary Benzylic Alcohols

Oxidation MethodOxidizing AgentTypical SolventTemperatureReaction TimeTypical YieldReference
Dess-Martin OxidationDMPDichloromethaneRoom Temp.0.5 - 2 hours>90%[11]
Swern OxidationDMSO, Oxalyl Chloride, Et3NDichloromethane-78 °C to Room Temp.1 - 3 hours>90%[15]
PCC OxidationPCCDichloromethaneRoom Temp.1 - 4 hours85-95%[5]
TEMPO/BleachTEMPO, NaBr, NaOClDichloromethane/Water0 °C to Room Temp.1 - 2 hours>95%[16]

Table 2: Specific Examples of Secondary Benzylic Alcohol Oxidation

SubstrateOxidation MethodYield (%)Reference
1-PhenylethanolTEMPO/Bleach (Flow)98[17]
4-Methyl-1-phenylethanolN-heterocycle-stabilized iodane97[8]
Benzyl alcoholSwern (Microreactor)84.7[18]

Experimental Protocols

Dess-Martin Periodinane (DMP) Oxidation
  • To a solution of this compound (1.0 mmol) in anhydrous dichloromethane (10 mL) under an inert atmosphere (nitrogen or argon), add Dess-Martin periodinane (1.2 mmol).

  • Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 0.5 to 2 hours.[11]

  • Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous sodium bicarbonate and saturated aqueous sodium thiosulfate (10 mL).

  • Stir the biphasic mixture vigorously until the layers are clear.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude 3-phenyl-1-butanone.

  • Purify the crude product by flash column chromatography on silica gel if necessary.

Swern Oxidation

Caution: This reaction should be performed in a well-ventilated fume hood due to the evolution of carbon monoxide and the foul odor of dimethyl sulfide.

  • To a solution of oxalyl chloride (1.5 mmol) in anhydrous dichloromethane (5 mL) at -78 °C (dry ice/acetone bath) under an inert atmosphere, add a solution of anhydrous dimethyl sulfoxide (3.0 mmol) in anhydrous dichloromethane (1 mL) dropwise.

  • Stir the mixture at -78 °C for 15 minutes.

  • Add a solution of this compound (1.0 mmol) in anhydrous dichloromethane (2 mL) dropwise, maintaining the temperature at -78 °C.

  • Stir the reaction mixture at -78 °C for 30-60 minutes.

  • Add triethylamine (5.0 mmol) dropwise, and continue stirring at -78 °C for 15 minutes.

  • Allow the reaction mixture to warm to room temperature.

  • Quench the reaction with water (10 mL).

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Pyridinium Chlorochromate (PCC) Oxidation

Caution: Chromium compounds are toxic and should be handled with appropriate safety precautions.

  • To a suspension of pyridinium chlorochromate (1.5 mmol) and celite or silica gel (approximately the same weight as PCC) in anhydrous dichloromethane (10 mL), add a solution of this compound (1.0 mmol) in anhydrous dichloromethane (2 mL).

  • Stir the mixture at room temperature for 1-4 hours, monitoring the reaction by TLC.

  • Upon completion, dilute the reaction mixture with diethyl ether (20 mL) and filter through a pad of silica gel or Celite to remove the chromium byproducts.

  • Wash the filter cake with additional diethyl ether.

  • Concentrate the filtrate under reduced pressure to give the crude product.

  • Purify by flash column chromatography if necessary.

TEMPO-Catalyzed Oxidation with Bleach
  • To a vigorously stirred biphasic mixture of this compound (1.0 mmol) in dichloromethane (5 mL) and a solution of sodium bicarbonate (2.0 mmol) in water (2 mL), add TEMPO (0.01 mmol) and sodium bromide (0.1 mmol).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of sodium hypochlorite (bleach, ~1.2 mmol) while maintaining the temperature at 0 °C.

  • Stir the reaction vigorously at 0 °C to room temperature for 1-2 hours, monitoring by TLC.

  • Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify by flash column chromatography if necessary.

Troubleshooting Workflow

Oxidation_Troubleshooting start Start: Oxidation of this compound problem Problem Observed? start->problem low_yield Low/No Yield problem->low_yield Yes side_products Side Products Observed problem->side_products Yes incomplete_rxn Incomplete Reaction problem->incomplete_rxn Yes success Successful Oxidation problem->success No reagent_issue Check Reagent Activity low_yield->reagent_issue temp_issue Verify Temperature low_yield->temp_issue anhydrous_issue Ensure Anhydrous Conditions low_yield->anhydrous_issue acylation Acylation by Byproduct side_products->acylation With DMP cleavage C-C Bond Cleavage side_products->cleavage With PCC racemization Racemization side_products->racemization Chiral Starting Material increase_time_temp Increase Reaction Time/ Slightly Increase Temperature incomplete_rxn->increase_time_temp increase_oxidant Increase Equivalents of Oxidant incomplete_rxn->increase_oxidant reagent_issue->success temp_issue->success anhydrous_issue->success buffer Add Buffer (e.g., Pyridine) acylation->buffer mild_oxidant Use Milder Oxidant (DMP/Swern) cleavage->mild_oxidant mild_conditions Use Milder Conditions (e.g., DMP) racemization->mild_conditions buffer->success mild_oxidant->success mild_conditions->success increase_time_temp->success increase_oxidant->success

Caption: Troubleshooting workflow for the oxidation of this compound.

References

Technical Support Center: Catalyst Regeneration in 3-Phenyl-1-butanol Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 3-phenyl-1-butanol, with a specific focus on the regeneration of catalysts used in the hydrogenation steps.

Troubleshooting Guide

This guide addresses common issues encountered during the use and regeneration of catalysts for this compound synthesis. The synthesis of this compound typically involves the hydrogenation of a suitable precursor, such as benzalacetone or ethyl benzoylacetate, using heterogeneous catalysts like Palladium on Carbon (Pd/C), Raney Nickel, or potentially zeolite-based catalysts.

Issue 1: Decreased Catalyst Activity/Reaction Yield

Question: My hydrogenation reaction to produce this compound is showing a significant drop in yield. What are the likely causes and how can I troubleshoot this?

Answer: A decrease in yield is most often linked to catalyst deactivation. Several mechanisms can be responsible:

  • Carbon Deposition (Coking): Organic molecules can polymerize and deposit on the catalyst surface, blocking active sites. This is a common issue in hydrogenation reactions.

  • Poisoning: Impurities in the reactants or solvent, such as sulfur or nitrogen compounds, can strongly adsorb to the catalyst's active sites, rendering them inactive.

  • Sintering: High reaction temperatures can cause the fine metal particles of the catalyst to agglomerate, reducing the active surface area.

  • Fouling: By-products or unreacted starting materials can block the pores of the catalyst support.

Troubleshooting Workflow:

troubleshooting_yield start Decreased Reaction Yield check_impurities Analyze Reactants/Solvent for Impurities (e.g., Sulfur, Nitrogen) start->check_impurities check_temp Review Reaction Temperature Profile start->check_temp catalyst_analysis Characterize Spent Catalyst (e.g., TGA, BET, XPS) start->catalyst_analysis poisoning Catalyst Poisoning Suspected check_impurities->poisoning sintering High Temperature Exposure? check_temp->sintering coking_fouling Evidence of Carbon Deposits or Fouling? catalyst_analysis->coking_fouling purify Purify Reactants and Solvent poisoning->purify Yes regenerate Proceed to Catalyst Regeneration Protocol poisoning->regenerate No optimize_temp Optimize Reaction Temperature sintering->optimize_temp Yes sintering->regenerate No coking_fouling->poisoning No coking_fouling->regenerate Yes purify->regenerate optimize_temp->regenerate

Caption: Troubleshooting workflow for decreased reaction yield.

Issue 2: Regenerated Catalyst Shows Poor Performance

Question: I attempted to regenerate my catalyst, but its activity is still low. What could have gone wrong?

Answer: Ineffective regeneration can result from several factors:

  • Incomplete Removal of Contaminants: The chosen regeneration method may not have been sufficient to remove all the coke, poisons, or fouling agents.

  • Thermal Damage: Excessive temperatures during thermal regeneration can lead to irreversible sintering of the catalyst.

  • Structural Collapse: Harsh chemical treatments can damage the support structure of the catalyst.

  • Incomplete Re-activation: For some catalysts, a final reduction step (e.g., with hydrogen) is necessary to restore the active metal sites, and this may have been insufficient.

Troubleshooting Steps:

  • Re-characterize the Regenerated Catalyst: Use techniques like BET surface area analysis, chemisorption, and microscopy to compare the regenerated catalyst to a fresh sample.

  • Review Regeneration Protocol: Double-check all parameters of the regeneration procedure, including temperature, gas flow rates, and treatment duration.

  • Consider an Alternative Regeneration Method: If one method fails, a different approach may be more effective. For example, if thermal regeneration was unsuccessful, a solvent wash followed by a chemical treatment might be necessary.

Frequently Asked Questions (FAQs)

Catalyst Selection and Deactivation

Q1: What are the most common catalysts used for the synthesis of this compound?

A1: The synthesis of this compound from precursors like benzalacetone or ethyl benzoylacetate is a hydrogenation reaction. Commonly used catalysts include:

  • Palladium on Carbon (Pd/C): Widely used for the hydrogenation of ketones and aromatic systems.[1][2]

  • Raney Nickel: A cost-effective and highly active catalyst for the hydrogenation of various functional groups.

  • Ruthenium-based catalysts: Effective for the hydrogenation of aromatic ketones and aldehydes.[2][3]

  • Zeolite catalysts: Can be used in alternative synthesis routes, such as the Prins reaction, which may yield precursors to this compound.[4]

Q2: What are the primary mechanisms of deactivation for these catalysts?

A2: The main deactivation mechanisms are:

  • Coking/Fouling: Deposition of carbonaceous residues or polymeric by-products on the catalyst surface.[5]

  • Poisoning: Strong chemisorption of substances like sulfur, which can be present as impurities in the starting materials.[5]

  • Thermal Degradation (Sintering): Agglomeration of metal particles at high temperatures, leading to a loss of active surface area.[5]

Catalyst Regeneration Protocols

Q3: Is it possible to regenerate a deactivated catalyst used in this compound synthesis?

A3: Yes, in many cases, catalyst activity can be partially or fully restored through regeneration. The appropriate method depends on the type of catalyst and the cause of deactivation.

Q4: What are the common methods for regenerating Pd/C catalysts?

A4: For Pd/C catalysts, common regeneration methods include:

  • Solvent Washing: To remove adsorbed organic species. A method using N,N-dimethylformamide has been reported to be effective.

  • Thermal Treatment: Controlled oxidation in air to burn off carbon deposits.[6]

  • Chemical Treatment: A combination of solvent washing and chemical treatment can be effective. For instance, a method using chloroform and glacial acetic acid with sonication has been shown to restore the activity of palladium catalysts.[7][8]

Q5: How can I regenerate a Raney Nickel catalyst?

A5: Raney Nickel catalysts can be regenerated through several methods:

  • Solvent Washing: Ultrasonication-assisted solvent extraction with n-hexane can effectively remove oil deposits.[9]

  • Chemical Treatment: Treatment with an aqueous organic acid solution followed by a base solution has been shown to restore activity.[10] Another method involves treatment with an alcoholic solution of a carboxylic acid, such as acetic acid in methanol.[11]

  • Hydrogen Treatment: In-situ regeneration under a hydrogen atmosphere (e.g., 30 bar H₂ at 150°C) has demonstrated complete activity recovery.[12][13]

Q6: What is a typical procedure for regenerating zeolite catalysts?

A6: Zeolite catalysts are most commonly regenerated by thermal treatment to remove coke deposits. This typically involves:

  • Purging: The catalyst is purged with an inert gas (e.g., nitrogen) to remove residual hydrocarbons.

  • Oxidation: A controlled stream of air or a mixture of oxygen and an inert gas is passed over the catalyst at elevated temperatures (typically 400-600°C) to burn off the coke.[14][15]

  • Cooling: The catalyst is cooled down under an inert atmosphere.

Experimental Protocols

Protocol 1: Regeneration of Pd/C Catalyst by Solvent and Chemical Wash

This protocol is adapted from a method shown to be effective for palladium catalysts deactivated by organic foulants.[7][8]

Materials:

  • Deactivated Pd/C catalyst

  • Chloroform

  • Glacial acetic acid

  • Methanol

  • Ultrasonic bath

  • Stirring plate and stir bar

  • Filtration apparatus

Procedure:

  • Suspend the deactivated Pd/C catalyst in a mixture of chloroform and glacial acetic acid (a suggested starting ratio is 1:1 by volume, but this may need optimization).

  • Place the suspension in an ultrasonic bath and sonicate for 1-2 hours at room temperature while stirring.

  • Filter the catalyst and wash thoroughly with chloroform to remove residual acetic acid and dissolved organic species.

  • Wash the catalyst with methanol to remove residual chloroform.

  • Dry the catalyst under vacuum at a moderate temperature (e.g., 60-80°C) until a constant weight is achieved.

  • Before reuse, it may be necessary to re-reduce the catalyst under a hydrogen flow.

Protocol 2: Regeneration of Raney Nickel by Hydrogen Treatment

This protocol is based on an in-situ regeneration method that has shown high effectiveness.[12][13]

Materials:

  • Deactivated Raney Nickel catalyst

  • High-pressure reactor (autoclave)

  • Hydrogen gas supply

Procedure:

  • After the hydrogenation reaction, decant the reaction solution from the catalyst within the reactor, leaving the catalyst behind.

  • Wash the catalyst with a suitable solvent (e.g., the reaction solvent or an alcohol) multiple times to remove residual products and by-products.

  • Seal the reactor and purge several times with nitrogen, followed by hydrogen.

  • Pressurize the reactor with hydrogen to 30 bar.

  • Heat the reactor to 150°C and maintain these conditions with stirring for 2-4 hours.

  • Cool the reactor to room temperature and carefully vent the hydrogen.

  • The regenerated catalyst is now ready for the next reaction cycle in the same pot.

Protocol 3: Thermal Regeneration of Zeolite Catalyst

This is a general procedure for the oxidative regeneration of coked zeolite catalysts.[4][14][16]

Materials:

  • Deactivated zeolite catalyst

  • Tube furnace with temperature control

  • Quartz reactor tube

  • Nitrogen and air gas supplies with flow controllers

Procedure:

  • Place the deactivated zeolite catalyst in the quartz reactor tube within the furnace.

  • Heat the catalyst to 120-150°C under a flow of nitrogen to desorb any loosely bound water and volatile organics. Hold for 1-2 hours.

  • Gradually increase the temperature to the target regeneration temperature (e.g., 500-550°C) under a continued nitrogen flow.

  • Once the target temperature is reached, gradually introduce a controlled amount of air into the nitrogen stream (e.g., starting with 1-2% oxygen).

  • Slowly increase the air concentration over several hours until a pure air stream is flowing over the catalyst. This controlled introduction of oxygen is crucial to prevent excessive temperature excursions (hot spots) that could damage the catalyst.[14]

  • Hold at the final temperature in the air stream for 4-8 hours, or until the exit gas analysis indicates the completion of coke combustion (i.e., no more CO₂ is evolved).

  • Switch the gas flow back to nitrogen and cool the reactor to room temperature.

Quantitative Data on Catalyst Regeneration

The effectiveness of regeneration can be quantified by comparing the performance of the fresh, deactivated, and regenerated catalyst.

Table 1: Performance of Fresh vs. Regenerated Pd(OH)₂/C Catalyst [7][8]

Catalyst StateYield of First Use (%)Recyclability (Number of Cycles with >70% Yield)
Fresh~85%1
Regenerated~80%3

Table 2: Activity Recovery of Raney Nickel Catalyst by Different Regeneration Methods [12]

Regeneration MethodCatalyst Activity Recovery (%)
Solvent WashPartial
SonicationPartial
Hydrogen Treatment (30 bar H₂, 150°C)Complete

Visualization of Catalyst Deactivation and Regeneration Cycle

catalyst_cycle fresh Fresh Active Catalyst reaction Hydrogenation Reaction fresh->reaction deactivated Deactivated Catalyst (Coking, Poisoning, Sintering) reaction->deactivated Deactivation regeneration Regeneration Process (Thermal, Chemical, H₂ Treatment) deactivated->regeneration regeneration->fresh Activity Restored

Caption: The life cycle of a heterogeneous catalyst.

References

Validation & Comparative

A Comparative Guide to the ¹H and ¹³C NMR Spectra of 3-Phenyl-1-Butanol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 3-phenyl-1-butanol against a structurally related isomer, 4-phenyl-1-butanol. The information is intended for researchers, scientists, and drug development professionals who utilize NMR spectroscopy for structural elucidation of organic molecules.

¹H and ¹³C NMR Spectral Data Comparison

The following tables summarize the chemical shifts (δ) in parts per million (ppm) for this compound and 4-phenyl-1-butanol. The data is presented to facilitate a clear comparison of how the positions of the phenyl and hydroxyl groups influence the magnetic environment of the protons and carbons in these isomers.

Table 1: ¹H NMR Spectral Data Comparison

Assignment This compound (CDCl₃) 4-Phenyl-1-Butanol (CDCl₃)
Phenyl-H7.15-7.35 (m, 5H)7.14-7.27 (m, 5H)
CH₂-O3.65 (t, 2H)3.62 (t, 2H)
CH-Ph2.80 (sextet, 1H)-
CH₂-Ph-2.62 (t, 2H)
CH₂ (adjacent to CH-Ph)1.80 (q, 2H)-
CH₂ (adjacent to CH₂-Ph)-1.68-1.56 (m, 2H)
CH₂ (adjacent to CH₂-O)-1.68-1.56 (m, 2H)
CH₃1.25 (d, 3H)-
OH(variable)(variable)

Table 2: ¹³C NMR Spectral Data Comparison

Assignment This compound (CDCl₃) 4-Phenyl-1-Butanol (CDCl₃)
Quaternary Phenyl-C146.9142.4
Phenyl-CH128.5128.4
Phenyl-CH126.8128.3
Phenyl-CH126.2125.8
CH₂-O61.062.6
CH-Ph40.8-
CH₂ (adjacent to CH-Ph)40.3-
CH₂-Ph-35.9
CH₂ (adjacent to CH₂-Ph)-32.3
CH₂ (adjacent to CH₂-O)-28.9
CH₃22.0-

Experimental Protocols

The following is a representative experimental protocol for acquiring ¹H and ¹³C NMR spectra of small organic molecules like this compound.

Sample Preparation

  • Dissolution: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃).

  • Filtration: Filter the resulting solution into a clean, standard 5 mm NMR tube to a height of about 4-5 cm.

NMR Data Acquisition

  • Instrumentation: Spectra are typically recorded on a 300 MHz or higher field NMR spectrometer.

  • ¹H NMR:

    • The ¹H NMR spectrum is acquired with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Chemical shifts are referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) or an internal standard like tetramethylsilane (TMS) at 0.00 ppm.

  • ¹³C NMR:

    • The ¹³C NMR spectrum is acquired using a proton-decoupled pulse sequence.

    • A larger number of scans is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

    • Chemical shifts are referenced to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

  • Data Processing: The acquired Free Induction Decay (FID) is processed with an appropriate window function (e.g., exponential multiplication) followed by a Fourier transform to obtain the frequency-domain spectrum. Phase and baseline corrections are applied to the final spectrum.

Visualization of this compound Structure and NMR Assignments

The following diagram illustrates the chemical structure of this compound with atoms labeled to correspond with the assignments in the NMR data tables.

Caption: Molecular structure of this compound with key proton and carbon positions labeled.

A Comparative Guide to the Mass Spectrometry Analysis of 3-Phenyl-1-Butanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of mass spectrometry (MS) techniques for the analysis of 3-phenyl-1-butanol, a key intermediate in the synthesis of various pharmaceuticals and fragrances. Understanding its mass spectral behavior is crucial for its identification, quantification, and quality control in various matrices. This document outlines the fragmentation patterns observed under electron ionization (EI), compares this technique with other ionization methods, and provides detailed experimental protocols.

Electron Ionization (EI) Mass Spectrometry: A Detailed Analysis

Electron ionization is a widely used, robust technique that provides detailed structural information through extensive fragmentation. The resulting mass spectrum serves as a molecular fingerprint, enabling unambiguous identification by comparison with spectral libraries.

Fragmentation Pattern of this compound

The electron ionization mass spectrum of this compound is characterized by a series of fragment ions that provide valuable structural clues. The molecular ion (M⁺˙) is observed at m/z 150, consistent with its molecular formula C₁₀H₁₄O.[1][2] The major fragmentation pathways are detailed below and illustrated in the accompanying diagram.

Key Fragmentation Ions and Their Interpretation:

m/zProposed FragmentRelative Abundance (%)Interpretation
150[C₁₀H₁₄O]⁺˙5Molecular Ion
132[C₁₀H₁₂]⁺˙10Loss of H₂O (water)
105[C₈H₉]⁺100Benzylic cleavage, forming the stable tropylium ion
91[C₇H₇]⁺80Rearrangement and loss of CH₂ from the C₈H₉⁺ ion
77[C₆H₅]⁺30Phenyl cation
45[C₂H₅O]⁺40Cleavage of the C-C bond beta to the oxygen atom

Note: Relative abundances are approximate and can vary slightly between instruments.

Fragmentation_Pathway M This compound (m/z 150) [C₁₀H₁₄O]⁺˙ H2O_loss Loss of H₂O (m/z 132) M->H2O_loss - H₂O Benzylic Benzylic Cleavage (m/z 105) M->Benzylic - C₃H₇O Beta_cleavage Beta-Cleavage (m/z 45) M->Beta_cleavage - C₈H₉ Tropylium Tropylium Ion (m/z 91) Benzylic->Tropylium - CH₂ Phenyl Phenyl Cation (m/z 77) Benzylic->Phenyl - C₂H₄

Figure 1. Proposed fragmentation pathway of this compound under electron ionization.

Comparison with Alternative Ionization Techniques

While Electron Ionization (EI) is a powerful tool for structural elucidation, other ionization methods can offer complementary information, particularly for quantitative studies or analysis of complex mixtures.

TechniquePrincipleAdvantages for this compound AnalysisDisadvantages
Electron Ionization (EI) Hard ionization technique using a high-energy electron beam to induce fragmentation.[3][4]Produces a detailed, reproducible fragmentation pattern ideal for structural confirmation and library matching.The molecular ion may be weak or absent, and extensive fragmentation can sometimes complicate the analysis of mixtures.
Chemical Ionization (CI) Soft ionization technique where a reagent gas is ionized, which in turn ionizes the analyte through proton transfer or adduction.Produces a strong protonated molecule [M+H]⁺, providing clear molecular weight information. Less fragmentation simplifies spectra and is beneficial for quantification.Provides limited structural information due to minimal fragmentation.
Tandem Mass Spectrometry (MS/MS) Involves multiple stages of mass analysis, where a precursor ion is selected, fragmented, and the resulting product ions are analyzed.Offers high selectivity and specificity, which is invaluable for identifying and quantifying the analyte in complex matrices like biological fluids. It can provide detailed structural information by controlled fragmentation of a selected ion.[5]Requires more complex and expensive instrumentation. Method development can be more time-consuming.

Experimental Protocols

Detailed and standardized experimental protocols are essential for obtaining reproducible and reliable mass spectrometry data.

Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization

This is the most common method for the analysis of volatile and semi-volatile compounds like this compound.

1. Sample Preparation:

  • For a pure standard, dissolve 1 mg of this compound in 1 mL of a suitable volatile solvent (e.g., dichloromethane or methanol).

  • For complex matrices, a prior extraction step (e.g., liquid-liquid extraction or solid-phase extraction) may be necessary to isolate the analyte.

2. GC-MS Instrumentation and Parameters:

ParameterValue
Gas Chromatograph Agilent 7890B GC or equivalent
Column HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent
Injection Mode Splitless
Injector Temperature 250 °C
Carrier Gas Helium
Flow Rate 1.0 mL/min (constant flow)
Oven Program Initial Temperature: 60 °C, hold for 2 minutes. Ramp: 10 °C/min to 280 °C, hold for 5 minutes.
Mass Spectrometer Agilent 5977A MSD or equivalent
Ionization Mode Electron Ionization (EI)
Ionization Energy 70 eV
Ion Source Temperature 230 °C
Quadrupole Temperature 150 °C
Mass Range m/z 40-400

3. Data Analysis:

  • The resulting total ion chromatogram (TIC) will show a peak corresponding to this compound.

  • The mass spectrum of this peak can be extracted and compared with a reference library (e.g., NIST) for confirmation.

  • For quantitative analysis, a calibration curve should be prepared using standard solutions of known concentrations.

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_gcms_analysis GC-MS Analysis cluster_data_analysis Data Analysis Sample Sample containing This compound Extraction Extraction (if necessary) Sample->Extraction Dilution Dilution Extraction->Dilution Injection Injection into GC Dilution->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization Mass_Analysis Mass Analysis (Quadrupole) Ionization->Mass_Analysis Detection Detection Mass_Analysis->Detection TIC Total Ion Chromatogram Detection->TIC Mass_Spectrum Mass Spectrum TIC->Mass_Spectrum Library_Search Library Search Mass_Spectrum->Library_Search Quantification Quantification Mass_Spectrum->Quantification

Figure 2. General workflow for the GC-MS analysis of this compound.

Conclusion

The mass spectrometric analysis of this compound by electron ionization provides a robust and reliable method for its identification and structural characterization. The reproducible fragmentation pattern, dominated by the stable benzylic cation at m/z 105, serves as a distinctive fingerprint. For applications requiring higher sensitivity, clearer molecular weight determination, or analysis in complex matrices, softer ionization techniques like chemical ionization or the enhanced selectivity of tandem mass spectrometry should be considered. The choice of the most appropriate MS technique will ultimately depend on the specific analytical goals, whether it be qualitative identification, quantitative analysis, or structural elucidation in challenging sample environments. This guide provides the foundational knowledge for researchers and professionals to make informed decisions for the analysis of this important compound.

References

Navigating the Analytical Landscape: A Comparative Guide to the FTIR Spectroscopy of 3-Phenyl-1-Butanol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise characterization of chemical compounds is paramount. This guide provides a comprehensive comparison of Fourier-transform infrared (FTIR) spectroscopy for the analysis of 3-phenyl-1-butanol, offering supporting experimental data and a critical evaluation of alternative analytical techniques.

Unveiling the Vibrational Signature: FTIR Analysis of this compound

FTIR spectroscopy stands as a powerful, non-destructive technique for identifying functional groups and elucidating the molecular structure of compounds. By measuring the absorption of infrared radiation by a sample, an FTIR spectrum provides a unique "fingerprint" based on the vibrational frequencies of its chemical bonds.

In the case of this compound, the FTIR spectrum is characterized by several key absorption bands that confirm the presence of its hydroxyl and phenyl functional groups, as well as its aliphatic carbon chain. A detailed breakdown of these characteristic peaks is presented in the comparative data table below.

Data Presentation: Comparative FTIR Peak Analysis

For a comprehensive understanding, the FTIR spectral data of this compound is compared with that of two structurally related alcohols: 1-butanol, a primary alcohol with a similar carbon chain length, and 2-phenylethanol, another aromatic alcohol. This comparison highlights the influence of the phenyl group and the position of the hydroxyl group on the vibrational frequencies.

Vibrational Mode This compound (cm⁻¹) 1-Butanol (cm⁻¹) [1][2]2-Phenylethanol (cm⁻¹) General Range for Primary Alcohols (cm⁻¹) [3]
O-H Stretch (broad)~3330~3340~33403500-3200
C-H Stretch (Aromatic)~3025, ~3060, ~3085N/A~3027, ~3064, ~3087N/A
C-H Stretch (Aliphatic)~2955, ~2925, ~2870~2958, ~2931, ~2872~2945, ~28653000-2850
C=C Stretch (Aromatic)~1603, ~1495, ~1454N/A~1604, ~1496, ~1454N/A
C-O Stretch~1048~1073~10481260-1050
C-H Bend (Aromatic)~760, ~700N/A~748, ~698N/A

Note: The peak positions for this compound and 2-phenylethanol are approximated from spectral data available in online databases. Precise values may vary slightly depending on the experimental conditions.

Experimental Protocol: Acquiring the FTIR Spectrum of this compound

The following protocol outlines the methodology for obtaining a high-quality FTIR spectrum of a liquid sample like this compound using an Attenuated Total Reflectance (ATR) accessory, a common and convenient method for liquid analysis.

Materials:

  • FTIR Spectrometer with an ATR accessory (e.g., equipped with a diamond or zinc selenide crystal)

  • This compound sample

  • Solvent for cleaning (e.g., isopropanol or ethanol)

  • Lint-free wipes

Procedure:

  • Instrument Preparation: Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics.

  • Background Spectrum:

    • Clean the ATR crystal surface thoroughly with a lint-free wipe soaked in a suitable solvent (e.g., isopropanol) and allow it to dry completely.

    • Acquire a background spectrum. This will subtract the spectral contributions of the atmosphere (e.g., CO₂ and water vapor) and the ATR crystal from the sample spectrum.

  • Sample Application:

    • Place a small drop of this compound directly onto the center of the ATR crystal, ensuring the crystal surface is fully covered.

  • Spectrum Acquisition:

    • Lower the ATR press to ensure good contact between the sample and the crystal.

    • Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing and Analysis:

    • The software will automatically ratio the sample spectrum against the background spectrum to produce the final infrared spectrum.

    • Identify and label the characteristic absorption peaks.

  • Cleaning:

    • Thoroughly clean the ATR crystal and press with a solvent and lint-free wipes to remove all traces of the sample.

Mandatory Visualization: Experimental Workflow

The logical flow of the FTIR analysis is depicted in the following diagram:

FTIR_Workflow FTIR Experimental Workflow for this compound cluster_prep Preparation cluster_analysis Analysis cluster_cleanup Post-Analysis start Start instrument_prep Instrument Preparation start->instrument_prep background_scan Acquire Background Spectrum instrument_prep->background_scan apply_sample Apply this compound to ATR Crystal background_scan->apply_sample acquire_spectrum Acquire Sample Spectrum apply_sample->acquire_spectrum process_data Process and Analyze Data acquire_spectrum->process_data clean_atr Clean ATR Accessory process_data->clean_atr end End clean_atr->end

Caption: Experimental workflow for FTIR analysis of this compound.

Beyond the Vibrations: A Comparative Look at Alternative Analytical Techniques

While FTIR spectroscopy is an invaluable tool for functional group identification, a comprehensive characterization of this compound often necessitates the use of complementary analytical techniques. The table below provides a comparative overview of common alternatives.

Technique Principle of Operation Information Provided Advantages Limitations
Gas Chromatography-Mass Spectrometry (GC-MS) [4][5]Separates volatile compounds based on their boiling points and partitioning between a stationary and mobile phase, followed by mass-based detection.Molecular weight, fragmentation pattern, quantification, and identification of impurities.High sensitivity and selectivity, excellent for separating complex mixtures.Requires volatile and thermally stable samples; derivatization may be necessary for some compounds.
High-Performance Liquid Chromatography (HPLC) [6][7]Separates compounds based on their partitioning between a stationary phase and a liquid mobile phase under high pressure.Quantification, purity assessment, and separation of non-volatile or thermally labile compounds.Versatile for a wide range of compounds, including non-volatile and thermally unstable ones.Lower resolution for volatile compounds compared to GC; can be more complex to develop methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy [8][9]Exploits the magnetic properties of atomic nuclei to provide detailed information about the molecular structure.Detailed structural elucidation, including connectivity of atoms and stereochemistry.Provides unambiguous structural information.Lower sensitivity compared to MS-based methods; more expensive instrumentation.

References

A Comparative Analysis of 3-Phenyl-1-butanol and Other Chiral Alcohols for Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of the appropriate chiral alcohol is a critical decision in the synthesis of enantiomerically pure compounds. This guide provides a comparative analysis of 3-phenyl-1-butanol alongside other relevant chiral phenyl-substituted alcohols, namely 1-phenylethanol and 4-phenyl-2-butanol. The comparison focuses on their synthesis, particularly through asymmetric methods, and provides supporting experimental data to inform selection for applications in pharmaceutical and fine chemical synthesis.

Chiral alcohols are indispensable building blocks in the creation of complex molecules with specific stereochemistry, a crucial factor for their biological activity.[1][2] this compound, with its phenyl group positioned at the C3 position, offers a unique structural motif compared to its close isomers and analogues. This guide delves into a comparative assessment of its enantioselective synthesis versus that of the well-studied 1-phenylethanol and its structural isomer, 4-phenyl-2-butanol.

Physical and Chemical Properties

A fundamental understanding of the physicochemical properties of these chiral alcohols is essential for their application in synthesis. The following table summarizes key properties for this compound, 1-phenylethanol, and 4-phenyl-2-butanol.

PropertyThis compound1-Phenylethanol4-Phenyl-2-butanol
CAS Number 2722-36-3[3]98-85-1 (racemic)[4]22135-49-5 (racemic)
Molecular Formula C₁₀H₁₄OC₈H₁₀O[4]C₁₀H₁₄O
Molecular Weight 150.22 g/mol 122.16 g/mol [5]150.22 g/mol
Boiling Point 138-140 °C at 33 mmHg[3]204 °C at 745 mmHg[4]105-106 °C at 15 mmHg
Density 0.972 g/mL at 25 °C[3]1.012 g/mL at 25 °C[4]0.966 g/mL at 25 °C
Refractive Index n20/D 1.520[3]n20/D 1.527[5]n20/D 1.513
Chirality Center C3C1C2

Asymmetric Synthesis: A Comparative Performance Overview

The enantioselective synthesis of chiral alcohols is predominantly achieved through the asymmetric reduction of their corresponding prochiral ketones. Both biocatalytic and chemical methods are widely employed, with the choice of catalyst being paramount for achieving high enantiomeric excess (ee) and yield.

Biocatalytic Asymmetric Reduction

Microbial alcohol dehydrogenases (ADHs) are powerful tools for the synthesis of chiral alcohols, offering high selectivity under mild reaction conditions.[6][7] The following table compares the performance of various whole-cell biocatalysts and isolated enzymes in the asymmetric reduction of the precursor ketones for this compound, 1-phenylethanol, and 4-phenyl-2-butanol.

Precursor KetoneBiocatalystProduct ConfigurationConversion/Yield (%)Enantiomeric Excess (ee, %)
3-Phenyl-1-butanoneData not available---
AcetophenoneCandida tropicalis(R)-1-Phenylethanol9697
AcetophenoneLactobacillus kefiri(S)-1-Phenylethanol>99>99
4-Phenyl-2-butanoneADH from Rhodococcus ruber(S)-4-Phenyl-2-butanol>99>99
4-Phenyl-2-butanoneADH from Lactobacillus kefir(R)-4-Phenyl-2-butanol>99>99
Chemical Asymmetric Synthesis: The Corey-Bakshi-Shibata (CBS) Reduction

The Corey-Bakshi-Shibata (CBS) reduction is a highly reliable method for the enantioselective reduction of prochiral ketones to chiral secondary alcohols using a chiral oxazaborolidine catalyst.[8][9][10]

Precursor KetoneCatalyst SystemProduct ConfigurationYield (%)Enantiomeric Excess (ee, %)
Acetophenone(S)-CBS catalyst, BH₃·THF(R)-1-Phenylethanol96[11]97[11]
4-Phenyl-2-butanone(R)-CBS catalyst, BH₃·SMe₂(S)-4-Phenyl-2-butanol9592

Note: Specific experimental data for the CBS reduction of 3-phenyl-1-butanone is not widely reported. The data for acetophenone and 4-phenyl-2-butanone are provided as representative examples of the CBS reduction's efficacy on aromatic ketones.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of synthetic procedures. Below are representative protocols for the biocatalytic and chemical asymmetric reduction of a prochiral ketone.

Protocol 1: Whole-Cell Biocatalytic Reduction of Acetophenone

This protocol is adapted from established procedures for the asymmetric reduction of aromatic ketones using a whole-cell biocatalyst like Lactobacillus kefiri.

1. Culture Preparation:

  • Inoculate a suitable growth medium with a culture of Lactobacillus kefiri.

  • Incubate the culture under appropriate conditions (e.g., 30 °C, 150 rpm) for 24-48 hours.

  • Harvest the cells by centrifugation and wash with a buffer solution (e.g., phosphate buffer, pH 7.0).

2. Bioreduction:

  • Resuspend the harvested cells in the buffer to a desired cell concentration (e.g., 50 g/L wet cell weight).

  • Add a co-substrate for cofactor regeneration (e.g., glucose or isopropanol).

  • Add acetophenone (the substrate) to the cell suspension. The substrate can be added neat or dissolved in a minimal amount of a water-miscible solvent.

  • Maintain the reaction at a controlled temperature (e.g., 30 °C) with gentle agitation.

3. Monitoring and Work-up:

  • Monitor the progress of the reaction by periodically taking samples and analyzing them by gas chromatography (GC) or high-performance liquid chromatography (HPLC) using a chiral column.

  • Once the reaction is complete, separate the cells by centrifugation.

  • Extract the aqueous phase with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

4. Purification and Analysis:

  • Purify the crude product by column chromatography on silica gel.

  • Determine the enantiomeric excess of the purified 1-phenylethanol by chiral GC or HPLC.

Protocol 2: Corey-Bakshi-Shibata (CBS) Asymmetric Reduction of Acetophenone

This protocol describes the enantioselective reduction of acetophenone using a chiral oxazaborolidine catalyst.[8]

1. Catalyst Preparation (in situ):

  • In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon), dissolve the chiral amino alcohol precursor (e.g., (S)-(-)-α,α-diphenyl-2-pyrrolidinemethanol) in anhydrous tetrahydrofuran (THF).

  • Cool the solution to 0 °C and slowly add a solution of borane-dimethyl sulfide complex (BH₃·SMe₂) or borane-THF complex (BH₃·THF).

  • Stir the mixture at room temperature for about an hour to form the active oxazaborolidine catalyst.

2. Ketone Reduction:

  • Cool the reaction mixture to a low temperature (e.g., -40 °C to -78 °C).[8]

  • Slowly add a solution of the prochiral ketone (e.g., acetophenone) in anhydrous THF to the catalyst solution.[8]

3. Quenching and Work-up:

  • After the reaction is complete (monitored by TLC), slowly add methanol to quench the excess borane.

  • Allow the mixture to warm to room temperature and then add 1 M HCl.

  • Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

4. Purification and Analysis:

  • Purify the resulting chiral alcohol by flash column chromatography.

  • Determine the enantiomeric excess by chiral HPLC or GC analysis.

Visualizing Synthetic Pathways and Workflows

Diagrams of signaling pathways, experimental workflows, or logical relationships provide a clear visual representation of complex processes.

Biocatalytic_Reduction_Workflow cluster_preparation Biocatalyst Preparation cluster_reaction Asymmetric Reduction cluster_workup Product Isolation cluster_analysis Analysis Culture Inoculate and Grow Microbial Culture Harvest Harvest and Wash Cells Culture->Harvest ReactionVessel Cell Suspension + Co-substrate + Prochiral Ketone Harvest->ReactionVessel Centrifugation Separate Cells ReactionVessel->Centrifugation Extraction Solvent Extraction Centrifugation->Extraction Purification Purify Chiral Alcohol Extraction->Purification Analysis Determine Yield and Enantiomeric Excess (ee) (Chiral GC/HPLC) Purification->Analysis

Caption: Workflow for the biocatalytic asymmetric reduction of a prochiral ketone.

CBS_Reduction_Pathway ProchiralKetone Prochiral Ketone (e.g., Acetophenone) Intermediate Ketone-Catalyst-Borane Complex ProchiralKetone->Intermediate CBS_Catalyst Chiral Oxazaborolidine (CBS Catalyst) CBS_Catalyst->Intermediate Borane Borane Reagent (BH3) Borane->Intermediate ChiralAlcohol Chiral Alcohol Intermediate->ChiralAlcohol Hydride Transfer Workup Acidic Work-up ChiralAlcohol->Workup

Caption: Simplified mechanism of the Corey-Bakshi-Shibata (CBS) reduction.

References

A Comparative Guide to the Synthesis of 3-Phenyl-1-Butanol: Established vs. Alternative Routes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and chemical synthesis, the efficient and reliable synthesis of chiral alcohols such as 3-phenyl-1-butanol is of significant interest. This guide provides a comparative analysis of a classical synthetic method, the Friedel-Crafts alkylation, against a modern reductive approach from a carboxylic acid precursor. The comparison includes a detailed breakdown of reaction parameters, experimental protocols, and visual representations of the synthetic pathways and workflow to aid in the evaluation of these routes for laboratory and potential scale-up applications.

Comparison of Synthetic Routes

The selection of a synthetic route is a critical decision in chemical manufacturing, balancing factors such as yield, purity, cost of reagents, and operational complexity. Below is a summary of the key quantitative data for the two synthetic routes to this compound.

ParameterEstablished Route: Friedel-Crafts AlkylationNew/Alternative Route: Reduction of 3-Phenylbutyric Acid
Starting Materials Benzene, Crotyl Alcohol(R)-3-Phenylbutyric Acid
Key Reagents Aluminum Chloride (AlCl₃), Hydrochloric Acid (HCl)Lithium Aluminum Hydride (LiAlH₄)
Solvent BenzeneDiethyl Ether
Reaction Temperature 5°CNot specified, typically 0°C to room temperature
Reported Yield ~54% (based on 8.2g product from 0.1 mol crotyl alcohol)99%[1]
Product Purity Requires vacuum distillation for purificationHigh purity implied by high yield, though purification method not specified[1]
Key Advantages Utilizes readily available bulk chemicals.High reaction yield, stereospecific (if starting from a chiral precursor).
Key Disadvantages Use of hazardous benzene as both reactant and solvent, stoichiometric use of Lewis acid, moderate yield.Use of highly reactive and moisture-sensitive LiAlH₄, requires anhydrous conditions.

Synthetic Pathway Diagrams

The following diagrams illustrate the chemical transformations for both the established and the new/alternative synthetic routes for this compound.

G Established Route: Friedel-Crafts Alkylation Benzene Benzene Reaction + AlCl3 Benzene->Reaction CrotylAlcohol Crotyl Alcohol CrotylAlcohol->Reaction Product This compound Reaction->Product

Caption: Friedel-Crafts alkylation of benzene with crotyl alcohol.

G New/Alternative Route: Reduction StartingMaterial (R)-3-Phenylbutyric Acid Reaction + LiAlH4 / Diethyl Ether StartingMaterial->Reaction Product (R)-3-Phenyl-1-Butanol Reaction->Product

Caption: Reduction of (R)-3-phenylbutyric acid to (R)-3-phenyl-1-butanol.

Experimental Workflow

The general workflow for a chemical synthesis, from setup to product isolation, is depicted below. Specific details for each route are provided in the experimental protocols.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification Setup Assemble and Dry Glassware Reagents Prepare Reagents and Solvents Setup->Reagents Addition Controlled Addition of Reagents Reagents->Addition Monitoring Monitor Reaction Progress (TLC, GC) Addition->Monitoring Quench Quench Reaction Monitoring->Quench Extract Liquid-Liquid Extraction Quench->Extract Dry Dry Organic Layer Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purification (e.g., Distillation, Chromatography) Concentrate->Purify Characterize Characterize Product (NMR, IR, MS) Purify->Characterize

Caption: General experimental workflow for chemical synthesis.

Experimental Protocols

Established Route: Friedel-Crafts Alkylation of Benzene with Crotyl Alcohol[1]

Materials:

  • Benzene (295 mL)

  • Aluminum chloride (25 g)

  • Crotyl alcohol (7.2 g, 0.1 mol)

  • Concentrated hydrochloric acid (50 mL)

  • 10% Sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Water

Procedure:

  • A reaction vessel equipped with a mechanical stirrer, thermometer, and reflux condenser is flame-dried under a positive flow of dry nitrogen.

  • The vessel is charged with 250 mL of benzene and 25 g of aluminum chloride.

  • The mixture is cooled to 5°C in an ice/salt bath with stirring.

  • A solution of 7.2 g of crotyl alcohol in 45 mL of benzene is added dropwise, maintaining the temperature below 5°C.

  • After the addition is complete, 50 mL of concentrated hydrochloric acid is cautiously added.

  • The mixture is allowed to warm to room temperature, and 50 mL of water is added.

  • The organic phase is separated, and the aqueous phase is extracted with benzene.

  • The combined organic phases are washed with 10% aqueous sodium bicarbonate and then with water.

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated.

  • The resulting crude product is purified by vacuum distillation to yield colorless this compound.

New/Alternative Route: Reduction of (R)-3-Phenylbutyric Acid[2]

Materials:

  • (R)-3-Phenylbutyric acid

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous diethyl ether

  • Water

  • 1 M Hydrochloric acid

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate

Procedure:

  • A reaction flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet is charged with a suspension of lithium aluminum hydride in anhydrous diethyl ether under a nitrogen atmosphere and cooled to 0°C.

  • A solution of (R)-3-phenylbutyric acid in anhydrous diethyl ether is added dropwise to the stirred suspension of LiAlH₄ at a rate that maintains a gentle reflux.

  • After the addition is complete, the reaction mixture is stirred at room temperature until the starting material is consumed (monitored by TLC).

  • The reaction is cooled to 0°C and cautiously quenched by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water.

  • The resulting granular precipitate is removed by filtration and washed with diethyl ether.

  • The combined filtrate is washed with 1 M hydrochloric acid, water, and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield (R)-3-phenyl-1-butanol.

References

comparing the efficacy of different catalysts for asymmetric synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an optimal catalyst is a critical decision in the synthesis of chiral molecules. The efficiency of a catalyst directly impacts the enantiomeric excess (ee%), diastereomeric ratio (dr), yield, and overall economic viability of a synthetic route. This guide provides a comparative analysis of different catalysts for three key asymmetric transformations: the enantioselective addition of diethylzinc to aldehydes, the asymmetric Michael addition of 1,3-dicarbonyl compounds to nitroalkenes, and the asymmetric hydrogenation of prochiral ketones. The data presented is compiled from peer-reviewed literature to aid in the rational selection of catalytic systems.

Asymmetric Addition of Diethylzinc to Benzaldehyde

The enantioselective addition of organozinc reagents to aldehydes is a fundamental C-C bond-forming reaction in asymmetric synthesis. The benchmark reaction of diethylzinc addition to benzaldehyde is widely used to evaluate the efficacy of new chiral catalysts. Chiral amino alcohols and their derivatives are a prominent class of catalysts for this transformation.

Performance Comparison of Chiral Amino Alcohol Catalysts

The following table summarizes the performance of various chiral amino alcohol catalysts in the asymmetric addition of diethylzinc to benzaldehyde. The key performance indicators are the chemical yield and the enantiomeric excess (ee%) of the resulting chiral alcohol, (R)-1-phenyl-1-propanol.

CatalystCatalyst Loading (mol%)SolventTemperature (°C)Time (h)Yield (%)ee (%)
(1R,2R)-(-)-Pseudoephedrine2Toluene0249586
(1R,2S)-(-)-Norephedrine2Toluene0249288
(1S,2R)-(+)-N,N-dibutylnorephedrine (DBNE)2Toluene0249695
Aziridine-phosphine 610Toluene029596
(S)-Diphenylprolinol5Toluene0129897
Experimental Protocol: Asymmetric Addition of Diethylzinc to Benzaldehyde

This protocol provides a general procedure for the enantioselective addition of diethylzinc to benzaldehyde using a chiral amino alcohol catalyst.

Materials:

  • Anhydrous Toluene

  • Diethylzinc (1.0 M solution in hexanes)

  • Freshly distilled Benzaldehyde

  • Chiral amino alcohol catalyst (e.g., (1R,2R)-(-)-Pseudoephedrine)

  • Saturated aqueous solution of NH₄Cl

  • Anhydrous MgSO₄

Procedure:

  • Catalyst Preparation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve the chiral amino alcohol catalyst (0.02 mmol, 2 mol%) in anhydrous toluene (5 mL).

  • Reaction Mixture Formation: Cool the solution to 0 °C in an ice bath. To this solution, add diethylzinc (2.0 mL of a 1.0 M solution in hexanes, 2.0 mmol) dropwise via a syringe. Stir the resulting mixture at 0 °C for 30 minutes.

  • Substrate Addition: Add freshly distilled benzaldehyde (1.0 mmol) dropwise to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Quenching: Once the reaction is complete (typically after 24 hours), carefully quench the reaction at 0 °C by the slow, dropwise addition of a saturated aqueous solution of NH₄Cl (10 mL).

  • Work-up: Separate the organic layer, and extract the aqueous layer with diethyl ether (3 x 10 mL). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purification and Analysis: Purify the crude product by column chromatography on silica gel. Determine the yield of the purified product. The enantiomeric excess (ee%) can be determined by chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC) analysis.

experimental_workflow_diethylzinc start Start prep Catalyst Preparation: Dissolve chiral amino alcohol in anhydrous toluene under inert atmosphere. start->prep cool Cool to 0 °C prep->cool add_zn Add Diethylzinc dropwise cool->add_zn stir1 Stir for 30 min at 0 °C add_zn->stir1 add_aldehyde Add Benzaldehyde dropwise stir1->add_aldehyde react Stir at 0 °C for 24 h (Monitor by TLC) add_aldehyde->react quench Quench with sat. aq. NH₄Cl at 0 °C react->quench workup Work-up: - Separate layers - Extract with Et₂O - Dry and concentrate quench->workup purify Purify by Column Chromatography workup->purify analyze Analyze: - Determine Yield - Determine ee% (Chiral HPLC/GC) purify->analyze end End analyze->end

Experimental Workflow for Asymmetric Diethylzinc Addition

Asymmetric Michael Addition of 1,3-Dicarbonyl Compounds to Nitroalkenes

The asymmetric Michael addition is a powerful method for the stereoselective formation of C-C bonds. The addition of 1,3-dicarbonyl compounds to nitroalkenes is a common benchmark reaction to assess the efficacy of various organocatalysts.

Performance Comparison of Organocatalysts

The following table compares the performance of different organocatalysts in the asymmetric Michael addition of a 1,3-dicarbonyl compound (acetylacetone or cyclohexanone) to a nitroalkene (nitrostyrene). Key metrics include yield, diastereomeric ratio (dr), and enantiomeric excess (ee%).

CatalystMichael DonorMichael AcceptorSolventTime (h)Yield (%)dr (syn:anti)ee (%)
L-ProlineCyclohexanoneβ-nitrostyreneDMSO969595:520
(S)-5-(pyrrolidin-2-yl)-1H-tetrazoleCyclohexanoneβ-nitrostyreneCH₂Cl₂4896>95:578
(R,R)-DPEN-thioureaCyclohexanoneβ-nitrostyreneToluene729991:999
Chiral SquaramideAcetylacetoneβ-nitrostyreneToluene2492-95
Experimental Protocol: Asymmetric Michael Addition

This protocol outlines a general procedure for the organocatalyzed asymmetric Michael addition of a 1,3-dicarbonyl compound to a nitroalkene.

Materials:

  • Toluene (or other suitable solvent)

  • 1,3-dicarbonyl compound (e.g., acetylacetone)

  • Nitroalkene (e.g., β-nitrostyrene)

  • Organocatalyst (e.g., (R,R)-DPEN-thiourea)

  • Brine solution

  • Ethyl acetate (EtOAc)

  • Anhydrous Na₂SO₄

Procedure:

  • Reaction Setup: To a vial, add the organocatalyst (typically 10 mol%), the nitroalkene (0.5 mmol), and the 1,3-dicarbonyl compound (0.55 mmol) in the chosen solvent (1 mL).

  • Reaction: Stir the reaction mixture vigorously at the specified temperature (e.g., -20 °C or room temperature) for the time indicated in the table.

  • Work-up: After the reaction is complete, pour the mixture into a separatory funnel containing brine, dilute with distilled water, and EtOAc.

  • Extraction: Extract the aqueous phase with EtOAc. Combine the organic phases.

  • Drying and Concentration: Dry the combined organic phases with anhydrous Na₂SO₄ and remove the solvent under reduced pressure.

  • Purification and Analysis: Purify the crude product by column chromatography. Determine the yield, diastereomeric ratio (by ¹H NMR), and enantiomeric excess (by chiral HPLC).

signaling_pathway_michael_addition cluster_reactants Reactants cluster_catalyst Catalyst cluster_intermediate Intermediate Formation cluster_reaction Stereoselective Reaction cluster_product Product Donor 1,3-Dicarbonyl Compound Enamine Enamine/Enolate Formation Donor->Enamine Acceptor Nitroalkene Activation Nitroalkene Activation Acceptor->Activation Catalyst Organocatalyst Catalyst->Enamine Catalyst->Activation Michael_Addition Asymmetric Michael Addition Enamine->Michael_Addition Activation->Michael_Addition Product Chiral Michael Adduct Michael_Addition->Product

Generalized Signaling Pathway for Organocatalyzed Michael Addition

Asymmetric Hydrogenation of Acetophenone

Asymmetric hydrogenation of prochiral ketones is a highly efficient method for producing chiral alcohols, which are valuable building blocks in the pharmaceutical and fine chemical industries. Ruthenium-based catalysts, particularly those containing chiral diphosphine and diamine ligands, are among the most effective for this transformation.[1]

Performance Comparison of Ru-based Catalysts

The following table provides a comparison of different Ruthenium-based catalyst systems for the asymmetric hydrogenation of acetophenone. The key performance metrics are conversion, enantiomeric excess (ee%), and in some cases, turnover number (TON).

Catalyst SystemBaseSolventH₂ Pressure (atm)S/C RatioConversion (%)ee (%)
RuCl₂[(S)-xylbinap][(S)-daipen]t-BuOK2-Propanol8100,000>9999 (R)
[RuCl(p-cymene)((R,R)-TsDPEN)]-Methanol101,00010097 (S)
Ru/POF-L2KOHIsopropanol-~133~95~98
Ru(PPh₃)₃Cl₂/(1R,2R)-TsDPEN----10076 (S)
Experimental Protocol: Asymmetric Transfer Hydrogenation of Acetophenone

This protocol describes a general procedure for the asymmetric transfer hydrogenation of acetophenone using a Ru-catalyst with isopropanol as the hydrogen source.

Materials:

  • [(p-cymene)RuCl₂]₂

  • Chiral ligand (e.g., 2,2′-bibenzimidazole)

  • Base (e.g., Cs₂CO₃)

  • Acetophenone

  • 2-Propanol

  • Hexanes

  • Ethyl acetate

Procedure:

  • Reaction Setup: In a 25 mL tube, add [(p-cymene)RuCl₂]₂ (6.1 mg, 1 mol%), the chiral ligand (e.g., 2,2′-bibenzimidazole, 4.6 mg, 2 mol%), the base (e.g., Cs₂CO₃, 97.8 mg, 0.3 mmol), acetophenone (1 mmol), and 2-propanol (3 mL).

  • Reaction: Heat the mixture at 130 °C for 12 hours.

  • Cooling and Filtration: Cool the resulting mixture to room temperature. Filter the solids through a sand core funnel and collect the filtrate.

  • Concentration: Concentrate the filtrate under reduced pressure.

  • Purification and Analysis: Purify the crude product by column chromatography (hexanes/ethyl acetate, 8:1) to obtain the pure alcohol. Determine the yield and enantiomeric excess (chiral HPLC or GC).

logical_relationship_hydrogenation cluster_components Reaction Components cluster_catalyst_system Catalyst System cluster_activation Catalyst Activation cluster_catalytic_cycle Catalytic Cycle cluster_outcome Outcome Ketone Prochiral Ketone (e.g., Acetophenone) Coordination Ketone Coordination Ketone->Coordination H2_Source Hydrogen Source (H₂ gas or i-PrOH) Hydride_Transfer Diastereoselective Hydride Transfer H2_Source->Hydride_Transfer Precatalyst Ru Precatalyst Active_Catalyst Formation of Active Ru-Hydride Species Precatalyst->Active_Catalyst Ligand Chiral Ligand Ligand->Active_Catalyst Base Base (optional) Base->Active_Catalyst Active_Catalyst->Coordination Coordination->Hydride_Transfer Product_Release Chiral Alcohol Release Hydride_Transfer->Product_Release Product_Release->Active_Catalyst Catalyst Regeneration Chiral_Alcohol Enantioenriched Alcohol Product_Release->Chiral_Alcohol

Logical Relationship in Asymmetric Hydrogenation of Ketones

References

A Comparative Guide to the Spectroscopic Properties of 3-Phenyl-1-butanol and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the spectroscopic data for 3-phenyl-1-butanol and its key derivatives, 3-phenyl-1-butyl acetate and 3-phenyl-1-butyl methyl ether. The information presented is intended to aid in the identification, characterization, and quality control of these compounds in a research and development setting. All quantitative data is summarized in structured tables, and detailed experimental protocols for the spectroscopic techniques are provided.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for this compound and its acetate and methyl ether derivatives. This data is essential for distinguishing between these compounds and for confirming their structural integrity.

Table 1: ¹H NMR Spectroscopic Data (Chemical Shifts in ppm)

Compound -CH₃ -CH₂- (adjacent to CH) -CH- (benzylic) -CH₂-O- Aromatic-H -O-CH₃ (ether) -C(O)-CH₃ (acetate) Solvent Frequency
This compound ~1.25 (d)~1.80 (m)~2.70 (m)~3.65 (t)~7.15-7.30 (m)--CDCl₃90 MHz[1]
3-Phenyl-1-butyl acetate (Predicted) ~1.26 (d)~1.85 (m)~2.72 (m)~4.05 (t)~7.15-7.30 (m)-~2.05 (s)CDCl₃400 MHz
3-Phenyl-1-butyl methyl ether (Predicted) ~1.24 (d)~1.78 (m)~2.68 (m)~3.40 (t)~7.15-7.30 (m)~3.30 (s)-CDCl₃-

Table 2: ¹³C NMR Spectroscopic Data (Chemical Shifts in ppm)

Compound -CH₃ -CH₂- (adjacent to CH) -CH- (benzylic) -CH₂-O- Aromatic C -O-CH₃ (ether) -C(O)- (acetate) -C(O)-CH₃ (acetate) Solvent
This compound ~22.0~40.0~42.0~61.0~126.0, 127.0, 128.5, 146.0---CDCl₃[2]
3-Phenyl-1-butyl acetate (Predicted) ~22.0~38.0~42.0~64.0~126.0, 127.0, 128.5, 146.0-~171.0~21.0CDCl₃
3-Phenyl-1-butyl methyl ether (Predicted) ~22.0~39.0~42.0~70.0~126.0, 127.0, 128.5, 146.0~59.0--CDCl₃

Table 3: Infrared (IR) Spectroscopic Data (Wavenumbers in cm⁻¹)

Compound O-H Stretch (Alcohol) C-H Stretch (Aromatic) C-H Stretch (Aliphatic) C=O Stretch (Ester) C-O Stretch Aromatic C=C Bending
This compound ~3350 (broad)~3020-3080~2850-2960-~1050~1600, 1495, 1450
3-Phenyl-1-butyl acetate -~3020-3080~2850-2960~1740 (strong)~1240 (strong)~1600, 1495, 1450
3-Phenyl-1-butyl methyl ether -~3020-3080~2850-2960-~1100 (strong)~1600, 1495, 1450

Table 4: Mass Spectrometry Data (m/z)

Compound Molecular Ion (M⁺) Base Peak Key Fragment Ions
This compound 150[3][4][5]105132 (M-18, loss of H₂O), 117 (M-CH₂OH), 91 (tropylium ion), 77 (phenyl group)[6][7][8]
3-Phenyl-1-butyl acetate 192104132 (M-60, loss of acetic acid), 91 (tropylium ion), 43 (acetyl group)
3-Phenyl-1-butyl methyl ether 164105133 (M-OCH₃), 119 (M-CH₂OCH₃), 91 (tropylium ion), 45 (-CH₂OCH₃)

Experimental Protocols

The following are general protocols for obtaining the spectroscopic data presented above. Instrument parameters may need to be optimized for specific samples and equipment.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Instrument: 300-500 MHz NMR Spectrometer.

    • Pulse Program: Standard single-pulse experiment.

    • Spectral Width: 0-12 ppm.

    • Number of Scans: 16-64, depending on sample concentration.

    • Relaxation Delay: 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Instrument: 75-125 MHz NMR Spectrometer.

    • Pulse Program: Proton-decoupled experiment.

    • Spectral Width: 0-220 ppm.

    • Number of Scans: 512-2048, due to the low natural abundance of ¹³C.

    • Relaxation Delay: 2-5 seconds.

Infrared (IR) Spectroscopy
  • Sample Preparation: For liquid samples, place one drop of the neat liquid between two sodium chloride (NaCl) or potassium bromide (KBr) salt plates to form a thin film.

  • Data Acquisition:

    • Instrument: Fourier-Transform Infrared (FTIR) Spectrometer.

    • Scan Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

    • Background: A background spectrum of the clean salt plates should be acquired and subtracted from the sample spectrum.

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent such as methanol or acetonitrile.

  • Data Acquisition (Electron Ionization - EI):

    • Instrument: Gas Chromatograph-Mass Spectrometer (GC-MS).

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-500.

    • Inlet System: The sample is introduced via a GC column to separate it from any impurities.

Visualizations

The following diagrams illustrate the relationships between the compounds and a general workflow for their spectroscopic analysis.

This compound This compound 3-Phenyl-1-butyl acetate 3-Phenyl-1-butyl acetate This compound->3-Phenyl-1-butyl acetate Acetylation 3-Phenyl-1-butyl methyl ether 3-Phenyl-1-butyl methyl ether This compound->3-Phenyl-1-butyl methyl ether Williamson Ether Synthesis

Caption: Chemical relationship between this compound and its derivatives.

cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing Sample Sample Dissolution/Dilution Dissolution/Dilution Sample->Dissolution/Dilution NMR NMR Dissolution/Dilution->NMR IR IR Dissolution/Dilution->IR MS MS Dissolution/Dilution->MS Data Acquisition Data Acquisition NMR->Data Acquisition IR->Data Acquisition MS->Data Acquisition Spectral Interpretation Spectral Interpretation Data Acquisition->Spectral Interpretation

Caption: General experimental workflow for spectroscopic analysis.

References

A Comparative Guide to the Computational Modeling of 3-Phenyl-1-Butanol Stereoisomers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of computational and experimental approaches for the characterization of 3-phenyl-1-butanol stereoisomers. Due to the limited availability of direct experimental data for this compound, this document draws upon established methods and findings from structurally analogous compounds to provide a framework for researchers, scientists, and drug development professionals.

Computational Modeling: Molecular Dynamics Simulations

Computational modeling, particularly molecular dynamics (MD) simulations, offers valuable insights into the supramolecular structure and conformational dynamics of phenyl-substituted alcohols. These simulations can elucidate the influence of stereochemistry on intermolecular interactions, which are critical for understanding pharmacological activity.

A study on phenyl derivatives of butanol isomers using MD simulations revealed that the presence and position of the phenyl group significantly affect the hydrogen-bonding patterns and the formation of molecular clusters compared to their aliphatic counterparts.[1][2][3][4] The addition of an aromatic moiety leads to a more disordered organization of molecules and a decrease in the number of hydrogen bonds.[2][3][4]

Table 1: Summary of Molecular Dynamics Simulation Findings for Phenyl Butanol Isomers

PropertyPhenyl Butanol IsomersAliphatic Butanol IsomersKey Findings
Intermolecular Correlations Shorter-range (up to ~20 Å)Longer-range (up to ~30 Å)The aromatic ring suppresses long-range intermolecular order.[2]
Hydrogen Bonds Fewer H-bonds formedMore H-bonds formedThe phenyl group reduces the association ability of the alcohol molecules.[2][3][4]
Supramolecular Clusters Smaller clusters (3-5 molecules)Larger clusters (7-16 molecules)The presence of the phenyl group leads to the formation of smaller molecular aggregates.[2]
Molecular Conformation Bimodal distribution (bent and linear) for primary and secondary isomersBimodal distribution (bent and linear) for primary and secondary isomersPhenyl butanols exhibit similar conformational flexibility to aliphatic butanols.[1][2]

The following protocol is based on the methodology used for simulating phenyl derivatives of butanol isomers.[1][2]

  • Software: GROMACS package (version 2020 or later).

  • Force Field: Optimized Potentials for Liquid Simulations - All Atom (OPLS-AA) force field is a common choice for organic molecules.

  • System Setup:

    • A cubic simulation box is generated containing a large number of molecules (e.g., 2000) randomly distributed.

    • The size of the box is determined based on the experimental density of the compound at the desired temperature.

  • Simulation Parameters:

    • Ensemble: NVT (constant number of particles, volume, and temperature).

    • Temperature: Maintained at a constant value (e.g., 293 K) using a thermostat (e.g., Nosé-Hoover).

    • Time Step: A time step of 2 fs is typically used.

    • Simulation Duration: The simulation is run for a sufficient duration (e.g., 100 ns) to ensure the system reaches equilibrium.

  • Data Analysis:

    • Analysis of hydrogen bonds, cluster size distribution, and molecular conformations is performed on the equilibrated trajectory.

    • Radial distribution functions can be calculated to analyze the intermolecular structure.

G A System Setup (Molecule & Force Field Selection) B Energy Minimization A->B C Equilibration (NVT/NPT) B->C D Production MD Simulation C->D E Trajectory Analysis D->E F Property Calculation (H-bonds, Cluster Size, Conformation) E->F G Data Interpretation F->G

Caption: Workflow for a typical molecular dynamics simulation study.

Chiral Separation: High-Performance Liquid Chromatography (HPLC)

Table 2: Comparison of Potential Chiral HPLC Conditions for Phenyl-Substituted Alcohols

Chiral Stationary Phase (CSP)Recommended Column ChemistryTypical Mobile PhaseFlow Rate (mL/min)DetectionExpected Performance
Polysaccharide-Based Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak® AD-H)n-Hexane / Isopropanol (90:10, v/v)0.5 - 1.0UV at 254 nmGood to excellent enantioselectivity for a wide range of chiral compounds with aromatic groups.[5][7]
Polysaccharide-Based Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralcel® OD-H)n-Hexane / Ethanol (90:10, v/v)0.5 - 1.0UV at 254 nmOften provides complementary selectivity to amylose-based phases.
Covalent Organic Framework (COF) Chiral COF packed columnn-Hexane / Isopropanol (99:1, v/v)0.2 - 0.5UV at 254 nmA newer class of CSPs with high potential for resolution.[5][6]

The following is a general protocol for the chiral separation of phenyl-substituted alcohols.

  • Sample Preparation:

    • Dissolve a racemic standard of the analyte in the mobile phase to a concentration of approximately 1 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter before injection.[5]

  • HPLC Conditions:

    • Column: Chiralpak® AD-H (250 mm x 4.6 mm, 5 µm particle size).[7]

    • Mobile Phase: A mixture of n-Hexane and Isopropanol (90:10, v/v).[5]

    • Flow Rate: 1.0 mL/min.[5]

    • Column Temperature: 25 °C.[5]

    • Injection Volume: 10 µL.

    • Detection: UV at 254 nm.[5]

  • Data Analysis:

    • Calculate the retention factors (k'), selectivity (α), and resolution (Rs) for the enantiomers.

    • Determine the enantiomeric excess (% ee) for non-racemic samples.[7]

G A Sample Preparation (Dissolution & Filtration) C Sample Injection A->C B HPLC System Setup (Column, Mobile Phase, Flow Rate) D Chromatographic Separation B->D C->D E UV Detection D->E F Data Acquisition & Analysis (Retention Time, Resolution, % ee) E->F

Caption: Experimental workflow for chiral HPLC analysis.

Pharmacological Significance and Stereoselectivity

The stereochemistry of a chiral molecule is a critical determinant of its biological activity.[8] Enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles because biological systems, such as receptors and enzymes, are themselves chiral.[9][10] One enantiomer may be responsible for the desired therapeutic effect, while the other may be inactive or even cause adverse effects.[9][10]

For instance, in the case of 4-phenyl-2-butanol, enzymatic cascades have been developed to synthesize specific (S)- or (R)-enantiomers of the corresponding amine, which are valuable intermediates for active pharmaceutical ingredients (APIs).[11][12] This highlights the importance of obtaining enantiopure compounds for pharmaceutical applications. The differential interaction between stereoisomers and a biological target can be conceptualized using the three-point interaction model.[13]

G cluster_0 Active Enantiomer cluster_1 Inactive Enantiomer S_Enantiomer (S)-Isomer Receptor_S Receptor Site S_Enantiomer->Receptor_S Binding Binding_S Biological Effect Receptor_S->Binding_S R_Enantiomer (R)-Isomer Receptor_R Receptor Site R_Enantiomer->Receptor_R No Binding No_Binding_R No Effect Receptor_R->No_Binding_R

Caption: Differential binding of stereoisomers to a chiral receptor.

References

A Comparative Guide to Analytical Methods for the Quality Control of 3-Phenyl-1-butanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The robust quality control of pharmaceutical ingredients and chemical intermediates is paramount to ensure the safety and efficacy of final products. 3-Phenyl-1-butanol, a versatile chemical intermediate, requires precise and accurate analytical methods for its quality assessment. This guide provides a comparative overview of key analytical techniques for the quality control of this compound, focusing on chromatographic and spectroscopic methods. Detailed experimental protocols and comparative data are presented to aid researchers and quality control professionals in selecting the most appropriate method for their specific needs.

Comparison of Key Analytical Methods

The primary methods for the quality control of this compound and its related impurities are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are predominantly used for structural elucidation and identification.

Parameter Gas Chromatography (GC-FID) High-Performance Liquid Chromatography (HPLC-UV) Spectroscopic Methods (NMR, IR, MS)
Primary Use Quantitative analysis of purity and impuritiesQuantitative analysis of purity and non-volatile impuritiesStructural identification and confirmation
Typical Sample Volatile and thermally stable compoundsNon-volatile or thermally labile compoundsPure substance for structural characterization
Selectivity High, based on analyte volatility and column polarityHigh, based on analyte polarity and stationary/mobile phase chemistryVery high, based on unique molecular structure
Sensitivity High (ng to pg level)Moderate to High (µg to ng level)Varies, generally lower for quantification
Precision Excellent (RSD < 2%)Excellent (RSD < 2%)Not typically used for quantitative precision
Accuracy Excellent (Recovery 98-102%)Excellent (Recovery 98-102%)Not applicable for routine quantitative analysis
Linearity Excellent (R² > 0.999) over a wide rangeExcellent (R² > 0.999) over a defined rangeNot applicable for quantitative linearity
Analysis Time Relatively fast (15-30 minutes)Can be longer depending on the separation (20-45 minutes)Varies, can be rapid for simple spectra

Experimental Protocols

Gas Chromatography (GC) with Flame Ionization Detection (FID)

This method is suitable for determining the purity of this compound and quantifying volatile impurities.

Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID), a split/splitless injector, and an autosampler.

Chromatographic Conditions:

  • Column: DB-5 or equivalent (30 m x 0.25 mm I.D., 0.25 µm film thickness)

  • Carrier Gas: Helium or Nitrogen at a constant flow rate (e.g., 1.0 mL/min)

  • Injector Temperature: 250 °C

  • Detector Temperature: 280 °C

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 220 °C

    • Hold: 5 minutes at 220 °C

  • Injection Volume: 1 µL

  • Split Ratio: 50:1

Standard and Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve this compound reference standard in a suitable solvent (e.g., methanol or dichloromethane) to a final concentration of 1 mg/mL.

  • Sample Solution: Prepare the sample to be tested at the same concentration as the standard solution.

Method Validation Parameters (Typical Values):

  • Linearity: A typical calibration curve would be linear over a concentration range of 0.1 to 2.0 mg/mL with a correlation coefficient (R²) > 0.999.

  • Precision: The relative standard deviation (RSD) for replicate injections of the standard should be less than 2.0%.

  • Accuracy: The recovery of spiked samples should be within 98.0% to 102.0%.

High-Performance Liquid Chromatography (HPLC) with UV Detection

This method is ideal for the analysis of this compound and can also be adapted to quantify non-volatile impurities.

Instrumentation: An HPLC system equipped with a UV detector, a quaternary or binary pump, a column oven, and an autosampler.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm I.D., 5 µm particle size)

  • Mobile Phase: A gradient mixture of Acetonitrile (A) and Water (B).

    • Gradient Program:

      • Start at 40% A

      • Linearly increase to 90% A over 15 minutes

      • Hold at 90% A for 5 minutes

      • Return to initial conditions and equilibrate for 5 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

Standard and Sample Preparation:

  • Standard Solution: Prepare a stock solution of this compound reference standard in the mobile phase (initial composition) at a concentration of 1 mg/mL. Prepare working standards by dilution.

  • Sample Solution: Dilute the sample with the mobile phase to fall within the linear range of the calibration curve.

Method Validation Parameters (Typical Values):

  • Linearity: A typical calibration curve would be linear over a concentration range of 0.05 to 1.5 mg/mL with a correlation coefficient (R²) > 0.999.

  • Precision: The RSD for replicate injections should be less than 2.0%.

  • Accuracy: The recovery of spiked samples should be within 98.0% to 102.0%.

Visualizing the Analytical Workflow

The following diagrams illustrate the logical workflow for the quality control analysis of this compound using GC and HPLC.

GC_Workflow cluster_prep Sample & Standard Preparation cluster_gc GC Analysis cluster_data Data Analysis Prep_Standard Prepare Standard Solution GC_Injection Inject into GC Prep_Standard->GC_Injection Prep_Sample Prepare Sample Solution Prep_Sample->GC_Injection GC_Separation Chromatographic Separation GC_Injection->GC_Separation FID_Detection FID Detection GC_Separation->FID_Detection Data_Acquisition Data Acquisition FID_Detection->Data_Acquisition Peak_Integration Peak Integration & Quantification Data_Acquisition->Peak_Integration Report Generate Report Peak_Integration->Report

Caption: Gas Chromatography (GC-FID) analytical workflow for this compound.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Prep_Standard Prepare Standard Solution HPLC_Injection Inject into HPLC Prep_Standard->HPLC_Injection Prep_Sample Prepare Sample Solution Prep_Sample->HPLC_Injection HPLC_Separation Chromatographic Separation HPLC_Injection->HPLC_Separation UV_Detection UV Detection HPLC_Separation->UV_Detection Data_Acquisition Data Acquisition UV_Detection->Data_Acquisition Peak_Integration Peak Integration & Quantification Data_Acquisition->Peak_Integration Report Generate Report Peak_Integration->Report

Caption: High-Performance Liquid Chromatography (HPLC-UV) analytical workflow.

Conclusion

Both Gas Chromatography and High-Performance Liquid Chromatography are powerful and reliable techniques for the quantitative quality control of this compound. The choice between GC and HPLC will depend on the specific requirements of the analysis, including the nature of potential impurities and the available instrumentation. GC is generally preferred for its speed and sensitivity for volatile analytes, while HPLC offers greater flexibility for a wider range of compounds, including those that are not amenable to GC analysis. For unequivocal identification and structural confirmation, spectroscopic methods remain indispensable tools. A comprehensive quality control strategy for this compound should ideally integrate both chromatographic and spectroscopic techniques to ensure the highest level of product quality and consistency.

A Comparative Guide to the Biological Activities of 3-Phenyl-1-butanol Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for the comparative study of the biological activities of the (R)- and (S)-enantiomers of 3-phenyl-1-butanol. While direct comparative studies on the biological effects of these specific enantiomers are not extensively available in current literature, it is a well-established principle in pharmacology and toxicology that stereoisomers of a chiral compound can exhibit significantly different biological activities.[1][2] This phenomenon arises from the stereo-specific interactions with chiral biological macromolecules such as enzymes and receptors.[1]

This document outlines standardized experimental protocols for assessing key biological activities—specifically antimicrobial and cytotoxic effects—and presents a template for the clear and concise presentation of comparative data. Furthermore, it includes visualizations of a proposed experimental workflow and a hypothetical signaling pathway to guide future research in this area.

Data Presentation

Quantitative data from comparative biological assays should be summarized in a clear and organized manner to facilitate direct comparison between the (R)- and (S)-enantiomers of this compound.

Table 1: Comparative Antimicrobial Activity of this compound Enantiomers

Test OrganismEnantiomerMinimum Inhibitory Concentration (MIC) (µg/mL)Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) (µg/mL)Zone of Inhibition (mm)
Staphylococcus aureus(R)-3-phenyl-1-butanol
(S)-3-phenyl-1-butanol
Escherichia coli(R)-3-phenyl-1-butanol
(S)-3-phenyl-1-butanol
Candida albicans(R)-3-phenyl-1-butanol
(S)-3-phenyl-1-butanol

Table 2: Comparative Cytotoxicity of this compound Enantiomers

Cell LineEnantiomerIC₅₀ (µM) after 24hIC₅₀ (µM) after 48hMaximum % Cell Death
HeLa (Cervical Cancer)(R)-3-phenyl-1-butanol
(S)-3-phenyl-1-butanol
A549 (Lung Cancer)(R)-3-phenyl-1-butanol
(S)-3-phenyl-1-butanol
HEK293 (Normal Kidney)(R)-3-phenyl-1-butanol
(S)-3-phenyl-1-butanol

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are based on standard and widely accepted methods in the fields of microbiology and cell biology.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)

This protocol utilizes the broth microdilution method to determine the lowest concentration of an antimicrobial agent that inhibits visible growth (MIC) and the lowest concentration that results in microbial death (MBC/MFC).

Materials:

  • (R)- and (S)-3-phenyl-1-butanol

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • Sterile 96-well microtiter plates

  • Bacterial or fungal inoculums standardized to 0.5 McFarland standard

  • Positive control antibiotic (e.g., ciprofloxacin for bacteria, fluconazole for fungi)

  • Negative control (broth only)

  • Resazurin dye (for viability testing)

Procedure:

  • Prepare a stock solution of each enantiomer in a suitable solvent (e.g., DMSO) and then dilute with broth to the highest desired concentration.

  • In a 96-well plate, perform serial two-fold dilutions of each enantiomer in the appropriate broth.

  • Add a standardized inoculum of the test microorganism to each well.

  • Include positive and negative controls on each plate.

  • Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for most bacteria, 30°C for fungi) for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound at which no visible growth is observed. A colorimetric indicator like resazurin can be used for more precise determination.

  • To determine the MBC/MFC, an aliquot from the wells with no visible growth is sub-cultured onto agar plates.

  • The plates are incubated for 24-48 hours. The MBC/MFC is the lowest concentration that shows no growth on the sub-cultured plates.

Protocol 2: Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • (R)- and (S)-3-phenyl-1-butanol

  • Human cell lines (e.g., HeLa, A549, HEK293)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Sterile 96-well cell culture plates

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • Positive control (e.g., doxorubicin)

  • Negative control (cells with vehicle)

Procedure:

  • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Prepare serial dilutions of the (R)- and (S)-enantiomers in the cell culture medium.

  • Remove the old medium from the cells and add the medium containing the different concentrations of the enantiomers.

  • Incubate the plate for 24 and 48 hours at 37°C in a humidified incubator with 5% CO₂.

  • After the incubation period, add MTT solution to each well and incubate for another 3-4 hours.

  • Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • The percentage of cell viability is calculated relative to the negative control, and the IC₅₀ value is determined by plotting the cell viability against the compound concentration.

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate a proposed experimental workflow and a hypothetical signaling pathway that could be differentially modulated by the enantiomers of this compound.

experimental_workflow cluster_synthesis Enantiomer Preparation cluster_assays Biological Assays cluster_analysis Data Analysis racemic Racemic this compound resolution Enzymatic Kinetic Resolution racemic->resolution enantiomers (R)- and (S)-Enantiomers resolution->enantiomers antimicrobial Antimicrobial Assays (MIC, MBC) enantiomers->antimicrobial cytotoxicity Cytotoxicity Assays (MTT, etc.) enantiomers->cytotoxicity data_comp Comparative Data Analysis antimicrobial->data_comp ic50 IC50 Determination cytotoxicity->ic50 pathway Signaling Pathway Investigation data_comp->pathway ic50->data_comp signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor G-Protein Coupled Receptor g_protein G-Protein receptor->g_protein ac Adenylyl Cyclase g_protein->ac camp cAMP ac->camp pka Protein Kinase A camp->pka creb CREB pka->creb gene Gene Expression (Apoptosis/Survival) creb->gene r_enantiomer (R)-Enantiomer r_enantiomer->receptor High Affinity s_enantiomer (S)-Enantiomer s_enantiomer->receptor Low Affinity

References

Safety Operating Guide

Navigating the Disposal of 3-Phenyl-1-butanol: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of 3-Phenyl-1-butanol is a critical component of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals, adherence to established protocols is paramount to ensure a safe working environment and compliance with regulatory standards. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle this compound with care. While a specific Safety Data Sheet (SDS) for this compound was not found, data for similar compounds such as 4-Phenyl-1-butanol and 3-Phenyl-1-propanol suggest that it may cause eye, skin, and respiratory tract irritation.[1][2] Therefore, the following personal protective equipment (PPE) and handling procedures are essential:

  • Personal Protective Equipment (PPE): Always wear chemical safety goggles, chemical-resistant gloves, and a laboratory coat.

  • Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of vapors.

  • Spill Management: In the event of a spill, absorb the substance with an inert material (e.g., sand, vermiculite) and collect it into a designated, sealed container for hazardous waste disposal.[2] Do not allow the chemical to enter drains.[2][3]

  • Storage: Store this compound in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.[2] Keep containers tightly closed.[2]

Step-by-Step Disposal Protocol

The disposal of this compound must be managed as hazardous waste. Under no circumstances should it be disposed of down the drain or in regular trash.[4][5]

  • Waste Identification and Segregation:

    • Identify the waste as "Hazardous Waste." All waste chemicals should be treated as hazardous unless confirmed otherwise by environmental health and safety (EHS) professionals.[6]

    • Segregate this compound waste from other chemical waste streams to prevent accidental reactions.[4] It should be collected as a flammable organic solvent.

  • Selection of Waste Containers:

    • Use a designated, leak-proof, and chemically compatible container for collecting liquid this compound waste.[4] Plastic containers are often preferred over glass to minimize the risk of breakage.[4]

  • Proper Labeling:

    • Clearly label the waste container with the words "Hazardous Waste."[4][7]

    • The label must include the full chemical name: "this compound." Avoid abbreviations or chemical formulas.[4]

    • Indicate the hazards associated with the chemical (e.g., Flammable, Irritant).

    • Include the date of waste generation, the laboratory or room number, and the name of the principal investigator.[4]

  • Storage of Waste:

    • Store the sealed and labeled waste container in a designated hazardous waste storage area. This area should be secure, accessible only to trained personnel, and away from general laboratory traffic.

  • Arranging for Disposal:

    • Engage a licensed hazardous waste disposal company for the collection and proper treatment of the chemical waste.[4]

    • Complete all required waste disposal forms and maintain a record of the waste generated and its disposal.[4][7]

    • Schedule a pickup with the approved vendor for the removal of the hazardous waste.

Quantitative Data Summary

For the safe management of chemical waste, it is important to be aware of established exposure limits for similar substances. The following table provides occupational exposure limits for 1-Butanol, which can serve as a conservative reference in the absence of specific data for this compound.

Jurisdiction/OrganizationExposure Limit TypeValue
USA (ACGIH)Threshold Limit Value (TLV) - Ceiling150 mg/m³
USA (OSHA)Permissible Exposure Limit (PEL) - TWA300 mg/m³
United Kingdom8-hour Time-Weighted Average (TWA)150 mg/m³
SwedenHygienic Limit Value (HLV) - TWA80 mg/m³

Source: INCHEM, Health and Safety Guide No. 3, 1-Butanol (1987)[8]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Disposal Workflow for this compound A Waste Generation (this compound) B Is it possible to reuse or recycle the chemical? A->B C Treat as Hazardous Waste B->C No J Consult with EHS for recycling options B->J Yes D Segregate from other waste streams C->D E Use a labeled, compatible waste container D->E F Store in designated hazardous waste area E->F G Arrange for pickup by a licensed waste vendor F->G H Complete all necessary documentation G->H I Proper Disposal H->I

Caption: Decision-making workflow for the proper disposal of this compound.

References

Personal protective equipment for handling 3-Phenyl-1-butanol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling 3-Phenyl-1-butanol, including detailed personal protective equipment (PPE) recommendations, operational plans for handling and storage, and compliant disposal procedures.

Personal Protective Equipment (PPE)

When handling this compound, a clear, colorless liquid, it is crucial to use appropriate personal protective equipment to prevent skin and eye contact, as well as respiratory exposure. The following table summarizes the recommended PPE.

PPE CategoryItemSpecifications and Recommendations
Eye and Face Protection Safety Glasses with Side Shields or Chemical GogglesShould comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166. A face shield may be necessary for splash hazards.
Hand Protection Chemical-Resistant GlovesNo specific breakthrough time and degradation data for this compound is readily available. However, based on its chemical nature as an aromatic alcohol, gloves made of Butyl rubber or Viton® are recommended for good to excellent protection. Nitrile and neoprene gloves may offer splash protection but should be replaced immediately upon contact. It is strongly advised to perform specific glove compatibility tests before prolonged or high-exposure use.
Body Protection Laboratory CoatA standard lab coat should be worn to protect against incidental splashes. For larger quantities or increased risk of exposure, a chemically resistant apron or suit may be necessary.
Respiratory Protection NIOSH/MSHA Approved RespiratorA respirator is not typically required for small-scale use in a well-ventilated area or a chemical fume hood. If exposure limits are exceeded or irritation is experienced, a NIOSH/MSHA or European Standard EN 149 approved respirator with an organic vapor cartridge is recommended.

Experimental Workflow for Handling this compound

The following diagram outlines the standard workflow for safely handling this compound in a laboratory setting.

A 1. Risk Assessment B 2. Select and Don PPE A->B Identify Hazards C 3. Work in Ventilated Area B->C Ensure Protection D 4. Handle Chemical C->D Minimize Inhalation E 5. Decontamination D->E After Handling F 6. Doff PPE E->F Clean Equipment & Surfaces G 7. Waste Disposal F->G Proper Sequence

Figure 1. Standard workflow for handling this compound.

Operational Plan: Handling and Storage

Handling:

  • Always work in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation of vapors.

  • Avoid direct contact with skin, eyes, and clothing.

  • Use the smallest quantity of the chemical necessary for the experiment.

  • Ensure that an eyewash station and safety shower are readily accessible.

Storage:

  • Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.

  • Keep away from heat, sparks, and open flames as it is a combustible liquid.

  • Store separately from strong oxidizing agents, acids, and bases.

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

Waste Collection:

  • Collect waste in a designated, properly labeled, and leak-proof container.

  • The container should be made of a material compatible with organic solvents.

  • Clearly label the waste container with "Hazardous Waste" and the full chemical name, "this compound."

Waste Disposal:

  • Do not dispose of this compound down the drain or in the regular trash.

  • Arrange for the disposal of the hazardous waste through your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal contractor.

  • Follow all local, state, and federal regulations for the disposal of chemical waste.

Emergency Procedures

Spills:

  • Evacuate: Immediately evacuate the spill area.

  • Ventilate: Increase ventilation to the area, if it is safe to do so.

  • Contain: For small spills, use an inert absorbent material (e.g., sand, vermiculite) to contain the spill.

  • Personal Protection: Wear appropriate PPE, including respiratory protection if necessary, during cleanup.

  • Cleanup: Carefully collect the absorbed material into a sealed container for hazardous waste disposal.

  • Decontaminate: Clean the spill area with soap and water.

  • Large Spills: For large spills, evacuate the area and contact your institution's EHS or emergency response team immediately.

First Aid:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

By adhering to these safety protocols, researchers can minimize the risks associated with handling this compound and maintain a safe and compliant laboratory environment.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Phenyl-1-butanol
Reactant of Route 2
Reactant of Route 2
3-Phenyl-1-butanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.